2-Methyl-4-nitrosophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTVEXBJLIRTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065427, DTXSID30879084 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOL, 2-METHYL-4-NITROSO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-38-6, 13362-33-9 | |
| Record name | 2-Methyl-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroso-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66508 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOL, 2-METHYL-4-NITROSO- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroso-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methyl-p-benzoquinone 4-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2,5-cyclohexadiene-1,4-dione 4-oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY968ED2LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Methyl-4-nitrosophenol synthesis from o-cresol
An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-nitrosophenol from o-Cresol
This guide provides a comprehensive technical overview for the synthesis of this compound, a significant chemical intermediate, through the electrophilic nitrosation of o-cresol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for product purification and analysis.
Introduction and Strategic Overview
This compound, also known as p-nitroso-o-cresol, is a valuable compound primarily utilized as a precursor in the synthesis of various organic molecules, including dyes and pharmaceuticals. For instance, it can be oxidized to form 2-methyl-4-nitrophenol, another important chemical intermediate.[1] The synthesis from o-cresol is a classic example of electrophilic aromatic substitution, where careful control of reaction conditions is paramount to achieving a high yield of the desired product while minimizing side reactions. This guide elucidates the causal relationships behind the procedural steps, ensuring a robust and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis proceeds via the nitrosation of o-cresol using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric acid (H₂SO₄).
Causality of Reagent Choice:
-
Sodium Nitrite (NaNO₂): A stable and readily available source of the nitrite ion.
-
Sulfuric Acid (H₂SO₄): A strong, non-volatile acid that protonates the nitrite ion to form nitrous acid and subsequently the active electrophile, the nitrosonium ion (NO⁺).
-
o-Cresol: The aromatic substrate. The hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating and thus activating, directing electrophilic attack to the ortho and para positions. The hydroxyl group is a much stronger activator than the methyl group. The position para to the powerful hydroxyl group is sterically unhindered and electronically favored, leading to the selective formation of this compound.
The reaction mechanism can be summarized in the following steps:
-
Formation of the Electrophile: Sulfuric acid protonates sodium nitrite to form nitrous acid, which is then further protonated and loses water to generate the highly reactive nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of o-cresol attacks the nitrosonium ion. The attack occurs predominantly at the C4 position (para to the -OH group) due to its strong activating and directing effect.
-
Rearomatization: The resulting carbocation intermediate (a Wheland intermediate) loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.
The product exists in a tautomeric equilibrium with its quinone monoxime form, which can be a key aspect of its subsequent reactivity.[2]
Caption: Figure 1: Reaction Mechanism for the Nitrosation of o-Cresol.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for reliability and safety.[3] All operations must be conducted within a certified chemical fume hood.
Reagents and Equipment
-
Reagents:
-
o-Cresol (C₇H₈O)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Carbonate (Na₂CO₃)
-
Activated Carbon
-
Ice
-
-
Equipment:
-
Large glass flask (e.g., 5 L beaker or flask)
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Beakers, graduated cylinders
-
Quantitative Data Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |
| o-Cresol | C₇H₈O | 108.14 | 54.0 g | 0.50 | Substrate |
| Sodium Nitrite | NaNO₂ | 69.00 | 34.5 g | 0.50 | Nitrosating Agent Precursor |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 18.5 mL | 0.34 | Acid Catalyst |
Step-by-Step Synthesis Procedure
-
Preparation of Reaction Mixture: In a large glass flask, dissolve 54.0 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. The use of ice-water is critical to maintain a low temperature from the outset.
-
Cooling: Place the flask in an ice bath and begin stirring. Ensure the internal temperature of the solution is maintained between 5-10°C. This temperature control is the most critical parameter to prevent side reactions and decomposition.
-
Acid Addition: Prepare a dilute solution of sulfuric acid by slowly and carefully adding 18.5 mL of concentrated sulfuric acid to 500 mL of water in a separate beaker (Always add acid to water). Cool this acid solution.
-
Nitrosation Reaction: Transfer the cooled, dilute sulfuric acid solution to a dropping funnel. Add the acid dropwise to the stirred cresol-nitrite solution over a period of 30-60 minutes.[3] The slow addition rate is essential to manage the exothermic reaction and keep the temperature within the 5-10°C range.
-
Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath and let it stand for an additional 2 hours to ensure the reaction goes to completion.[3] A brown solid product should precipitate.
-
Initial Isolation: Filter the crude brown solid product using a Buchner funnel.
-
Purification:
-
Transfer the crude solid to a beaker and dissolve it in a 10% sodium carbonate solution. The nitrosophenol is acidic and will form a soluble sodium salt.
-
Add a small amount of activated carbon to the solution to adsorb colored impurities and stir for 15-20 minutes.
-
Filter the solution to remove the activated carbon and any other insoluble impurities.
-
Slowly add dilute sulfuric acid to the filtrate with stirring until the solution is acidic. This will precipitate the purified this compound.
-
-
Final Product Collection: Filter the purified product, which should appear as orange-brown scales. Wash the solid with a small amount of cold water to remove residual acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The expected yield is 40-45 g, and the melting point should be approximately 134°C.[3]
Caption: Figure 2: Experimental Workflow for Synthesis and Purification.
Safety, Handling, and Waste Disposal
Strict adherence to safety protocols is mandatory. The reagents and product have significant hazards.
-
Hazard Assessment:
-
o-Cresol: Toxic if swallowed or in contact with skin.[4][5] It is corrosive and causes severe skin and eye burns.[4][6] It may also cause damage to the liver and kidneys.[6] Handle only with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: A strong oxidizer that may intensify fires.[7][8][9] It is acutely toxic if swallowed or inhaled.[7][9] Contact with acids can release toxic nitrogen oxide fumes.
-
Sulfuric Acid: Severely corrosive and causes serious burns upon contact with skin and eyes.
-
Nitroso Compounds: C-nitroso and N-nitroso compounds as a class are known for their potential toxicity and carcinogenic properties, necessitating extreme care in handling.[10][11]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin Protection: A lab coat must be worn. Ensure no skin is exposed.[4][6]
-
Respiratory Protection: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[6][7]
-
-
Waste Disposal:
-
Waste containing nitroso compounds should be treated as hazardous. Do not dispose of it down the drain.
-
Collect all aqueous filtrates and solid waste in a dedicated, clearly labeled hazardous waste container.[13]
-
Chemical degradation is a preferred method for disposal. A common procedure involves reduction using an aluminum-nickel alloy in a strongly basic solution, which breaks down the nitroso group.[13][14] This should only be performed by trained personnel.
-
Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[13]
-
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point Determination: A sharp melting point close to the literature value (134°C) is a good indicator of purity.[3]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, C-H (aromatic and methyl), C=C (aromatic), N=O, and C-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): An effective method for assessing the purity of the product and quantifying any remaining starting material or byproducts.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile components, confirming the molecular weight of the product.[16]
-
Conclusion
The synthesis of this compound from o-cresol is a well-established procedure that provides good yields when executed with precision. The success of this synthesis hinges on rigorous temperature control to direct the electrophilic substitution to the desired position and to prevent the formation of undesirable byproducts. The inherent toxicity and reactivity of the materials involved demand a disciplined approach to safety, including the use of appropriate personal protective equipment and adherence to proper waste disposal protocols. The analytical methods outlined provide a robust framework for verifying the quality of the final product, ensuring its suitability for subsequent research and development applications.
References
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Preparation of this compound. PrepChem.com. [Link]
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Material Safety Data Sheet - o-Cresol, 98%. Cole-Parmer. [Link]
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Material Safety Data Sheet Material Name: Sodium Nitrite. Chem One. [Link]
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Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Chemtrade Logistics Inc. [Link]
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Preparation of 2-methyl-4-nitrophenol. PrepChem.com. [Link]
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Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. PubMed. [Link]
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o-Cresol - SAFETY DATA SHEET. Penta chemicals. [Link]
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Safety Data Sheet: Sodium nitrite. Carl ROTH. [Link]
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Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals. [Link]
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Safety Data Sheet: sodium nitrite. Chemos GmbH&Co.KG. [Link]
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Safety Data Sheet: o-Cresol red. Carl ROTH. [Link]
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Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]
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Nitrosation reactions of phenolic compounds. ResearchGate. [Link]
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Effect of the concentration of o-cresol on the pseudo-®rst-order rate constant of nitrosation. ResearchGate. [Link]
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Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
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Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]
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Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. PubMed. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
- Process for the preparation of 4-nitro-m-cresol.
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]
- Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol.
- Preparation method of p-nitro-o-cresol.
- Method for producing 4-amino-m-cresol.
-
2-Methyl-4-nitrophenol. PubChem, National Institutes of Health. [Link]
-
Preparations of C-Nitroso Compounds. PubMed Central, National Institutes of Health. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrosophenol
Introduction
2-Methyl-4-nitrosophenol, a fascinating aromatic compound, holds a significant position in synthetic organic chemistry. Its unique molecular architecture, characterized by the presence of hydroxyl, methyl, and nitroso functional groups on a benzene ring, imparts a rich and complex chemical personality. This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application. A crucial aspect of its chemistry, which will be explored herein, is its existence in a tautomeric equilibrium between the phenol-nitroso form and a quinone-oxime form. Understanding this equilibrium is paramount to predicting its reactivity and spectroscopic behavior. This document moves beyond a simple recitation of data, delving into the causality behind its properties and providing field-proven experimental protocols for their validation.
Chemical Identity and Molecular Structure
A clear understanding of a compound's identity is the bedrock of any scientific investigation. This compound is known by several names, and its identity is definitively established by its CAS Registry Number.
-
IUPAC Name: this compound
-
Common Synonyms: p-Nitroso-o-cresol
-
CAS Number: 6971-38-6
-
Molecular Formula: C₇H₇NO₂
The structure of this compound is not static. It exists as a mixture of two tautomers in equilibrium: the nitrosophenol form and the quinone monoxime form. This dynamic relationship is a defining characteristic of p-nitrosophenols and profoundly influences their chemical and physical properties.
Caption: Tautomeric equilibrium of this compound.
Core Physicochemical Properties
The utility of a chemical compound is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | Calculated |
| Appearance | Orange-brown scales or solid | [1] |
| Melting Point | 134 °C | [1] |
| Solubility | Soluble in 10% sodium carbonate solution | [1] |
| Acidity (pKa) | Data not available in searched sources; expected to be acidic due to the phenolic hydroxyl group. |
In-Depth Analysis of Physicochemical Characteristics
Melting Point: An Indicator of Purity
The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 1-2°C.[2] The presence of impurities generally causes a depression in the melting point and a broadening of the melting range.[2] For this compound, a sharp melting point at 134°C is indicative of a high degree of purity.[1] This value is determined after purification, which can involve recrystallization or dissolution in a basic solution followed by reprecipitation with acid.[1]
Solubility Profile: Structure-Driven Interactions
The solubility of this compound is a direct consequence of its molecular structure. The presence of the polar hydroxyl (-OH) and nitroso (-NO) groups allows for hydrogen bonding with polar solvents like water. However, the nonpolar benzene ring and the methyl (-CH₃) group contribute to its solubility in organic solvents.
Its acidic nature, conferred by the phenolic hydroxyl group, leads to significantly enhanced solubility in aqueous basic solutions, such as 10% sodium carbonate or sodium hydroxide.[1][3] In these solutions, the phenol is deprotonated to form the corresponding phenolate salt, which is ionic and thus highly water-soluble. This property is often exploited during its purification.[1]
Synthesis and Context
A common and effective method for the preparation of this compound is the nitrosation of o-cresol.[1] In this reaction, o-cresol is treated with sodium nitrite in an acidic aqueous solution at low temperatures (5-10°C).[1] The electrophilic nitrosonium ion (NO⁺), generated in situ from nitrous acid, attacks the electron-rich aromatic ring of o-cresol, preferentially at the para position to the strongly activating hydroxyl group, to yield the final product.[1] This synthesis highlights its role as a direct derivative of readily available starting materials.
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the theoretical data presented must be verifiable through robust experimental protocols. The following sections provide step-by-step methodologies for determining the key physicochemical properties of this compound.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol outlines the standard capillary method for accurate melting point determination, a technique widely recognized by pharmacopeias.[4]
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any coarse crystals using a mortar and pestle.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into a compact column of 2-4 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]
-
Approximate Determination: If the melting point is unknown, perform a rapid determination by heating quickly to get an approximate range.[2]
-
Accurate Determination: For an accurate measurement, heat the block rapidly to a temperature about 15-20°C below the expected melting point (134°C).
-
Heating Rate: Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Observation: Observe the sample closely through the magnifying lens.
-
Record Temperatures: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is T_initial to T_final.
-
Verification: Conduct at least two more determinations to ensure the results are consistent.
Protocol 2: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of this compound in various solvents.[3][6]
Caption: Workflow for Qualitative Solubility Testing.
Methodology:
-
Sample Preparation: Place approximately 25 mg of this compound into a small test tube.
-
Water Solubility: Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves completely. The compound is expected to be sparingly soluble.
-
Aqueous Base Solubility: In a new test tube with ~25 mg of the sample, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake vigorously. A positive test (dissolution) indicates an acidic compound.[3][6]
-
Aqueous Acid Solubility: In a new test tube with ~25 mg of the sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl). Shake vigorously. Lack of solubility confirms the absence of a basic functional group.[3][6]
-
Organic Solvent Solubility: Test for solubility in common organic solvents like ethanol, acetone, and diethyl ether using the same procedure as in step 2.
-
Classification: Based on the results, classify the compound. Solubility in NaOH but not in HCl or water categorizes it as a weak acid (Class Aw).[6]
Conclusion
This compound is a compound defined by its tautomeric nature and the interplay of its functional groups. Its physicochemical properties, including a distinct melting point of 134°C and characteristic solubility in aqueous bases, are direct manifestations of its molecular structure. The experimental protocols detailed in this guide provide a framework for the empirical validation of these properties, ensuring data integrity and reproducibility. For researchers in synthetic chemistry and drug development, a thorough understanding of these fundamental characteristics is not merely academic; it is essential for the manipulation, purification, and successful application of this versatile chemical intermediate.
References
- [No Author]. (n.d.). 2-METHYL-4-NITROPHENOL 99-53-6 wiki.
- PrepChem.com. (n.d.). Preparation of this compound.
-
Sangenis, S., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methyl-4-nitrophenol (CAS No. 99-53-6): Synthesis, Identification, and Safety
A Note on Chemical Identification: This guide focuses on 2-Methyl-4-nitrophenol (CAS No. 99-53-6). It is important to distinguish this compound from its nitroso analogue, 2-Methyl-4-nitrosophenol (CAS No. 623-20-1), as the nomenclature is similar. This document will exclusively address the nitrophenol compound.
Introduction
2-Methyl-4-nitrophenol, also known as 4-nitro-o-cresol, is a significant chemical intermediate in organic synthesis.[1] It belongs to the family of nitrophenols and is characterized by a phenol ring substituted with a methyl group and a nitro group. This compound appears as a pale yellow to brown crystalline solid.[1][2][3] Its utility spans various research and industrial applications, including its use as a starting material for more complex molecules and as a subject of study in atmospheric chemistry.[4] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis routes, analytical identification methods, and essential safety and handling protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Methyl-4-nitrophenol is fundamental for its application and safe handling.
| Property | Value | Source |
| CAS Number | 99-53-6 | [1][2][3][5][6] |
| Molecular Formula | C7H7NO3 | [2][5][6][7] |
| Molecular Weight | 153.14 g/mol | [5][6][7] |
| Appearance | Pale yellow to brown crystalline solid | [1][2][3] |
| Melting Point | 93-98 °C | [4][5] |
| Boiling Point | 311 °C at 760 mmHg | [2] |
| Density | 1.3 g/cm³ | [2] |
| Flash Point | 143.1 °C | [2] |
| IUPAC Name | 2-methyl-4-nitrophenol | [8] |
Synthesis of 2-Methyl-4-nitrophenol
Several synthetic routes for the preparation of 2-Methyl-4-nitrophenol have been established. The choice of method often depends on the desired yield, purity, and available starting materials.
Synthesis from o-Cresol
A common laboratory-scale synthesis involves the nitrosation of o-cresol followed by oxidation.
-
Step 1: Nitrosation of o-Cresol
-
o-Cresol is dissolved in iced water containing sodium nitrite.
-
A dilute solution of sulfuric acid is added dropwise while maintaining a low temperature (5-10 °C) with constant stirring.
-
The reaction mixture is left to stand in the cold for a couple of hours to allow for the precipitation of this compound.[9]
-
-
Step 2: Oxidation to 2-Methyl-4-nitrophenol
-
The intermediate, this compound, is dissolved in an aqueous solution of sodium hydroxide and potassium ferricyanide.
-
The mixture is allowed to stand at room temperature for two days to ensure complete oxidation.
-
The solution is then acidified with sulfuric acid, leading to the precipitation of 2-methyl-4-nitrophenol, which can be collected by filtration.[10]
-
Synthesis from 2-Methyl-4-nitroaniline
An alternative method involves the hydrolysis of 2-methyl-4-nitroaniline.
-
Reaction Protocol:
-
2-Methyl-4-nitroaniline is heated to reflux in an aqueous solution of sodium hydroxide for an extended period (approximately 50 hours).
-
After cooling and dilution with water, the solution is filtered.
-
The filtrate is then acidified with hydrochloric acid to a pH of about 3, causing the precipitation of 2-methyl-4-nitrophenol.
-
The resulting solid is washed with water and dried to yield the final product with high purity.[7]
-
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Introduction: The Dynamic Nature of Nitrosophenol-Quinone Monoxime Tautomerism
An In-depth Technical Guide to the Tautomerism of 2-Methyl-4-nitrosophenol and o-Benzoquinone Monoxime
For Researchers, Scientists, and Drug Development Professionals
Tautomerism, the chemical phenomenon where a compound exists in two or more readily interconvertible structural forms, plays a pivotal role in the reactivity, biological activity, and material properties of molecules.[1] A particularly significant class of this isomerism is the equilibrium between nitrosophenol and quinone monoxime forms. This guide provides a detailed exploration of this tautomerism in two key compounds: this compound and o-benzoquinone monoxime. Understanding this dynamic equilibrium is crucial for professionals in drug development and materials science, as the predominant tautomeric form can dictate a molecule's interaction with biological targets, its solubility, and its stability.
This document delves into the synthetic methodologies, the structural evidence from spectroscopic and computational analyses, and the experimental protocols designed to probe these fascinating molecular systems. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for both seasoned researchers and those new to the field.
Part 1: The Case of this compound and its Quinone Monoxime Tautomer
The tautomeric equilibrium between p-nitrosophenols and their corresponding quinone monoximes is a classic example of this structural dynamism. The presence of a methyl group in the ortho position, as in this compound, introduces electronic and steric influences on the equilibrium.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitrosation of o-cresol. This reaction is sensitive to temperature and pH, requiring careful control to achieve a good yield.
Experimental Protocol: Synthesis via Nitrosation of o-Cresol
-
Dissolution: In a large flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. The use of a large volume of ice-water is critical to dissipate the heat generated during the reaction and maintain a low temperature.[2]
-
Acidification: Prepare a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water. Add this acid solution dropwise to the cresol-nitrite mixture over a period of 30-60 minutes, while ensuring vigorous stirring. The temperature must be maintained between 5-10°C. This slow, controlled addition of acid generates the nitrosating agent, nitrous acid (in situ), and prevents side reactions.
-
Reaction Completion and Isolation: After the addition of acid is complete, allow the reaction mixture to stand in the cold for 2 hours to ensure complete precipitation of the product.[2]
-
Filtration and Initial Purification: Filter the resulting brown solid. For purification, dissolve the crude product in a 10% sodium carbonate solution. The phenolic nature of the product allows it to form a water-soluble sodium salt, leaving behind insoluble impurities.
-
Decolorization and Reprecipitation: Treat the sodium carbonate solution with activated carbon to remove colored impurities, followed by filtration.
-
Final Product Isolation: Slowly add the filtered solution to an excess of dilute sulfuric acid. This re-protonates the phenolate, causing the purified this compound to precipitate. Filter the orange-brown solid, wash with water, and dry. The expected yield is 40-45 g with a melting point of 134°C.[2]
The Tautomeric Equilibrium
This compound exists in equilibrium with its tautomer, 2-Methyl-1,4-benzoquinone monoxime. While the nitrosophenol form benefits from the aromaticity of the benzene ring, the quinone monoxime form often proves to be more stable due to the formation of a more favorable conjugated system and the greater stability of the oxime group compared to the nitroso group.[3][4]
Caption: Tautomeric equilibrium of this compound.
Spectroscopic and Computational Evidence
The existence and position of the tautomeric equilibrium are investigated through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two forms. The aromatic protons of the nitrosophenol tautomer will exhibit chemical shifts in the typical aromatic region (δ 6.5-8.0 ppm), whereas the olefinic protons of the quinone monoxime will appear in a different region. The presence of two sets of signals can indicate a dynamic equilibrium.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear markers for each tautomer. The nitrosophenol form will show a characteristic O-H stretching band, while the quinone monoxime form will exhibit a C=O stretching frequency (around 1650-1680 cm-1) and a C=N stretching band.[5]
-
UV-Visible Spectroscopy: The two tautomers have distinct electronic structures and thus different absorption maxima. The nitrosophenol form typically has an absorption band associated with the nitroso group.[6] The quinonoid form, with its extended conjugation, will have a different absorption profile. Changes in the absorption spectrum with solvent polarity or pH provide strong evidence for a shift in the tautomeric equilibrium.
-
Computational Studies: Ab initio and Density Functional Theory (DFT) calculations are instrumental in determining the relative thermodynamic stabilities of the tautomers. Studies on related systems have shown that the quinonoid form is often energetically favored, which aligns with experimental observations where this form predominates.[7]
| Technique | This compound (Aromatic Tautomer) | 2-Methyl-1,4-benzoquinone-4-oxime (Quinonoid Tautomer) |
| 1H NMR | Aromatic C-H signals (δ ~6.5-8.0 ppm), phenolic O-H signal. | Olefinic C-H signals, oxime N-OH signal. |
| 13C NMR | Aromatic carbon signals, C-OH signal (~150-160 ppm). | C=O signal (~180 ppm), C=N signal, olefinic carbon signals. |
| IR (cm-1) | O-H stretch (~3200-3600), N=O stretch (~1500). | C=O stretch (~1665), C=N stretch (~1625), N-O stretch (~975).[5] |
| UV-Vis (nm) | Absorption band for nitroso group (~670-715 nm in some solvents).[6] | Absorption bands related to the quinonoid system. |
Table 1: Expected Spectroscopic Data for the Tautomers of this compound.
Part 2: The Tautomerism of o-Benzoquinone Monoxime
The tautomerism of ortho-benzoquinone monoxime presents a different dynamic compared to its para isomer. The proximity of the functional groups allows for intramolecular interactions that can significantly influence the position of the equilibrium.
Synthesis of o-Benzoquinone Monoxime
The synthesis of benzoquinone monoximes generally starts from the corresponding phenol, which undergoes nitrosation.
Experimental Protocol: Synthesis from Phenol
Note: This is a general procedure for p-benzoquinone monoxime which can be adapted.
-
Preparation: React phenol with sodium nitrite in the presence of a mineral acid like sulfuric acid at low temperatures.[8]
-
Oximation: The resulting nitrosophenol (which is in equilibrium with the monoxime) can then be used. For some applications, further reaction with a hydroxylamine salt is performed to yield the dioxime.[8][9]
The Tautomeric Equilibrium: A Shift in Preference
In contrast to the para systems where the quinone oxime form often dominates, the equilibrium for o-benzoquinone monoxime can favor the 2-nitrosophenol tautomer, especially in solution.[5] This preference is attributed to the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the nitroso group.
Caption: Tautomeric equilibrium of o-Benzoquinone monoxime.
Spectroscopic and Computational Evidence
-
Infrared (IR) Spectroscopy: Studies have shown that in the solid state, o-benzoquinone monoxime exists in the oxime formulation. However, in solutions like chloroform, the phenolic (nitrosophenol) tautomer can prevail.[5] This is evidenced by the appearance of a strong, broad O-H stretching band indicative of intramolecular hydrogen bonding and the absence or weakening of the C=O band.
-
Computational Studies: Ab initio calculations for 2-nitrosophenol have confirmed that the nitroso form is indeed more stable, which is consistent with experimental data.[6] The calculations also help to elucidate the energy barriers for the tautomeric and rotameric conversions.[6]
| Technique | 2-Nitrosophenol (Aromatic Tautomer) | o-Benzoquinone-2-oxime (Quinonoid Tautomer) |
| 1H NMR | Aromatic C-H signals, intramolecularly H-bonded O-H signal (can be downfield). | Olefinic C-H signals, oxime N-OH signal. |
| IR (cm-1) | Broad O-H stretch (intramolecular H-bond), N=O stretch. | C=O stretch, C=N stretch, N-O stretch.[5] |
| UV-Vis (nm) | Characteristic absorption for the chelated nitroso-phenol system. | Absorption bands for the o-quinonoid system. |
Table 2: Expected Spectroscopic Data for the Tautomers of o-Benzoquinone monoxime.
Part 3: Probing Tautomeric Equilibria Experimentally
The influence of the environment on the tautomeric equilibrium is a key area of investigation. Solvent polarity and pH can dramatically shift the balance between the two forms.[1][10][11]
Experimental Protocol: UV-Vis Spectroscopic Analysis of Solvent Effects
This protocol outlines a method to quantify the influence of solvent polarity on the tautomeric equilibrium.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., this compound) in a non-polar solvent like cyclohexane.
-
Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, water).
-
Sample Preparation: Add a precise aliquot of the stock solution to each volumetric flask and dilute to the mark. This ensures the concentration is constant across all samples.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Analyze the spectra for solvatochromic shifts (shifts in λmax with solvent polarity). The appearance or disappearance of specific absorption bands corresponding to each tautomer allows for a qualitative and sometimes quantitative assessment of the equilibrium shift.
Caption: Workflow for analyzing solvent effects on tautomerism.
Implications in Research and Development
The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences:
-
Drug Development: A drug molecule may exist as a mixture of tautomers in solution. One tautomer might bind to a biological target with high affinity, while the other is inactive or binds to an off-target, causing side effects. Understanding and controlling the tautomeric equilibrium is therefore critical for designing effective and safe pharmaceuticals.
-
Materials Science: The different electronic and structural properties of tautomers can be harnessed to create "smart" materials. For example, a shift in tautomeric equilibrium induced by light (photochromism) or temperature (thermochromism) can lead to changes in color or other physical properties.
-
Chemical Synthesis: The reactivity of a molecule is dictated by its structure. The presence of different tautomers means that a reaction could proceed through multiple pathways, leading to different products. Controlling the tautomeric form is key to achieving high selectivity in organic synthesis.
Conclusion
The tautomerism between nitrosophenols and quinone monoximes in this compound and o-benzoquinone monoxime exemplifies the dynamic nature of molecular structures. The position of this equilibrium is a delicate balance influenced by intramolecular factors like hydrogen bonding and steric effects, as well as external factors such as the solvent environment and pH. A multi-faceted approach, combining organic synthesis, advanced spectroscopic techniques (NMR, IR, UV-Vis), and computational modeling, is essential for a comprehensive understanding of these systems. For scientists in drug discovery and materials research, mastering the principles that govern tautomerism is fundamental to the rational design of novel and functional molecules.
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ResearchGate. (n.d.). Keto-enol tautomerism of (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol: Synthesis, X-ray, FT-IR, UV–Vis, NMR and quantum chemical characterizations. Retrieved from [Link]
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A Technical Guide to the Solubility of 2-Methyl-4-nitrosophenol in Organic Solvents: A Methodological Framework
Abstract
This technical guide provides a comprehensive methodological framework for determining the solubility of 2-Methyl-4-nitrosophenol (CAS No. 6971-38-6) in various organic solvents. Recognizing the scarcity of quantitative solubility data in publicly available literature, this document emphasizes the foundational principles and experimental protocols necessary for researchers, chemists, and drug development professionals to generate high-fidelity, reproducible solubility data. We delve into the molecular characteristics of this compound that govern its solubility, present detailed, step-by-step protocols for solubility determination via the isothermal equilibrium method, and outline robust analytical techniques for quantification, including UV-Vis spectrophotometry and gravimetric analysis. This guide is designed to be an essential resource, empowering scientific professionals to overcome the data gap and enabling precise control over processes such as reaction optimization, crystallizer design, and formulation development.
Introduction: The Significance of Solubility Data
This compound is an aromatic organic compound featuring a phenol ring substituted with both a methyl and a nitroso group. It serves as a key intermediate in various chemical syntheses, including the preparation of dyes and other complex organic molecules.[1] The solubility of this compound in organic solvents is a critical physical property that dictates its utility and handling in a laboratory or industrial setting. Accurate solubility data is indispensable for:
-
Process Optimization: Designing efficient reaction and purification schemes, particularly for crystallization-based separations.
-
Formulation Development: Creating stable solutions with specific concentrations for various applications.
-
Predictive Modeling: Informing computational models for process scale-up and simulation.
This guide provides the scientific rationale and practical instruction to systematically determine these crucial parameters.
Molecular Profile and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound provides clear indicators of its expected behavior.
-
Structure: C₇H₇NO₂[2]
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): This group is polar and can act as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents (e.g., alcohols). The acidic nature of this proton means solubility can be dramatically increased in basic solutions.
-
Nitroso (-N=O): The nitroso group is polar and contains a hydrogen bond acceptor site (the oxygen atom). It contributes to the overall polarity of the molecule.
-
Aromatic Ring & Methyl Group (-CH₃): These components are nonpolar and contribute to the molecule's lipophilicity, favoring solubility in less polar or nonpolar solvents (e.g., toluene, ethers).
-
The molecule exists in a tautomeric equilibrium with its quinone-oxime form, a characteristic feature of p-nitrosophenols. This equilibrium can be influenced by the solvent, potentially affecting solubility and spectroscopic properties.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For this compound, the LogP is 1.71, indicating that it is moderately lipophilic and will generally favor organic solvents over water.[2]
Caption: Key molecular drivers of this compound solubility.
Experimental Determination of Solubility
The most reliable method for determining thermodynamic solubility is the isothermal equilibrium (or "shake-flask") method.[3] This technique involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Core Protocol: Isothermal Equilibrium Method
This protocol is a self-validating system designed to ensure that true thermodynamic equilibrium is achieved.
Materials:
-
Pure this compound (recrystallized if necessary)
-
High-purity organic solvents of interest
-
Analytical balance
-
Thermostatic shaker or water bath capable of maintaining temperature ±0.1 °C
-
Screw-cap vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately dispense a known volume or mass (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Agitate the samples vigorously.
-
Causality Insight: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. Temperature control must be stringent as solubility is highly temperature-dependent.[3]
-
-
Equilibrium Confirmation (Self-Validation): The system must be validated to ensure equilibrium has been reached. This is achieved by taking samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solute concentration remains constant between successive time points.
-
Sample Collection & Preparation: a. Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 30 minutes to allow excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately attach a syringe filter and dispense the saturated solution into a clean, dry container.
-
Causality Insight: Pre-warming the syringe and filtering quickly prevents the solute from precipitating due to temperature changes. Filtration is mandatory to remove microscopic undissolved particles that would falsely elevate the measured solubility.
-
-
Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method. Proceed with quantification as described in Section 4.
Analytical Quantification of Solute Concentration
Once a saturated solution is prepared, its concentration must be accurately measured. Below are two robust methods suitable for this compound.
Protocol: UV-Vis Spectrophotometry
This method is ideal for chromophoric compounds like this compound and offers high sensitivity.
Step-by-Step Methodology:
-
Wavelength Scan: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λ_max).
-
Calibration Curve Preparation: a. Prepare a stock solution of this compound of known concentration in the solvent. b. Perform a series of accurate serial dilutions to create at least five calibration standards of decreasing concentration. c. Measure the absorbance of each standard at λ_max. d. Plot Absorbance vs. Concentration. The resulting plot should be linear and pass through the origin (or close to it). Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.999 for a reliable curve.
-
Sample Analysis: a. Take the accurately diluted saturated solution from the equilibrium experiment (Section 3.1, Step 6). b. Measure its absorbance at λ_max. c. Use the calibration curve's regression equation to calculate the concentration of the diluted sample.
-
Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.
Protocol: Gravimetric Analysis
This is a simpler, absolute method that does not require an analytical standard but may be less precise for low solubilities.
Step-by-Step Methodology:
-
Preparation: Pre-weigh a clean, dry evaporating dish on an analytical balance.
-
Sample Addition: Accurately transfer a known volume (e.g., 5.00 mL) of the filtered saturated solution (from Section 3.1, Step 5) into the pre-weighed dish.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Drying to Constant Mass (Self-Validation): Dry the residue in a vacuum oven at a temperature below the compound's melting point until a constant mass is achieved. This is confirmed by weighing the dish, returning it to the oven for another hour, and re-weighing until two consecutive measurements are identical within the balance's tolerance.
-
Calculation:
-
Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility (e.g., in g/100 mL) = (Mass of solute / Volume of solution used) * 100
-
Data Presentation and Workflow Visualization
All experimentally determined solubility data should be recorded systematically.
Table 1: Template for Recording Solubility Data of this compound
| Solvent | Temperature (K) | Method | Solubility ( g/100 mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Methanol | 298.15 | UV-Vis | Experimental Value | Calculated Value |
| Ethanol | 298.15 | UV-Vis | Experimental Value | Calculated Value |
| Acetone | 298.15 | Gravimetric | Experimental Value | Calculated Value |
| Toluene | 298.15 | UV-Vis | Experimental Value | Calculated Value |
| Other | ... | ... | ... | ... |
Caption: Experimental workflow for solubility determination.
Conclusion
While published quantitative data on the solubility of this compound is limited, this guide provides the complete methodological framework required for its precise and accurate determination. By understanding the underlying molecular properties and adhering to the detailed, self-validating experimental protocols for isothermal equilibrium and subsequent analytical quantification, researchers can confidently generate the high-quality data essential for advancing their work in chemical synthesis, process development, and formulation science.
References
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Stenutz, R. (n.d.). This compound. KTH Royal Institute of Technology. Retrieved from [Link]
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PrepChem (n.d.). Preparation of this compound. Retrieved from [Link]
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Baka, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Wikipedia. (2023). 4-Nitrophenol. Retrieved from [Link]
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The Predominant Historical Method: Direct Nitrosation of o-Cresol
An In-depth Technical Guide to the Historical Synthesis of 2-Methyl-4-nitrosophenol
For the modern researcher, understanding the historical synthesis of key chemical intermediates offers a foundational perspective on the evolution of organic chemistry. This compound, also known as 4-nitroso-o-cresol, is a valuable intermediate whose preparation illustrates fundamental principles of electrophilic aromatic substitution. This guide provides a detailed examination of the core historical methods for its synthesis, focusing on the underlying chemical principles, experimental causality, and contrasting methodologies that defined early organic synthesis.
The most direct and historically established method for synthesizing this compound is the electrophilic nitrosation of o-cresol. This reaction leverages the powerful activating and directing effects of the hydroxyl group on the aromatic ring, making it a classic example of electrophilic aromatic substitution.
Mechanistic Rationale: The Power of Electrophilic Aromatic Substitution
The synthesis proceeds via the reaction of o-cresol with nitrous acid (HNO₂), which is typically generated in situ from an alkali metal nitrite (like sodium nitrite) and a strong mineral acid (such as sulfuric acid).
-
Generation of the Electrophile : In the acidic medium, sodium nitrite is protonated to form nitrous acid. A subsequent protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (N≡O⁺). This ion is the active agent that attacks the electron-rich aromatic ring.
-
Regioselective Attack : The hydroxyl group of o-cresol is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. While the methyl group is also an ortho-, para-director, the hydroxyl group's influence is overwhelmingly dominant. The para position relative to the hydroxyl group is sterically unhindered, making it the primary site of attack for the nitrosonium ion.
-
Rearomatization : Following the attack, the resulting carbocation intermediate, a Wheland intermediate, loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.
The choice of a low reaction temperature is critical. Nitrous acid is unstable and can readily disproportionate at higher temperatures. Maintaining a temperature between 5-10°C ensures the controlled generation of the nitrosonium ion and minimizes the formation of undesirable byproducts from oxidation or other side reactions.[1]
Experimental Protocol: Nitrosation of o-Cresol
This protocol is based on established historical procedures for the synthesis of this compound.[1]
Step-by-Step Methodology:
-
Reagent Preparation : In a large glass flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.
-
Acid Addition : Prepare a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water. Slowly add this acid solution from a dropping funnel to the o-cresol/sodium nitrite mixture over a period of 30-60 minutes.
-
Temperature Control (Critical Step) : Throughout the acid addition, maintain the reaction temperature between 5-10°C using an ice bath and constant stirring. This ensures the stability of the nitrous acid and controls the reaction rate.
-
Reaction Completion : After the acid addition is complete, allow the reaction mixture to stand in the cold for 2 hours to ensure the reaction proceeds to completion.
-
Isolation of Crude Product : A brown solid will precipitate. Filter this solid from the reaction mixture.
-
Purification : The crude product can be purified by dissolving it in a 10% sodium carbonate solution and treating it with activated carbon to remove colored impurities.
-
Final Precipitation : Filter the purified solution into an excess of dilute sulfuric acid. This will precipitate the this compound as orange-brown scales.
-
Final Product : The yield is typically between 40-45 g of this compound with a melting point of 134°C.[1]
Data Summary: Nitrosation of o-Cresol
| Parameter | Value | Rationale |
| Starting Material | o-Cresol (54 g) | The aromatic substrate for nitrosation. |
| Nitrosating Agent | Sodium Nitrite (34.5 g) | Precursor to nitrous acid. |
| Acid Catalyst | Sulfuric Acid (18.5 ml conc.) | Generates nitrous acid and the nitrosonium ion. |
| Solvent | Water (4.5 L) | Dissolves reagents and helps control temperature. |
| Temperature | 5-10°C | Critical for stability of nitrous acid and selectivity. |
| Reaction Time | ~3 hours | Includes slow addition and a final standing period. |
| Yield | 40-45 g | Represents a typical outcome for this historical method. |
Visualizing the Synthesis
Diagram 1: Reaction Mechanism
Caption: Electrophilic substitution pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
A Contrasting Historical Method: The Baudisch Reaction
To fully appreciate the specificity of the direct nitrosation method, it is instructive to compare it with another historical synthesis for nitrosophenols: the Baudisch reaction. First described by Oskar Baudisch in 1939, this reaction synthesizes o-nitrosophenols from aromatic substrates, hydroxylamine, and hydrogen peroxide, typically in the presence of copper ions.[2][3]
The key distinction lies in its regioselectivity. The Baudisch reaction introduces the nitroso group specifically at the position ortho to the hydroxyl group.[2] The proposed mechanism involves the formation of a copper coordination complex where the metal ion binds to both the phenoxy oxygen and the nitrosyl group, directing the substitution to the adjacent ortho position.[2]
Therefore, if o-cresol were subjected to the Baudisch reaction, the expected product would be 2-Methyl-6-nitrosophenol, not the desired this compound. This fundamental difference in directing effects explains why direct nitrosation with nitrous acid was the necessary and established historical path for the synthesis of this compound, while the Baudisch reaction was valuable for accessing its ortho-nitroso isomers.[2][4]
Diagram 3: Baudisch Reaction Concept
Caption: The Baudisch reaction's metal-directed mechanism yields ortho-substituted products.
Conclusion
The historical synthesis of this compound is dominated by the direct nitrosation of o-cresol. This method is a robust and clear illustration of the principles of electrophilic aromatic substitution, where the regiochemical outcome is predictably controlled by the powerful directing effect of the hydroxyl group. Understanding this primary route, in contrast to alternative period methods like the Baudisch reaction, provides valuable insight into the logic and experimental design that has underpinned synthetic organic chemistry for decades. For professionals in drug development and chemical research, this foundational knowledge remains essential for appreciating the elegant and predictable nature of aromatic chemistry.
References
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Baudisch reaction - Wikipedia. [Link]
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Baudisch-Reaktion - Wikipedia. [Link]
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Maruyama, K., Tanimoto, I., & Goto, R. (1967). Studies on the Baudisch reaction. I. The synthesis of o-nitrosophenols. The Journal of Organic Chemistry, 32(8), 2516-2520. [Link]
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Preparation of 2-methyl-4-nitrophenol - PrepChem.com. [Link]
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Baudisch Reaction. In Name Reactions. [Link]
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Nicholls, A. J., Barber, T., & Baxendale, I. R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. [Link]
-
Sasaki, M., Nodera, K., Mukai, K., & Yoshioka, H. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan, 50(1), 276-280. [Link]
- Process for the preparation of p-nitro-m-cresol.
-
Preparation of this compound - PrepChem.com. [Link]
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discovery and initial characterization of 2-Methyl-4-nitrosophenol
An In-Depth Technical Guide to the Discovery and Initial Characterization of 2-Methyl-4-nitrosophenol
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and foundational characterization of this compound (IUPAC Name: this compound), a key aromatic compound with significant tautomeric properties. While the precise moment of its first synthesis is not prominently documented, its discovery is intrinsically linked to the broader exploration of electrophilic aromatic substitution on phenols in the late 19th and early 20th centuries. This document details the established laboratory-scale synthesis, purification methodologies, and the critical analytical techniques employed for its initial characterization. Emphasis is placed on the compound's defining feature: its existence as an equilibrium mixture of the true nitrosophenol and its more stable quinone-monoxime tautomer. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a deep understanding of this versatile chemical intermediate.
Historical Context and Discovery
The discovery of this compound does not point to a single seminal publication but rather emerges from the systematic investigation of reactions of phenols. The foundational chemistry was established by pioneers like Adolf von Baeyer who explored the reactions of phenols with nitrous acid. The synthesis of the related compound, 2-methyl-4-nitrophenol, was first reported in the early 20th century during broad investigations into substituted phenolic derivatives[1]. The nitrosation of phenols, a key electrophilic aromatic substitution reaction, was a logical extension of this work.
The primary route to this compound involves the direct nitrosation of o-cresol. This reaction leverages the activating, ortho-, para-directing nature of the hydroxyl and methyl groups. The nitroso group (-N=O) is directed to the para position relative to the hydroxyl group, which is the most sterically accessible and electronically favorable position. The initial discovery was therefore a result of applying established nitrosation chemistry to a readily available starting material, o-cresol.
Synthesis and Purification
The most reliable and commonly cited method for the preparation of this compound is the nitrosation of o-cresol using sodium nitrite in an acidic aqueous medium. The causality behind this experimental design is rooted in the in-situ generation of the nitrosating agent, nitrous acid (HNO₂).
Synthesis Protocol
This protocol is adapted from established laboratory procedures[2].
Materials:
-
o-Cresol (54 g)
-
Sodium Nitrite (34.5 g)
-
Concentrated Sulfuric Acid (18.5 mL)
-
Deionized Water
-
Ice
-
10% Sodium Carbonate Solution
-
Activated Carbon
-
Dilute Sulfuric Acid
Step-by-Step Procedure:
-
Reaction Setup: In a large glass flask (e.g., 5L), dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. The use of a large volume of ice-water is critical to dissipate the heat generated during the reaction and to keep the temperature low.
-
Generation of Nitrous Acid: Prepare a solution of 18.5 mL of concentrated sulfuric acid in 500 mL of water. Causality: Sulfuric acid reacts with sodium nitrite to generate nitrous acid (in situ). This is the active electrophile for the nitrosation reaction. Performing this addition slowly from a dropping funnel over 30-60 minutes is crucial.
-
Temperature Control: Throughout the addition of the sulfuric acid solution, the reaction mixture must be maintained at a temperature of 5-10°C with constant, vigorous stirring. Causality: Low temperatures are essential to prevent the decomposition of the unstable nitrous acid and to minimize the formation of undesired byproducts from side reactions, such as oxidation of the phenol.
-
Reaction Completion and Precipitation: After the acid addition is complete, allow the reaction to stand in the cold for approximately 2 hours. This allows the reaction to proceed to completion and ensures maximum precipitation of the product.
-
Initial Filtration: The resulting brown solid product is collected by filtration.
Purification Protocol
The crude product contains unreacted starting materials and side products. The purification process leverages the acidic nature of the phenolic hydroxyl group.
-
Base Extraction: Dissolve the crude brown solid in a 10% sodium carbonate solution. Causality: this compound, being a phenol, is acidic and will deprotonate to form a water-soluble sodium salt. Many organic impurities will not dissolve in the basic aqueous solution.
-
Decolorization: Treat the basic solution with activated carbon and then filter. Causality: Activated carbon has a high surface area and adsorbs colored, high-molecular-weight impurities.
-
Reprecipitation: The filtrate, containing the sodium salt of the product, is slowly added to an excess of dilute sulfuric acid. Causality: The strong acid protonates the phenoxide salt, causing the purified this compound to precipitate out of the solution as it is no longer water-soluble.
-
Final Collection and Drying: The precipitate is collected by filtration, washed with water to remove residual acid and salts, and dried. This yields 40-45 g of this compound as orange-brown scales[2].
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Physicochemical and Spectroscopic Characterization
The initial characterization of a newly synthesized compound relies on determining its physical properties and using spectroscopic methods to confirm its molecular structure.
Physical Properties
The purified compound exhibits distinct physical characteristics that are crucial for its identification.
| Property | Value | Source |
| Appearance | Orange-brown scales or crystals | [2] |
| Melting Point | 134°C | [2] |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| Solubility | Limited in water; soluble in organic solvents and aqueous base | General Phenol Chemistry |
The Critical Role of Tautomerism
A defining feature of p-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding p-benzoquinone-monoxime isomers. In the solid state and in most solvents, the quinone-oxime form is significantly more stable and is the predominant species. This is due to the formation of a more conjugated system and the energetically favorable C=O and C=N bonds compared to the N=O bond.
Diagram of Tautomeric Equilibrium
Caption: Tautomeric equilibrium between this compound and its quinone-monoxime isomer.
This tautomerism profoundly influences the spectroscopic characterization. The observed data is a reflection of the properties of the dominant quinone-oxime tautomer.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum is one of the most powerful tools for identifying the predominant tautomer.
-
Expected Peaks for Quinone-Oxime: A strong absorption band around 1620-1650 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the quinone ring. A peak around 1600-1620 cm⁻¹ for the C=N (oxime) stretch. A broad O-H stretch from the oxime group would appear around 3200-3500 cm⁻¹ .
-
Expected Peaks for Nitrosophenol: A characteristic N=O (nitroso) stretch around 1500 cm⁻¹ . A broad phenolic O-H stretch around 3200-3600 cm⁻¹ . The absence of a strong N=O peak and the presence of a strong C=O peak in experimental spectra confirm the quinone-oxime as the major form.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be consistent with the quinone-oxime structure. Protons on the quinone ring would appear in the aromatic region (approx. 6.5-7.5 ppm), showing splitting patterns consistent with their positions relative to the methyl group and the oxime. The methyl protons would appear as a singlet around 2.2-2.4 ppm. The acidic oxime proton (N-OH) may be a broad singlet or exchange with solvent.
-
¹³C NMR: The spectrum would definitively show a signal for a carbonyl carbon (C=O) in the downfield region of 180-190 ppm , providing strong evidence for the quinone-oxime tautomer. Signals for the C=N carbon and other sp² carbons of the ring would also be present.
-
-
UV-Visible Spectroscopy: The extensive conjugation in the quinone-monoxime tautomer results in strong absorption in the visible range, which accounts for the compound's orange-brown color. The nitrosophenol form, by contrast, would have its primary absorption in the UV region. The visible color is a direct and simple indicator that the quinone-oxime is the dominant species under normal conditions.
Applications and Future Directions
This compound serves as a valuable intermediate in organic synthesis. The nitroso group can be readily oxidized to a nitro group, providing a route to 2-methyl-4-nitrophenol[4]. It can also be reduced to an amino group, leading to 4-amino-2-methylphenol, a precursor used in the synthesis of dyes and pharmaceuticals. Its ability to chelate metals through the oxime and carbonyl groups also suggests potential applications in analytical chemistry and catalysis.
Conclusion
The discovery and characterization of this compound represent a classic application of fundamental principles in organic chemistry. Its synthesis via electrophilic nitrosation of o-cresol is a robust and well-understood process. The most critical aspect of its characterization is the recognition of its tautomeric equilibrium, with the quinone-monoxime form predominating. This understanding, derived from comprehensive spectroscopic analysis, is essential for predicting its reactivity and utilizing it effectively in further synthetic applications. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, purify, and characterize this important chemical building block.
References
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PrepChem.com. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]
-
Molbase. (n.d.). 2-METHYL-4-NITROPHENOL 99-53-6 wiki. Retrieved from Molbase.com. [Link]
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PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from PrepChem.com. [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from Chemistry Stack Exchange. [Link]
-
Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 6), o1378. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from Stenutz.com. [Link]
-
Al-shahateet, S. F., et al. (2003). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Journal of Molecular Structure: THEOCHEM, 634(1-3), 235-246. [Link]
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An In-depth Technical Guide on the Health and Safety of 2-Methyl-4-nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the health and safety considerations for 2-Methyl-4-nitrosophenol (CAS No. 6971-38-6). As a senior application scientist, the following information is synthesized from available safety data to ensure procedural safety and integrity in a laboratory or drug development setting. The structure of this guide is designed to be intuitive and directly applicable to the daily workflow of professionals handling this compound.
Section 1: Compound Identification and Primary Hazard Assessment
This compound is an organic compound with the linear formula C7H7NO2. A critical first step in any experimental protocol is to understand the primary, immediate hazards associated with the materials in use. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a specific and significant health hazard that dictates its handling procedures.
Core Directive: The primary and officially classified hazard for this compound is skin sensitization . This means that repeated contact may lead to an allergic skin reaction, the effects of which can be delayed and may become more severe with subsequent exposures. The causality here is an immunological response, where the compound acts as a hapten, binding with skin proteins to form an antigen that triggers the allergic reaction.
| GHS Hazard Classification | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H317: May cause an allergic skin reaction. |
| Hazard Class | Skin Sensitization (Category 1) |
This primary hazard assessment is the cornerstone of all subsequent safety protocols. Unlike compounds with acute toxicity, the danger of a sensitizer lies in its ability to induce a permanent allergic state in an individual, making future contact, even at minute levels, potentially problematic.
Section 2: Precautionary Measures and Safe Handling Protocols
A self-validating safety protocol for a skin sensitizer is one that assumes all contact is hazardous and aims for complete avoidance. The following precautionary statements, derived from the GHS classification, form the basis of a robust handling procedure.
| Precautionary Statement Code | Description | Practical Implementation in the Lab |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. | Lab coats used when handling this compound should be laundered by a professional service aware of chemical contamination, not taken home. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Standard laboratory PPE is mandatory. Nitrile gloves, safety glasses with side shields, and a buttoned lab coat are the minimum requirements. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | In case of accidental skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | Any signs of redness, itching, or rash following potential exposure must be taken seriously. Seek immediate medical evaluation. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | If clothing becomes contaminated, remove it immediately and launder it separately before wearing it again. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the mandatory workflow for any procedure involving this compound, designed to mitigate the risk of skin sensitization.
Caption: Mandatory workflow for handling this compound.
Section 3: Emergency Response Protocols
Trustworthiness in a safety guide hinges on clear, actionable emergency procedures. For this compound, these are centered on its classification as a skin sensitizer.
-
Skin Exposure: As per precautionary statement P302 + P352, the immediate action is to wash the affected area with plenty of soap and water. Remove any contaminated clothing. The rationale is to remove the chemical from the skin as quickly as possible to minimize the chance of it initiating an allergic response. If any irritation or rash develops, medical attention is required (P333 + P313).
-
Eye Contact: Although not specifically classified as an eye irritant, general best practice for any chemical exposure to the eyes is to flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: While the primary hazard is skin contact, inhalation of the dust should be avoided (P261). If inhalation occurs, move the individual to fresh air. If they feel unwell, seek medical advice.
-
Ingestion: If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.
Section 4: Storage and Disposal
Proper storage and disposal are critical to prevent unintended exposure and environmental contamination.
-
Storage: The designated storage class for this compound is Class 11: Combustible Solids. Therefore, it should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Contaminated materials (e.g., gloves, weighing paper) should also be treated as hazardous waste.
Section 5: Toxicological and Physical Properties Summary
The available toxicological data for this compound is limited. The primary established toxicological endpoint is its potential to cause skin sensitization. Other toxicological properties have not been fully investigated.
| Property | Value | Source |
| CAS Number | 6971-38-6 | Sigma-Aldrich |
| Linear Formula | C7H7NO2 | Sigma-Aldrich |
| Primary Hazard | Skin Sensitizer | Sigma-Aldrich |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) | Sigma-Aldrich |
Note: The WGK 3 classification indicates that this substance is considered severely hazardous to water. Therefore, all measures should be taken to prevent its release into the environment.
Due to the limited publicly available data, a comprehensive toxicological profile, including LD50, carcinogenicity, mutagenicity, or reproductive toxicity, cannot be provided at this time. Researchers must proceed with the caution that these properties are unknown and handle the substance accordingly, assuming it may have other, unclassified hazards.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Methyl-4-nitrosophenol
Compound Profile: Physicochemical Properties and Hazard Assessment
2-Methyl-4-nitrosophenol is an organic compound featuring a phenol ring substituted with both a methyl and a nitroso group. The presence of the nitroso (-N=O) group, particularly on an aromatic ring activated by a hydroxyl group, suggests the potential for significant thermal instability. C-nitroso compounds are known to be highly reactive and can undergo energetic decomposition.
A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | N/A |
| Molecular Weight | 137.14 g/mol | N/A |
| Appearance | Orange-brown scales or crystalline solid | N/A |
| Melting Point | ~134 °C | N/A |
| Synonyms | 4-Nitroso-o-cresol | N/A |
Hazard Profile: While specific, comprehensive toxicological data for this compound is limited, data from analogous compounds like 2-Methyl-4-nitrophenol and 4-nitrosophenol provide a strong basis for a precautionary approach. The compound should be considered hazardous.
-
Irritation: Expected to cause skin and serious eye irritation.[1][2]
-
Respiratory: May cause respiratory irritation.[1]
-
Combustibility & Explosion Hazard: As a solid, it may form explosive dust mixtures with air, a known hazard for compounds like 4-nitrosophenol.[3] The thermal decomposition is exothermic and can be rapid, posing a significant explosion risk if heated in confinement or at a large scale.
Due to these potential hazards, rigorous thermal analysis is not merely a procedural step but a critical safety imperative before any process development or scale-up is attempted.
Core Methodologies for Thermal Stability Assessment
To fully characterize the thermal behavior of a potentially energetic material like this compound, a multi-technique approach is required. The two foundational techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is the primary tool for detecting thermal events such as melting, crystallization, and, most importantly, exothermic decompositions. The data from a DSC experiment allows for the determination of the onset temperature of decomposition (T_onset) , a critical parameter for defining safe operating temperatures, and the enthalpy of decomposition (ΔH_decomp) , which quantifies the amount of energy released.[4] A large, sharp exothermic peak is a hallmark of an energetic material.[5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals the temperature ranges over which decomposition occurs and the extent of mass loss. When coupled with DSC, it helps confirm that an exothermic event is indeed a decomposition reaction (associated with mass loss) and not a phase change like crystallization.[4] Coupling the TGA exhaust to a mass spectrometer (MS) or an infrared spectrometer (FTIR) can further allow for the identification of the gaseous decomposition products.
These two techniques provide a powerful, complementary dataset for a comprehensive thermal hazard assessment.[6]
Experimental Protocols for Thermal Characterization
The following protocols describe a self-validating system for the initial thermal screening of this compound. The causality behind these steps is to use a small sample size and a controlled heating rate to safely probe the material's energetic potential without initiating a large-scale, uncontrolled event.
3.1 Protocol 1: Differential Scanning Calorimetry (DSC) Screening
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured onset temperature and energy release.
-
Sample Preparation: Weigh 0.5 - 1.5 mg of this compound into a vented aluminum pan. Using a small sample mass is a critical safety measure to prevent instrument damage from a rapid, energetic event. A vented pan is used to avoid pressure buildup from evolved gases, which could lead to an explosion and distort the thermal data.
-
Reference Pan: Prepare an empty, vented aluminum pan as the reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min. An inert atmosphere prevents oxidative side reactions that could complicate the decomposition profile.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a suitable upper limit (e.g., 350 °C) at a linear heating rate of 10 °C/min. This rate is standard for screening and provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Record the heat flow (W/g) as a function of temperature (°C).
-
Identify and integrate the endothermic peak corresponding to the melt.
-
Identify the sharp exothermic peak corresponding to decomposition. Determine the extrapolated onset temperature (T_onset) and integrate the peak area to calculate the enthalpy of decomposition (ΔH_decomp in J/g).
-
3.2 Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Weigh 1 - 3 mg of this compound into a ceramic or aluminum TGA crucible.
-
Experimental Conditions:
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with a nitrogen atmosphere at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to 350 °C at a linear heating rate of 10 °C/min to correlate directly with the DSC experiment.
-
-
Data Analysis:
-
Record the percent mass loss as a function of temperature.
-
Determine the onset temperature of mass loss and the temperature range of the primary decomposition step.
-
Correlate the mass loss event(s) with the thermal events observed in the DSC thermogram.
-
Diagram: Standard Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for thermal analysis of this compound.
Anticipated Thermal Behavior and Data Interpretation
Based on the structure of this compound, a distinct sequence of thermal events is anticipated.
-
DSC Thermogram: The DSC curve is expected to first show a sharp endothermic peak corresponding to the melting of the crystalline solid. This should occur around its reported melting point of 134 °C. Following the melt, at a significantly higher temperature, a sharp and substantial exothermic peak is predicted. This exotherm represents the energetic decomposition of the molecule. The sharpness of the peak is indicative of rapid kinetics, a characteristic of many energetic materials.
-
TGA Thermogram: The TGA curve is expected to show thermal stability (minimal mass loss) up to the temperature region of the DSC exotherm. Coinciding with the exotherm, a rapid and significant mass loss should be observed as the molecule decomposes into volatile fragments. A complete mass loss is unlikely; often, a char or tar residue remains at the end of the experiment.
The table below summarizes the hypothetical, yet scientifically plausible, quantitative data expected from these analyses.
| Parameter | Anticipated Value | Significance |
| Melting Point (T_m) | ~134 °C | Physical property, marks transition to liquid phase. |
| Decomposition Onset (T_onset) | 160 - 190 °C | Critical Safety Parameter. Marks the temperature at which decomposition begins. Processes should stay well below this temperature. |
| Enthalpy of Decomposition (ΔH_decomp) | -800 to -1500 J/g | Quantifies the energy released. Values in this range are significant and confirm the high-energy nature of the decomposition. |
| Primary Mass Loss (TGA) | 50 - 70% | Indicates the portion of the molecule converted to volatile products during the main decomposition event. |
Proposed Decomposition Mechanism
In the absence of specific literature for this molecule, a plausible decomposition pathway can be proposed based on the known chemistry of C-nitroso compounds and phenols. The decomposition is likely a complex, multi-step process initiated by thermal energy and propagated by free radicals.
Initiation Step: The weakest bond in the molecule is the carbon-nitrogen bond of the nitroso group. Thermal energy will induce homolytic cleavage of this C-N bond, generating two radical species: a 2-methylphenoxyl radical and a nitric oxide radical (•NO).
Propagation and Termination Steps: These highly reactive radicals will undergo a cascade of subsequent reactions:
-
Hydrogen Abstraction: Radicals can abstract the hydrogen atom from the phenolic hydroxyl group, creating water and other radical species.
-
Radical Coupling: Phenoxyl radicals can couple with each other to form complex, high-molecular-weight polyphenolic or tar-like structures, which would constitute the solid residue observed in TGA.
-
Nitric Oxide Reactions: The nitric oxide radical (•NO) is a key intermediate. It can dimerize to N₂O₂, react with other radicals, or be oxidized to nitrogen dioxide (NO₂), leading to the formation of various gaseous NOx species.
-
Ring Opening/Fragmentation: At higher temperatures, the aromatic ring itself can fragment, leading to the formation of smaller gaseous products like carbon monoxide (CO) and carbon dioxide (CO₂).
Diagram: Plausible Thermal Decomposition Pathway
Sources
Methodological & Application
Application Notes & Protocols: 2-Methyl-4-nitrosophenol as a Ligand for Metal Complexes
Section 1: Foundational Concepts and Rationale
Introduction to 2-Methyl-4-nitrosophenol
This compound is an aromatic compound of significant interest in coordination chemistry. While its direct applications are specialized, its structural motifs are pertinent to the study of metal-ligand interactions, catalysis, and the development of novel materials. A critical feature of this molecule is its existence in a tautomeric equilibrium between the nitrosophenol form and the more stable quinone-monoxime form.[1] This equilibrium is heavily influenced by the environment (e.g., solvent, pH) and, most importantly, by coordination to a metal ion.
The coordination of this compound to a metal center not only stabilizes the ligand, preventing its degradation or oxidation to the corresponding nitro derivative but also imparts unique electronic and geometric properties to the resulting complex.[1] These metal-nitrosophenolato complexes are often highly colored and exhibit limited solubility, characteristics that have been historically exploited in colorimetric analysis and as pigments.[1][2]
The Ligand's Dual Identity: Tautomerism
Understanding the tautomerism of this compound is fundamental to predicting its coordination behavior. The ligand can exist in two forms:
-
Nitrosophenol form: Features a hydroxyl (-OH) group and a nitroso (-NO) group on the aromatic ring.
-
Quinone-monoxime form: Features a quinone-like ring structure with a carbonyl (=O) group and an oxime (=N-OH) group.
Infrared spectroscopy and X-ray diffraction studies have shown that the quinone-monoxime tautomer is generally the more favored structure, both in the free ligand and within metal complexes.[1]
Caption: Tautomeric equilibrium of this compound.
Note: The DOT script above is a template. Actual chemical structure images would be needed for rendering.
Rationale for Metal Complexation
The primary motivations for using this compound as a ligand are:
-
Stabilization: Free ortho-nitrosophenols are notoriously unstable and difficult to isolate.[3] Chelation to a metal ion, such as Cu(II), provides significant thermodynamic stability, protecting the ligand from decomposition and allowing for its study and application.[1]
-
Tunable Properties: The choice of metal ion (e.g., Cu, Fe, Co, Ni) and its oxidation state allows for the fine-tuning of the complex's electronic, magnetic, and catalytic properties.[1]
-
Defined Geometry: As a bidentate ligand, it coordinates to metal centers in a predictable manner, forming well-defined geometries such as distorted octahedral or square planar, which is crucial for designing catalysts or functional materials.[1]
Section 2: Synthesis Protocols
Protocol 1: Synthesis of the Ligand (this compound)
This protocol describes the C-nitrosation of o-cresol. The reaction must be performed under cold conditions to minimize the formation of byproducts.
Principle: An acidic solution of sodium nitrite generates nitrous acid (in situ), which acts as the electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of o-cresol. The hydroxyl and methyl groups direct the substitution to the para position relative to the hydroxyl group.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| o-Cresol | C₇H₈O | 108.14 | 54.0 g | 0.50 |
| Sodium Nitrite | NaNO₂ | 69.00 | 34.5 g | 0.50 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 18.5 mL | ~0.34 |
| Deionized Water | H₂O | 18.02 | ~4.5 L | - |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | - |
| Activated Carbon | C | 12.01 | As needed | - |
Procedure: [4]
-
In a large glass flask (e.g., 5 L beaker), dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. The use of a large volume of ice-water is critical for temperature control.
-
Prepare a dilute sulfuric acid solution by slowly adding 18.5 mL of concentrated H₂SO₄ to 500 mL of water in a separate flask, cooled in an ice bath. Safety Note: Always add acid to water.
-
Place the large flask containing the cresol-nitrite solution in an ice bath and begin vigorous stirring with a mechanical stirrer.
-
Using a dropping funnel, add the dilute sulfuric acid solution to the reaction mixture over a period of 30-60 minutes.
-
Crucial Step: Meticulously monitor the temperature throughout the addition, ensuring it remains between 5-10°C. Poor temperature control will lead to the formation of undesired byproducts.
-
After the complete addition of acid, continue stirring the mixture in the cold for an additional 2 hours to ensure the reaction goes to completion.
-
A brown solid precipitate of crude this compound will form. Collect the solid by vacuum filtration.
-
Purification: Transfer the crude solid to a beaker and dissolve it in a 10% sodium carbonate solution. The nitrosophenol is acidic and will form a soluble sodium salt. Treat the solution with activated carbon to remove colored impurities, then filter to remove the carbon.
-
Re-precipitate the purified ligand by slowly adding the filtered sodium carbonate solution to an excess of dilute sulfuric acid.
-
Collect the resulting orange-brown solid by vacuum filtration, wash with cold water, and dry.
-
The expected yield is 40-45 g of this compound, with a melting point of approximately 134°C.[4]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of Copper(II) bis(2-methyl-4-nitrosophenolato)
This protocol details the complexation of the synthesized ligand with a copper(II) salt. The reaction is typically rapid and high-yielding due to the high thermodynamic stability of the resulting chelate.[2]
Principle: The deprotonated nitrosophenol ligand acts as a bidentate chelating agent, coordinating to the Cu(II) ion through the phenolate oxygen and the nitroso nitrogen atoms. Two ligand molecules coordinate to one copper ion to form a neutral, stable complex.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C₇H₇NO₂ | 137.14 | 2.74 g | 0.02 |
| Copper(II) Acetate Monohydrate | Cu(OAc)₂·H₂O | 199.65 | 2.00 g | 0.01 |
| Ethanol | C₂H₅OH | 46.07 | ~100 mL | - |
| Chloroform | CHCl₃ | 119.38 | As needed | - |
Procedure: (Adapted from related syntheses[3])
-
In a 250 mL round-bottom flask, dissolve 2.74 g (0.02 mol) of this compound in approximately 50 mL of ethanol. Gentle warming may be required.
-
In a separate beaker, dissolve 2.00 g (0.01 mol) of copper(II) acetate monohydrate in 50 mL of ethanol.
-
Add the copper(II) acetate solution dropwise to the stirring ligand solution at room temperature.
-
An immediate color change and the formation of a deep purple precipitate should be observed.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete complexation.
-
Allow the mixture to cool to room temperature, then collect the solid product by vacuum filtration.
-
Wash the purple solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The complex can be purified by recrystallization from a chloroform-ethanol solvent system.[3]
-
Dry the final product under vacuum. The expected yield is typically high (>80%).
Section 3: Characterization and Physicochemical Properties
Spectroscopic and Analytical Characterization
The synthesized ligand and its metal complexes must be thoroughly characterized to confirm their identity and purity.
| Technique | Ligand (Expected Data) | Copper Complex (Expected Changes) | Rationale |
| FT-IR (cm⁻¹) | Broad ~3400 (O-H), ~1620 (C=N/C=O), ~1500 (N=O) | Disappearance of O-H band, shift in C=N/C=O and N=O bands | Confirms deprotonation of the phenolic -OH and coordination through the oxime/nitroso groups.[3] |
| UV-Vis (nm) | Absorption maxima dependent on solvent and tautomeric form | Intense charge-transfer bands in the visible region (~500-600 nm), responsible for the deep color | Indicates ligand-to-metal charge transfer (LMCT), confirming coordination. |
| Mass Spec. | M⁺ or [M+H]⁺ at ~137 or 138 m/z | [M+H]⁺ at ~336 m/z (for C₁₄H₁₂N₂O₄Cu) | Confirms the molecular weight and 2:1 ligand-to-metal stoichiometry.[3] |
| Elemental Analysis | C, H, N values for C₇H₇NO₂ | C, H, N values for C₁₄H₁₂N₂O₄Cu | Confirms the empirical formula and purity of the complex.[3] |
| X-ray Diffraction | - | Reveals a Jahn-Teller distorted octahedral geometry | Provides definitive structural proof of coordination mode and geometry.[1] |
Coordination Chemistry
The interaction between this compound and a metal ion is a classic example of chelation.
-
Coordination Mode: The ligand is bidentate, binding through the phenolate oxygen and the nitroso nitrogen. Crystal structure data confirms that coordination occurs through the nitrogen of the nitroso group, not the oxygen.[1]
-
Stoichiometry: Copper(II) typically forms a bis-ligated complex, Cu(L)₂, resulting in a neutral species.[1] Other metals, like Co(III) or Fe(III), can accommodate three ligands to form tris-ligated complexes, M(L)₃.[1]
-
Geometry: The Cu(II) complex, Cu(C₇H₆NO₂)₂, adopts a Jahn-Teller distorted octahedral geometry in the solid state.[1]
Caption: Chelation of two ligands to a central Copper(II) ion.
Section 4: Applications and Protocols
Application in Catalysis: Reduction of 4-Nitrophenol
Metal complexes are often explored for their catalytic activity. While specific data for the Copper(II) bis(2-methyl-4-nitrosophenolato) complex is limited, it can be tested as a catalyst in model reactions. The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) by a reducing agent like sodium borohydride (NaBH₄) is a benchmark reaction for evaluating catalytic performance.[5] 4-AP is a valuable industrial intermediate, making this a relevant transformation.[6]
Principle: The metal complex can facilitate the transfer of hydride ions from NaBH₄ to the nitro group of 4-NP. The reaction can be easily monitored by UV-Vis spectroscopy, as the reactant (4-nitrophenolate ion) has a strong absorbance at ~400 nm, while the product does not.[5]
Protocol 3: Catalytic Reduction of 4-Nitrophenol
Materials & Reagents:
-
Copper(II) bis(2-methyl-4-nitrosophenolato) catalyst (synthesized in Protocol 2)
-
4-Nitrophenol (4-NP) solution (0.1 mM in water)
-
Sodium borohydride (NaBH₄) solution (10 mM in water, freshly prepared)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
To a quartz cuvette, add 3 mL of the 0.1 mM 4-NP solution.
-
Add a small, precisely measured amount of the catalyst (e.g., 1 mg dispersed in 100 µL of ethanol).
-
Place the cuvette in the spectrophotometer and record the initial spectrum. A strong peak should be visible at ~400 nm after the addition of NaBH₄.
-
To initiate the reaction, add 100 µL of the freshly prepared 10 mM NaBH₄ solution to the cuvette and immediately start recording spectra at fixed time intervals (e.g., every 30 seconds).
-
Observation: A progressive decrease in the absorbance at 400 nm and the appearance of a new peak around 300 nm (corresponding to 4-aminophenol) indicates a successful catalytic reaction.[5]
-
Analysis: Plot the absorbance at 400 nm versus time to determine the reaction rate. A control experiment without the catalyst should show a negligible reaction rate.
Section 5: Concluding Remarks
This compound serves as an exemplary bidentate ligand, forming stable and well-defined complexes with various transition metals. The protocols provided herein offer a robust framework for the synthesis and characterization of both the ligand and its copper(II) complex. The exploration of these complexes in fields like catalysis is a promising avenue for research. The inherent stability and tunable electronic properties of metal-nitrosophenolato complexes make them compelling candidates for the development of new functional materials, with potential applications extending to sensing, materials science, and medicinal chemistry.
References
-
Baudisch, O. (1939). A NEW CHEMICAL REACTION WITH THE NITROSYL RADICAL NOH. Science, 90(2339), 396-396. Available at: [Link]
-
Nicholls, A., & Beifuss, U. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. Available at: [Link]
-
Nicholls, A., et al. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(22), 4165. Available at: [Link]
-
Nicholls, A. (2021). Metal-Nitrosophenolato Complexes. Encyclopedia.pub. Available at: [Link]
-
Ganguly, A., et al. (2019). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 9(56), 32665-32684. Available at: [Link]
-
PrepChem. (n.d.). Preparation of this compound. PrepChem.com. Available at: [Link]
-
Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. Available at: [Link]
-
Beifuss, U., et al. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(22), 4165. Available at: [Link]
-
Wunderlich, H., & Wunderlich, W. (2015). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C, 119(22), 12487-12495. Available at: [Link]
-
Neliti. (2018). Degradation Of 4-Nitrophenol With Fe/Ni Bimetallic Nano Catalyst At Room Temperature. Neliti.com. Available at: [Link]
-
Pradhan, N., et al. (2002). Silver nanoparticle-catalyzed reduction of aromatic nitro compounds. Chemistry of Materials, 14(11), 4589-4593. Available at: [Link]
Sources
- 1. Metal-Nitrosophenolato Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 2. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
Application Notes & Protocols: The Coordination Chemistry of 2-Methyl-4-nitrosophenol with Transition Metals
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Methyl-4-nitrosophenol with transition metals.
Abstract
This compound is a versatile chelating ligand that has garnered interest for its ability to form stable and often colorful complexes with a wide range of transition metals. A key feature of this ligand is its existence in a tautomeric equilibrium between the nitrosophenol and the more favored o-benzoquinone monoxime forms. This guide provides a comprehensive overview of the coordination chemistry of this compound, detailing its synthesis, the preparation of its metal complexes, and essential characterization techniques. We present detailed, step-by-step protocols for laboratory synthesis and analysis, explain the causality behind experimental choices, and explore the potential applications of these complexes in catalysis and as platforms for drug discovery. This document serves as a practical resource for researchers aiming to explore this fascinating class of coordination compounds.
Section 1: The Ligand: this compound
Chemical Structure and Tautomerism
This compound (also known as 4-nitroso-o-cresol) is an aromatic compound featuring both a hydroxyl (-OH) and a nitroso (-NO) group. The free ligand and its metal complexes are subject to a significant structural phenomenon: tautomerism. The molecule exists as a resonance hybrid of the nitrosophenol form and the o-benzoquinone monoxime form. Spectroscopic evidence, particularly from infrared studies, indicates that the quinone-monoxime structure is the more favored and stable tautomer in most cases[1][2]. This equilibrium is crucial as it dictates the coordination behavior of the ligand. Upon deprotonation of the phenolic proton, the resulting anion acts as a potent bidentate chelating agent for transition metal ions.
Caption: Tautomeric equilibrium of the ligand.
Rationale for Coordination Chemistry
The deprotonated form of this compound is an excellent bidentate ligand. It forms a stable six-membered chelate ring upon coordination with a metal ion through the phenolate oxygen and the nitrogen atom of the nitroso group[1][2]. This chelation effect results in thermodynamically stable complexes. The formation of these complexes is often accompanied by a distinct color change, historically making them useful for colorimetric analysis[2]. For drug development professionals, the ability to coordinate with biologically relevant transition metals (e.g., Fe, Cu, Co) opens avenues for creating novel metallodrugs with unique mechanisms of action[3][4].
Section 2: Synthesis of Ligand and Metal Complexes
The synthesis of this compound complexes is typically a two-step process: first, the synthesis of the free ligand, followed by its reaction with a suitable transition metal salt.
Protocol 2.1: Synthesis of the Ligand (this compound)
This protocol is adapted from established C-nitrosation procedures for phenols[5]. The reaction involves the electrophilic substitution of o-cresol using nitrous acid generated in situ.
Materials:
-
o-cresol (54 g)
-
Sodium nitrite (34.5 g)
-
Concentrated sulfuric acid (18.5 mL)
-
Deionized water
-
Ice
-
10% Sodium carbonate solution
-
Activated carbon
-
Dilute sulfuric acid
Procedure:
-
In a large flask (e.g., 5 L beaker or flask), dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.
-
Prepare a solution of 18.5 mL of concentrated sulfuric acid in 500 mL of water. Causality Note: This solution must be added slowly to the main reaction mixture to generate nitrous acid in situ at a controlled rate, preventing unwanted side reactions and managing the exothermic nature of the reaction.
-
While stirring the o-cresol/nitrite solution vigorously and maintaining the temperature between 5-10°C using an ice bath, add the dilute sulfuric acid solution dropwise over a period of 30-60 minutes.
-
After the addition is complete, continue stirring in the cold for an additional 2 hours to ensure the reaction goes to completion. A brown solid precipitate will form.
-
Filter the crude brown solid using a Büchner funnel.
-
Purification: Dissolve the crude solid in a minimal amount of 10% sodium carbonate solution. The nitrosophenol is acidic and will form a soluble sodium salt. Treat the solution with a small amount of activated carbon to remove colored impurities, then filter.
-
Precipitate the purified ligand by slowly adding the filtrate to an excess of cold, dilute sulfuric acid with stirring.
-
Filter the resulting orange-brown solid, wash with cold water, and dry under vacuum.
-
Expected Yield: 40-45 g.
-
Melting Point: ~134°C[5].
-
Protocol 2.2: Synthesis of Bis(2-methyl-4-nitrosophenolato)copper(II)
This general procedure can be adapted for other divalent metal ions like Ni(II), Co(II), and Pd(II)[1][2]. The reaction is typically rapid and quantitative due to the high thermodynamic stability of the resulting chelate complex[2].
Materials:
-
This compound (2.0 molar equivalents)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 molar equivalent)
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
Dissolve 2.0 molar equivalents of the synthesized this compound in a suitable volume of ethanol (e.g., 100 mL). Gentle warming may be required.
-
In a separate beaker, dissolve 1.0 molar equivalent of CuCl₂·2H₂O in a minimal amount of deionized water or ethanol.
-
While stirring the ligand solution at room temperature, add the copper(II) salt solution dropwise. An immediate color change and the formation of a precipitate should be observed.
-
Causality Note: The ligand is used in a 2:1 molar ratio to the metal salt to favor the formation of the thermodynamically stable bis-ligated complex. Using less ligand could result in mono-ligated species[1].
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure complete complexation.
-
Isolate the solid complex by vacuum filtration.
-
Wash the precipitate with small portions of water, followed by ethanol, to remove any unreacted starting materials and inorganic salts.
-
Dry the complex in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).
Caption: General experimental workflow for synthesis and characterization.
Section 3: Structural Elucidation and Characterization
Coordination Geometry
Single-crystal X-ray diffraction studies on related complexes have definitively shown that 2-nitrosophenol ligands coordinate in a bidentate fashion through the phenolate oxygen and the nitroso nitrogen [1][2].
-
Copper(II): Typically forms square planar or distorted octahedral complexes. In the case of bis(4-methyl-2-nitrosophenolato)copper(II), the structure is a Jahn-Teller distorted octahedron, with the complex adopting a dimeric form in the solid state[1][2].
-
Cobalt(III) and Iron(III): These ions have a strong preference for an octahedral geometry and can accommodate three ligands, forming neutral tris(2-methyl-4-nitrosophenolato)metal(III) complexes[1][2].
Caption: Bidentate coordination of the ligand to a central metal ion (M).
Summary of Properties
The following table summarizes the expected properties for complexes with common transition metals.
| Metal Ion | Stoichiometry (M:L) | Probable Geometry | Expected Color | Key Spectroscopic Data (Conceptual) |
| Cu(II) | 1:2 | Distorted Octahedral | Dark green/brown | Broad d-d transition band in Vis-NIR; Shift in ν(N-O) |
| Co(III) | 1:3 | Octahedral | Deep green/black | Strong ligand-to-metal charge transfer (LMCT) bands in UV-Vis |
| Fe(III) | 1:3 | Octahedral | Intense green/brown | Intense LMCT bands that may obscure d-d transitions |
| Ni(II) | 1:2 | Square Planar/Octahedral | Red/Green/Brown | Dependent on geometry; distinct d-d bands in visible region |
| Pd(II) | 1:2 | Square Planar | Red/Brown | Strong charge transfer bands in the visible region |
Characterization Protocols
Protocol 3.1: Infrared (IR) Spectroscopy
-
Objective: To confirm coordination of the ligand to the metal center.
-
Procedure: Acquire an IR spectrum of the free ligand and the metal complex using KBr pellets or an ATR accessory.
-
Interpretation:
-
Disappearance of ν(O-H): The broad phenol O-H stretching band (around 3300-3500 cm⁻¹) in the free ligand should disappear upon deprotonation and coordination.
-
Shift in ν(N-O): The N-O stretching frequency (typically around 1200-1400 cm⁻¹ in the quinone-oxime form) will shift upon coordination to the metal. The direction and magnitude of the shift provide insight into the M-N bond strength.
-
New Bands: Look for the appearance of new, low-frequency bands corresponding to M-O and M-N stretching vibrations (typically below 600 cm⁻¹).
-
Protocol 3.2: UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic properties of the complex.
-
Procedure: Dissolve the complex in a suitable non-coordinating solvent (e.g., DMF, DMSO, or CH₂Cl₂) and record the absorption spectrum from ~200 to 800 nm.
-
Interpretation:
-
Intra-ligand Transitions: Intense absorption bands in the UV region (200-400 nm) are typically due to π→π* and n→π* transitions within the ligand. These may shift upon coordination.
-
Charge Transfer Bands: New, often intense bands may appear in the visible region. These are typically Ligand-to-Metal Charge Transfer (LMCT) bands and are responsible for the deep colors of many of these complexes.
-
d-d Transitions: For d-block metals, weaker absorption bands may be visible in the visible or near-IR region. These correspond to electronic transitions between d-orbitals and are diagnostic of the metal's coordination geometry (e.g., octahedral vs. tetrahedral).
-
Section 4: Applications in Research and Drug Development
While historically used for their colorimetric properties, modern applications of transition metal complexes focus on catalysis and medicine[4][6].
Catalysis
The redox-active nature of both the nitrosophenol ligand and many transition metals makes these complexes promising catalysts. For example, manganese complexes of related nitrosophenols have been investigated for the catalytic epoxidation of alkenes, mimicking the oxygen-evolving complex in photosynthesis[2]. Researchers can explore complexes of this compound with metals like Mn, Fe, and Ru for various oxidative transformations.
Bioinorganic Chemistry and Drug Design
The field of medicinal inorganic chemistry is rapidly expanding, with metal complexes offering therapeutic mechanisms distinct from purely organic drugs[6][7].
-
Antimicrobial Potential: Natural products like Ferroverdin, an iron(II) complex of a nitrosophenol derivative, exhibit antibacterial activity by disrupting cell membranes[2]. This provides a strong rationale for screening this compound complexes against various bacterial and fungal strains.
-
Anticancer Activity: Many transition metal complexes have shown potent anticancer properties[3]. The planar aromatic structure of the ligand could facilitate DNA intercalation, while the metal center can engage in redox cycling or bind to enzymatic active sites. Synthesizing a library of complexes with different metals (e.g., Cu, Ru, V, Ti) and testing their cytotoxicity against cancer cell lines (such as MCF-7, HCT-116, HepG2) is a promising avenue for drug discovery[3]. The metal ion itself can enhance the biological activity of the organic ligand[3].
Section 5: Summary and Outlook
This compound is a readily accessible and highly versatile ligand for coordination chemistry. Its complexes with transition metals are stable, structurally diverse, and exhibit interesting electronic and redox properties. The detailed protocols provided herein offer a solid foundation for synthesizing and characterizing these compounds. The true potential of this system lies in its future applications. A systematic investigation into their catalytic efficacy and a comprehensive screening of their biological activities—including antimicrobial and anticancer properties—could lead to the development of novel catalysts and next-generation metallodrugs.
References
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Hogg, J. H. C., Miller, T. S., & Jones, A. G. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. [Link]
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Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. [Link]
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Hogg, J. H. C., Miller, T. S., & Jones, A. G. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. National Center for Biotechnology Information. [Link]
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PrepChem. (n.d.). Preparation of this compound. PrepChem.com. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitrophenol. PubChem. [Link]
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Gligorijević, N., Todorović, T., Radulović, S., Cominetti, M. R., & Filipović, N. (2021). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 26(11), 3169. [Link]
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Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. [Link]
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Yu, Y.-Y., Xian, H.-D., Liu, J.-F., & Zhao, G.-L. (2009). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. ResearchGate. [Link]
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International Journal of Novel Research and Development. (2023). SYNTHESIS AND CHARACTERIZATION OF 2-[(4-METHOXY-PHENYLIMINO)-METHYL]- PHENOL LIGAND WITH Ni(II) COMPLEX. IJNRD. [Link]
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Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]
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Gambino, D., & Otero, L. (2020). Pharmaceutical Applications of Metal Complexes and Derived Materials. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: The Synthetic Utility of 2-Methyl-4-nitrosophenol in Modern Dye Chemistry
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of dyes derived from 2-Methyl-4-nitrosophenol. This document provides an in-depth exploration of its chemical properties, versatile reactivity, and detailed protocols for its application in creating both mordant and azo dyes.
Introduction: The Strategic Importance of this compound
This compound, also known as p-nitroso-o-cresol, is a highly valuable aromatic intermediate in the field of synthetic organic chemistry. While not a dye itself, its true potential is realized as a precursor in the synthesis of a variety of colorants. Its molecular architecture, featuring a phenolic hydroxyl group and a reactive nitroso group positioned para to each other on a cresol backbone, allows for two primary pathways in dye synthesis:
-
Direct Chelation: The ortho-hydroxy-nitroso arrangement is an ideal bidentate ligand system for forming stable, colored coordination complexes with metal ions. This pathway leads to the formation of mordant dyes , known for their excellent fastness properties.
-
Chemical Transformation: The nitroso group can be readily reduced to a primary amine (-NH₂) or oxidized to a nitro group (-NO₂). These transformations yield new intermediates—4-amino-2-methylphenol and 2-methyl-4-nitrophenol, respectively—which are crucial building blocks for the vast and commercially significant class of azo dyes .
This guide will elucidate the synthetic strategies for both pathways, providing field-proven protocols and the scientific rationale behind each experimental step.
Physicochemical & Safety Data
A thorough understanding of the starting material is critical for both safety and experimental success.
Table 1: Properties and Safety Information for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Nitroso-o-cresol, 4-Nitroso-2-methylphenol | [1] |
| CAS Number | 609-24-5 | - |
| Molecular Formula | C₇H₇NO₂ | - |
| Molar Mass | 137.14 g/mol | - |
| Appearance | Orange-brown scales or powder | [2] |
| Melting Point | 134 °C | [2] |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
Safety Precautions: Always handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Foundational Synthesis: Preparation of this compound
The primary route to this compound is through the direct nitrosation of o-cresol. This electrophilic aromatic substitution reaction uses nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid. The hydroxyl group of o-cresol is a powerful activating group, directing the incoming nitrosonium ion (NO⁺) electrophile primarily to the para position.
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory methods for the nitrosation of phenols.[2]
Materials:
-
o-Cresol (54 g, 0.5 mol)
-
Sodium Nitrite (NaNO₂) (34.5 g, 0.5 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (18.5 mL)
-
Deionized Water
-
Ice
-
10% Sodium Carbonate Solution
-
Activated Carbon
Procedure:
-
In a large flask (e.g., 5 L), dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. Stir until fully dissolved.
-
Prepare a dilute acid solution by slowly adding 18.5 mL of concentrated sulfuric acid to 500 mL of water in a separate beaker, with cooling.
-
Set up the flask containing the o-cresol solution in an ice bath to maintain a temperature of 5-10 °C.
-
Using a dropping funnel, add the dilute sulfuric acid solution to the o-cresol mixture dropwise over a period of 30-60 minutes with vigorous and continuous stirring. Causality Check: In situ generation of nitrous acid and the subsequent formation of the nitrosonium ion electrophile occurs here. Low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
After the addition is complete, continue stirring the reaction mixture in the cold for an additional 2 hours to ensure the reaction goes to completion.[2]
-
A brown solid precipitate of crude this compound will form. Collect this solid by vacuum filtration.
-
Purification: Dissolve the crude solid in a 10% sodium carbonate solution. The phenol group is acidic and will form a water-soluble sodium salt. Treat the solution with activated carbon to adsorb colored impurities, then filter.
-
Slowly add the filtered solution to an excess of dilute sulfuric acid. This will re-protonate the phenoxide, causing the purified this compound to precipitate.
-
Collect the purified orange-brown product by vacuum filtration, wash with cold water, and dry. The expected yield is 40-45 g.[2]
Caption: Workflow for the synthesis of this compound.
Pathway I: Direct Application as a Mordant Dye
Nitroso-phenols are excellent precursors for mordant dyes. The adjacent hydroxyl and nitroso groups act as "jaws" to bite onto a metal ion, forming a stable chelate complex known as a "lake."[3] This complex, formed within the fibers of a textile, is highly insoluble and imparts a durable color. Iron salts are commonly used to produce deep green, grey, or black shades.
Caption: Formation of a metal-dye complex (lake).
Protocol 2: Synthesis of an Iron-Mordanted Green Dye on Wool
Materials:
-
This compound (1.0 g)
-
Iron(II) Sulfate (FeSO₄·7H₂O) (1.0 g)
-
Wool yarn (10 g, pre-washed)
-
Acetic Acid (optional, to adjust pH)
-
Deionized Water
Procedure:
-
Pre-mordanting: In a stainless-steel pot, dissolve 1.0 g of iron(II) sulfate in 1 L of water.
-
Introduce the 10 g of wet wool yarn into the mordant bath.
-
Gently heat the bath to a simmer (approx. 80-90 °C) and maintain for 1 hour, stirring occasionally to ensure even uptake. Do not boil.
-
Allow the bath to cool, then remove the wool. Gently squeeze out excess liquid but do not rinse.
-
Dyeing: In a separate pot, create a dye bath by dissolving 1.0 g of this compound in 1 L of water. Gentle warming may be required.
-
Introduce the mordanted wool into the dye bath.
-
Heat the dye bath to a simmer and maintain for 1 hour, stirring gently. You will observe the color of the wool changing as the dye complexes with the iron mordant inside the fibers.
-
Allow the dye bath to cool completely.
-
Remove the dyed wool, rinse with cool water until the water runs clear, and hang to dry away from direct sunlight. The expected color is a deep olive or forest green.
Pathway II: Conversion to Azo Dye Intermediates
This pathway involves chemically modifying the nitroso group to create versatile intermediates for the synthesis of azo dyes, the largest class of synthetic colorants.[4]
Sub-Pathway A: Reduction to 4-Amino-2-methylphenol
The nitroso group is readily reduced to a primary amine. The resulting product, 4-amino-2-methylphenol, can then act as the diazo component in an azo coupling reaction.
Materials:
-
This compound (13.7 g, 0.1 mol)
-
Stannous Chloride (SnCl₂) or Tin (Sn) metal and concentrated HCl
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flask, create a suspension of 13.7 g of this compound in water.
-
Acidify with hydrochloric acid.
-
Portion-wise, add a suitable reducing agent like stannous chloride or tin metal. The reaction is exothermic; maintain the temperature with an ice bath as needed.
-
Once the reaction is complete (indicated by the disappearance of the color of the nitroso compound), the solution will contain the amine salt.
-
Carefully basify the solution with cold sodium hydroxide to precipitate the free amine, 4-amino-2-methylphenol.
-
Filter, wash with cold water, and dry the product. This intermediate can now be used in Protocol 4.
This protocol demonstrates the diazotization of the newly synthesized amine and its subsequent coupling with an activated aromatic compound, β-naphthol, to produce a vibrant red dye.[5][6]
Part 1: Diazotization of 4-Amino-2-methylphenol
-
Dissolve 0.01 mol of the 4-amino-2-methylphenol from Protocol 3 in a mixture of 3 mL of concentrated HCl and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C. Causality Check: This step forms the highly reactive diazonium salt. Low temperatures are essential as these salts are unstable and can decompose, releasing nitrogen gas.[6]
-
Stir for an additional 15 minutes in the ice bath to ensure complete formation of the diazonium salt solution.
Part 2: Azo Coupling
-
In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold β-naphthol solution.
-
A brightly colored red precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.
Sub-Pathway B: Oxidation to 2-Methyl-4-nitrophenol
The nitroso group can be oxidized to a nitro group using a strong oxidizing agent. The resulting 2-Methyl-4-nitrophenol is an excellent coupling component for azo dye synthesis.
This protocol is based on a known oxidation method using potassium ferricyanide.[7]
Materials:
-
This compound (15 g)
-
Sodium Hydroxide (150 g)
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) (150 g)
-
Sulfuric Acid
-
Ether
Procedure:
-
In a large container, dissolve 150 g of sodium hydroxide and 150 g of potassium ferricyanide in 3 liters of water.
-
Dissolve 15 g of this compound in this solution.
-
Allow the solution to stand at room temperature for two days. Causality Check: The large excess of the oxidizing agent (ferricyanide) is necessary to drive the reaction to completion.[7]
-
After two days, acidify the solution with sulfuric acid.
-
Extract the product several times with ether.
-
Wash the combined ether extracts with a 5% sodium hydroxide solution to convert the product to its salt and remove it from the ether layer.
-
Cool the aqueous sodium hydroxide layer and re-acidify with sulfuric acid to precipitate the 2-methyl-4-nitrophenol product.
-
Filter, wash, and dry the faintly yellow needles.
This protocol uses the newly synthesized nitrophenol as the coupling component, reacting it with a diazotized amine to form a new azo dye.[4][8]
Part 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated HCl and 15 mL of water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a cold solution of 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.[8]
-
Stir for 15 minutes to complete the diazotization.
Part 2: Azo Coupling
-
In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of the 2-methyl-4-nitrophenol from Protocol 5 in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1.
-
An orange precipitate should form immediately.[8]
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the dye by vacuum filtration, wash with cold water, and purify by recrystallization from an ethanol-water mixture if necessary.
Caption: Synthetic pathways from this compound to azo dyes.
Summary of Synthetic Applications
Table 2: Overview of Dye Synthesis Pathways
| Starting Material | Key Transformation | Reagents | Intermediate | Coupling Partner | Dye Class | Expected Color |
| This compound | Direct Chelation | FeSO₄ | N/A | Wool Fiber | Mordant | Deep Green |
| This compound | Reduction | SnCl₂/HCl | 4-Amino-2-methylphenol | β-Naphthol | Azo | Red |
| This compound | Oxidation | K₃[Fe(CN)₆] | 2-Methyl-4-nitrophenol | Diazotized 4-Nitroaniline | Azo | Orange |
References
- BenchChem (2025). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis.
- PrepChem (n.d.). Preparation of 2-methyl-4-nitrophenol.
- PrepChem (n.d.). Preparation of this compound.
- BenchChem (2025). Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd (n.d.). The Vital Role of 2-Methyl-4-nitroaniline in Modern Dye Manufacturing. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene.
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The Pivotal Role of 2-Methyl-4-nitrosophenol in Agrochemical Synthesis: A Gateway to Phenoxy Herbicides
Introduction: From Nitrosophenol to a Key Agrochemical Intermediate
In the landscape of agrochemical synthesis, the strategic manipulation of aromatic precursors is fundamental to the development of effective crop protection agents. 2-Methyl-4-nitrosophenol, a reactive organic compound, serves as a critical starting point in a multi-step synthesis that culminates in the production of valuable agrochemicals. While not directly incorporated into the final active ingredients, its true significance lies in its facile conversion to 2-methyl-4-nitrophenol. This transformation unlocks a versatile intermediate that is subsequently elaborated into potent herbicides, most notably those within the phenoxyacetic acid class.
This technical guide provides an in-depth exploration of the synthetic pathway commencing with this compound, detailing its oxidation to 2-methyl-4-nitrophenol and the subsequent conversion of this key intermediate into the widely utilized herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid). The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug and agrochemical development, offering a comprehensive understanding of the underlying chemistry and practical application.
Physicochemical Data of Key Compounds
A thorough understanding of the physical and chemical properties of the materials involved is paramount for safe handling and successful execution of the described synthetic protocols.
| Property | This compound | 2-Methyl-4-nitrophenol | 2-methyl-4-chlorophenol | MCPA |
| CAS Number | 6971-38-6 | 99-53-6[1] | 1570-64-5 | 94-74-6 |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₃[1] | C₇H₇ClO | C₉H₉ClO₃ |
| Molecular Weight | 137.14 g/mol | 153.14 g/mol [1] | 142.58 g/mol | 200.62 g/mol |
| Appearance | Orange-brown scales | Pale yellow crystalline solid[2] | Dark red flakes with a waxy texture.[3] | White to light brown solid |
| Melting Point | 134 °C | 93-98 °C[4] | 47-50 °C | 114-118 °C |
| Solubility | Soluble in sodium carbonate solution. | Limited solubility in water; soluble in ethanol, acetone, and ether.[2] | Insoluble in water.[3] | 825 mg/L in water (23 °C) |
Synthetic Protocols and Methodologies
The journey from this compound to the active herbicide MCPA involves a series of distinct chemical transformations. Each step is critical for achieving the desired final product with high yield and purity.
Part 1: Oxidation of this compound to 2-Methyl-4-nitrophenol
The initial and crucial step is the oxidation of the nitroso group to a nitro group. This conversion is readily achieved using a suitable oxidizing agent in an aqueous basic solution.
Protocol 1: Oxidation with Potassium Ferricyanide
This protocol is adapted from established laboratory methods for the oxidation of nitrosophenols.[5]
Materials:
-
This compound (p-nitroso-o-cresol)
-
Sodium hydroxide (NaOH)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a suitably sized reaction vessel, dissolve 15 g of this compound in a solution containing 150 g of sodium hydroxide and 150 g of potassium ferricyanide in 3 liters of water.
-
Allow the solution to stand at room temperature for 48 hours. A large excess of potassium ferricyanide is necessary to ensure the complete oxidation of the nitrosophenol.[5]
-
After the reaction period, carefully acidify the solution with sulfuric acid.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the ethereal extracts and wash with a 5% sodium hydroxide solution to convert the product into its sodium salt.
-
Separate the aqueous layer containing the sodium salt of 2-methyl-4-nitrophenol.
-
Acidify the aqueous solution with sulfuric acid to precipitate the 2-methyl-4-nitrophenol.
-
Collect the faintly yellow needles by filtration, wash with cold water, and dry. The expected melting point is in the range of 93-95 °C.[5]
Part 2: Synthesis of the Herbicide MCPA from 2-Methyl-4-nitrophenol
The conversion of 2-methyl-4-nitrophenol to MCPA is a multi-step process that involves the reduction of the nitro group, followed by a Sandmeyer reaction to introduce a chlorine atom, and finally, etherification with chloroacetic acid.
Step 2a: Reduction of 2-Methyl-4-nitrophenol to 2-Methyl-4-aminophenol
The nitro group is reduced to a primary amine, a common transformation in aromatic chemistry. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol 2: Catalytic Hydrogenation
This protocol is based on general procedures for the catalytic hydrogenation of nitrophenols.
Materials:
-
2-Methyl-4-nitrophenol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 2-methyl-4-nitrophenol in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 2-methyl-4-aminophenol.
Step 2b: Sandmeyer Reaction for the Synthesis of 2-Methyl-4-chlorophenol
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[6]
Protocol 3: Diazotization and Chlorination
This protocol is a generalized procedure for the Sandmeyer reaction.
Materials:
-
2-Methyl-4-aminophenol
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a beaker, dissolve 2-methyl-4-aminophenol in concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aminophenol solution, maintaining the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-methyl-4-chlorophenol, which can be purified by distillation or chromatography.
Step 2c: Etherification to Synthesize MCPA
The final step is the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base to form the phenoxyacetic acid herbicide, MCPA.
Protocol 4: Williamson Ether Synthesis
This protocol is based on the well-established Williamson ether synthesis.
Materials:
-
2-Methyl-4-chlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a reaction flask, dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide.
-
To this solution, add chloroacetic acid.
-
Heat the reaction mixture, typically to reflux, and maintain the temperature for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the MCPA.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
The crude MCPA can be further purified by recrystallization from a suitable solvent.
Visualization of the Synthetic Pathway
The overall synthetic route from this compound to MCPA is a clear illustration of multi-step organic synthesis in the agrochemical industry.
Caption: Synthetic pathway from this compound to MCPA.
Conclusion and Future Perspectives
The transformation of this compound into the herbicide MCPA via the key intermediate 2-methyl-4-nitrophenol exemplifies a classic and industrially significant synthetic route. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of this important agrochemical. The underlying chemical principles—oxidation, reduction, diazotization, and etherification—are fundamental to organic synthesis and offer numerous opportunities for optimization and the development of novel analogues.
Future research in this area may focus on the development of more sustainable and efficient catalytic systems, particularly for the reduction and Sandmeyer reaction steps, to minimize waste and improve the overall greenness of the process. Furthermore, the versatile 2-methyl-4-nitrophenol intermediate may serve as a scaffold for the synthesis of other biologically active molecules, warranting further investigation into its broader applications in the development of new agrochemicals and pharmaceuticals.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol. Retrieved January 13, 2026 from [Link].
-
Wikipedia contributors. (2023, December 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol. Retrieved January 13, 2026 from [Link].
-
Preparation of 2-methyl-4-nitrophenol. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]
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analytical methods for quantification of 2-Methyl-4-nitrosophenol
An Expert Guide to the Indirect Quantification of 2-Methyl-4-nitrosophenol by Conversion to 2-Methyl-4-nitrophenol
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the quantitative analysis of this compound. Direct analysis of this compound can be challenging due to its reactive nature. A robust and reliable analytical strategy involves a controlled chemical oxidation to convert this compound into its more stable and readily analyzable nitro derivative, 2-Methyl-4-nitrophenol.[1][2] This guide details the complete workflow, from the initial oxidative conversion to final quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are designed for researchers, quality control analysts, and drug development professionals who require accurate and reproducible quantification of this analyte. The principles and protocols are grounded in established analytical chemistry, providing a framework that is both scientifically sound and practically applicable.
Strategic Overview: The Rationale for Indirect Analysis
Direct quantification of this compound is often hampered by its potential for instability and lack of readily available, validated analytical standards and methods. In contrast, its oxidized counterpart, 2-Methyl-4-nitrophenol, is a stable, commercially available compound with well-documented analytical procedures.[3][4]
The core of this application note is a two-stage analytical approach:
-
Quantitative Conversion: A stoichiometric oxidation of this compound to 2-Methyl-4-nitrophenol. This is a critical step that forms the basis for the entire quantification. A preparation method involves dissolving the nitrosophenol in a basic solution and treating it with an oxidizing agent like potassium ferricyanide.[2]
-
Validated Quantification: Analysis of the resulting 2-Methyl-4-nitrophenol using established, high-confidence chromatographic techniques such as HPLC-UV or GC-MS.[5][6][7]
This indirect strategy leverages the stability and analytical tractability of the nitro-derivative to ensure high precision, accuracy, and reproducibility.
Analyte Profile and Physicochemical Properties
A thorough understanding of the analyte and its conversion product is fundamental to successful method development.
| Property | This compound | 2-Methyl-4-nitrophenol |
| Molecular Formula | C₇H₇NO₂[8] | C₇H₇NO₃[1][9] |
| Molecular Weight | 137.14 g/mol [8] | 153.14 g/mol [10] |
| Appearance | Orange-brown scales[11] | Pale yellow crystalline solid[1][10] |
| Melting Point | 134 °C[11] | 93-98 °C[3][10][12] |
| Solubility | Soluble in sodium carbonate solution[11] | Sparingly soluble in water; soluble in ethanol, ether, and acetone.[1] |
| Key Functional Groups | Phenolic -OH, Methyl, Nitroso | Phenolic -OH, Methyl, Nitro |
Protocol I: Oxidative Conversion of this compound
This protocol describes the conversion of the sample containing this compound into 2-Methyl-4-nitrophenol for subsequent analysis. The efficiency of this conversion is paramount and should be validated, ideally by analyzing a known standard of this compound to confirm a near-complete conversion.
Causality: The use of an alkaline solution (sodium hydroxide) deprotonates the phenolic group, increasing the compound's solubility in the aqueous medium and facilitating the oxidation reaction.[2] Potassium ferricyanide is a strong oxidizing agent that efficiently converts the nitroso group (-N=O) to a nitro group (-NO₂).[2] Acidification after the reaction protonates the newly formed 2-Methyl-4-nitrophenol, reducing its water solubility and enabling efficient extraction into an organic solvent.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh a sample containing an estimated amount of this compound and dissolve it in a minimal amount of a suitable organic solvent if not already in solution.
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium hydroxide and potassium ferricyanide in deionized water. A published method suggests a ratio of 15 g of this compound to 150 g of sodium hydroxide and 150 g of potassium ferricyanide in 3 liters of water.[2] The reaction can be scaled down as needed for analytical quantities.
-
Oxidation: Add the sample solution to the alkaline ferricyanide solution. Allow the reaction to proceed at room temperature. The original preparation suggests letting the mixture stand for two days to ensure complete reaction, though for analytical purposes, reaction time should be optimized and validated.[2]
-
Acidification: After the reaction is complete, slowly acidify the solution with sulfuric acid to a pH below 3. This will cause the 2-Methyl-4-nitrophenol to precipitate or become available for extraction.
-
Extraction: Extract the acidified solution multiple times with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[2]
-
Drying and Concentration: Combine the organic extracts. Dry the combined extract over anhydrous sodium sulfate to remove residual water. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain the 2-Methyl-4-nitrophenol residue.
-
Reconstitution: Reconstitute the dried residue in a precise volume of a suitable solvent (e.g., methanol or acetonitrile) compatible with the subsequent chromatographic analysis. This solution is now ready for HPLC or GC-MS analysis.
Protocol II: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust, widely available technique ideal for the quantification of nitrophenols due to their strong UV absorbance.[6][7]
Causality: Reversed-phase chromatography on a C18 column separates compounds based on their hydrophobicity. An acidic mobile phase (e.g., containing acetic acid) ensures that the phenolic group of 2-Methyl-4-nitrophenol remains protonated, leading to consistent retention times and sharp peak shapes.[13] UV detection is selected because the aromatic nitro group acts as a strong chromophore, providing high sensitivity.
Experimental Workflow Diagram
Caption: HPLC-UV workflow for 2-Methyl-4-nitrophenol quantification.
Step-by-Step Protocol
-
Instrumentation: Use an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v) containing 0.5% acetic acid is a good starting point.[13] The ratio can be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for 2-Methyl-4-nitrophenol, which should be determined by scanning a standard solution (typically around 270-320 nm for nitrophenols). A study on a similar compound, 3-methyl-4-nitrophenol, used 270 nm.
-
Injection Volume: 10-20 µL.[7]
-
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1000 µg/mL) of a certified 2-Methyl-4-nitrophenol reference standard in methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Analysis:
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Inject the reconstituted sample solution from Protocol I.
-
-
Quantification:
-
Determine the peak area of 2-Methyl-4-nitrophenol in the sample chromatogram.
-
Calculate the concentration of 2-Methyl-4-nitrophenol in the reconstituted solution using the linear regression equation from the calibration curve.
-
Back-calculate to determine the original concentration of this compound in the initial sample, accounting for the molecular weight difference (137.14 / 153.14), dilutions, and the initial sample mass.
-
Protocol III: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity, making it an excellent confirmatory technique or a primary method for analyzing complex matrices.[5]
Causality: Phenolic compounds like 2-Methyl-4-nitrophenol are polar and have low volatility, which can lead to poor peak shape and interaction with the GC system.[14] Derivatization, specifically silylation, is employed to address this. A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved sensitivity.[14]
Experimental Workflow Diagram
Caption: GC-MS workflow including the essential derivatization step.
Step-by-Step Protocol
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a single quadrupole) with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Derivatization:
-
Transfer aliquots of the reconstituted sample from Protocol I and the calibration standards into separate reaction vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine or acetonitrile).
-
Seal the vials and heat at 70°C for 30-60 minutes to complete the reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[15]
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Detection Mode: Use full scan mode (e.g., m/z 50-350) to confirm the identity of the derivatized analyte by its mass spectrum. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The characteristic ion for TMS-derivatized nitrophenols is often the [M-15]⁺ ion, resulting from the loss of a methyl group from the silyl moiety.[14]
-
-
Standard Preparation and Analysis:
-
Prepare calibration standards of 2-Methyl-4-nitrophenol as described for the HPLC method.
-
Derivatize the standards alongside the samples using the exact same procedure.
-
Inject the derivatized standards to generate a calibration curve.
-
-
Quantification:
-
Analyze the derivatized sample.
-
Integrate the peak area of the selected ion in the SIM chromatogram.
-
Calculate the concentration of derivatized 2-Methyl-4-nitrophenol using the calibration curve and perform the same back-calculations as described in the HPLC protocol.
-
Method Validation and Performance Characteristics
While specific validation data for this compound is not widely published, the performance of the analytical methods for the 2-Methyl-4-nitrophenol portion can be extrapolated from established methods for similar nitrophenols.[6][15] A full method validation according to ICH guidelines should be performed.
| Parameter | HPLC-UV | GC-MS | Justification / Rationale |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.1 µg/mL (SIM) | Based on typical performance for similar phenolic compounds.[15] GC-MS in SIM mode generally provides higher sensitivity. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | < 0.3 µg/mL (SIM) | Based on typical performance for similar phenolic compounds.[15] |
| Linearity Range | 0.1 - 50 µg/mL | 0.1 - 100 µg/mL | Expected linear range for UV and MS detectors, respectively. |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better injection precision.[15] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Dependent on the efficiency of the initial extraction and derivatization steps.[15] |
Conclusion
This application note provides a scientifically grounded and practical framework for the quantification of this compound. By employing a validated oxidative conversion to the stable and readily analyzable 2-Methyl-4-nitrophenol, researchers can overcome the challenges associated with direct analysis. The detailed protocols for HPLC-UV and GC-MS offer both a primary quantitative method and a highly selective confirmatory technique, respectively. This two-stage approach ensures that the final quantitative data is accurate, reproducible, and defensible, meeting the rigorous standards of scientific research and industrial development.
References
- 2-METHYL-4-NITROPHENOL 99-53-6 wiki. Chemical-Properties.com.
- 2-METHYL-4-NITROPHENOL CAS#: 99-53-6.
- Analytical Methods for 1,3-DNB and 1,3,5-TNB.
- 2-Methyl-4-nitrophenol 97 99-53-6. Sigma-Aldrich.
- 2-Methyl-4-nitrophenol 99-53-6. ChemicalBook.
- This compound. Stenutz.
- Preparation of this compound. PrepChem.com.
- Preparation of 2-methyl-4-nitrophenol. PrepChem.com.
- A Comparative Guide to the Quantification of 2-Isopropyl-5-methyl-4-nitrophenol. BenchChem.
- 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442. PubChem, NIH.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantific
- Example of GC-MS calibration for 2-methy-4-nitrophenol.
- Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash Heater Derivatization.
- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities.
- 2-Methyl-4-nitrophenol 97 99-53-6. Sigma-Aldrich.
- Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society.
- Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods.
- 2-Methyl-4-nitrophenol, 97% | 422908-100G. Sigma-Aldrich.
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-Methyl-4-nitrosophenol
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-4-nitrosophenol. Due to the limited availability of standardized analytical protocols for this specific compound, this guide has been developed by leveraging established chromatographic principles for phenolic compounds and data from closely related structural analogs. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. We provide a comprehensive, step-by-step protocol covering mobile phase preparation, standard and sample handling, and system operation. Furthermore, this document outlines a full suite of method validation procedures based on ICH guidelines, ensuring the trustworthiness and scientific integrity of the results. This guide is intended for researchers, quality control analysts, and drug development professionals requiring an accurate and reproducible method for the determination of this compound.
Introduction and Analytical Principle
This compound is an aromatic organic compound that can be a critical intermediate in chemical synthesis or a potential process-related impurity in pharmaceutical manufacturing. Accurate quantification is essential for ensuring product quality, safety, and process consistency.
The analytical challenge with nitrosophenols lies in their chemical properties, particularly their tautomeric equilibrium and pH sensitivity. In solution, 4-nitrosophenols can exist in equilibrium with their quinone monoxime tautomer. This equilibrium is pH-dependent and can lead to chromatographic issues like peak broadening or splitting if not properly controlled.
This method is founded on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. To address the tautomerism, the mobile phase is acidified to a pH well below the analyte's pKa. This ensures that this compound remains consistently in its single, fully protonated phenolic form, leading to sharp, symmetrical, and reproducible chromatographic peaks. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nitroso and phenol groups. An analogous method for p-nitrosophenol found that a detection wavelength of 305 nm provides strong absorbance, a principle adapted for this protocol.[1]
Analyte Characteristics: The Key to a Robust Method
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure: this compound (C₇H₇NO₂) consists of a phenol ring substituted with a methyl group at position 2 and a nitroso group at position 4.
-
pKa: The acidity of the phenolic proton is a critical parameter. While experimental data for this specific molecule is scarce, the predicted pKa for the structurally similar 2-Methyl-4-nitro phenol is approximately 7.4.[2][3] The pKa for the nitroso analog is expected to be in a similar range. This dictates that a mobile phase pH of ≤ 4 is required to maintain the analyte in its non-ionized form.
-
Tautomerism: As discussed, the equilibrium between the nitrosophenol and quinone-oxime forms is highly pH-dependent.[1] An acidic environment strongly favors the stable nitrosophenol form, which is essential for consistent chromatography.
-
UV Absorbance: The conjugated system of the aromatic ring and the nitroso group allows for strong UV absorbance. Studies on p-nitrosophenol show significant absorbance maxima around 300 nm and 400 nm, with the specific spectrum being highly sensitive to pH.[1] At a controlled acidic pH, a wavelength of 305 nm is selected for sensitive and stable detection.[1]
Experimental Methodology
This section provides a complete protocol for the analysis of this compound.
Materials and Equipment
| Item | Specification |
| Reagents | This compound Reference Standard (>98% purity) |
| Acetonitrile (HPLC Grade) | |
| Orthophosphoric Acid (ACS Grade) | |
| Water (HPLC Grade or Milli-Q) | |
| Equipment | HPLC system with Isocratic Pump, Autosampler, and UV/Vis or DAD Detector |
| C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | |
| Column Oven | |
| Analytical Balance (4-decimal place) | |
| pH Meter | |
| Volumetric flasks, pipettes, and autosampler vials | |
| Syringe filters (0.45 µm, PTFE or Nylon) | |
| Sonicator |
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 305 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Step-by-Step Protocol
Step 1: Mobile Phase Preparation (1 L)
-
Pour 550 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1.0 mL of orthophosphoric acid to the water and mix thoroughly. The final pH should be approximately 3.0-3.5.
-
Add 450 mL of HPLC-grade acetonitrile to the bottle.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution.
Step 2: Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well by inverting the flask 15-20 times. This solution should be stored protected from light.
Step 3: Working Standard & Calibration Curve Preparation
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase. For a calibration curve ranging from 1 to 25 µg/mL, typical dilutions would be:
| Target Conc. (µg/mL) | Vol. of Stock (mL) | Final Volume (mL) |
| 1.0 | 0.1 | 10 |
| 5.0 | 0.5 | 10 |
| 10.0 | 1.0 | 10 |
| 15.0 | 1.5 | 10 |
| 25.0 | 2.5 | 10 |
Step 4: Sample Preparation
-
Accurately weigh the sample material expected to contain this compound.
-
Dissolve and dilute the sample in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 10-15 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Step 5: HPLC System Operation and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Use linear regression to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the complete process from sample preparation to final data analysis.
Sources
Application Note & Protocol: The Baudisch Reaction for Ortho-Nitrosophenol Synthesis
Abstract
The Baudisch reaction is a classical yet highly relevant method for the direct synthesis of ortho-nitrosophenols from aromatic precursors.[1] This process is distinguished by its unique ortho-selectivity, a feature not readily achieved through conventional electrophilic aromatic substitution methods, which typically favor para-substitution on activated rings like phenols.[2] The reaction employs a copper(II) salt catalyst in conjunction with hydroxylamine and an oxidizing agent, typically hydrogen peroxide, to introduce both a nitroso and a hydroxyl group onto an aromatic ring, or to directly nitrosylate a phenol at the ortho position.[3] The resulting o-nitrosophenols are stabilized as deeply colored copper(II) complexes, which prevents their otherwise rapid oxidation in air.[1][4] This application note provides a detailed exploration of the reaction's mechanism, a step-by-step protocol for the synthesis of a representative copper bis(o-nitrosophenolato) complex, a troubleshooting guide, and a discussion of the reaction's applications, particularly for professionals in drug discovery and development.
Scientific Principles and Reaction Mechanism
The Baudisch reaction, first reported by Oskar Baudisch in 1939, has been the subject of considerable mechanistic study.[5] Understanding the underlying principles is critical for optimizing reaction conditions and predicting outcomes.
Historical vs. Modern Mechanistic Understanding
Initially, Baudisch proposed that the reaction proceeded through the formation of a highly reactive nitrosyl radical (•NO) or nitroxyl (HNO), which would first attack the benzene ring, followed by hydroxylation.[1] However, this mechanism did not fully account for the remarkable ortho-selectivity observed, especially with phenolic substrates.
Subsequent research, notably by Kazuhiro Maruyama, has led to a more refined mechanism that is now widely accepted.[2][6] This revised model posits that a bulky copper-hydroxylamine complex is the key active species. This complex preferentially attacks the aromatic substrate at the sterically accessible ortho position.
The key mechanistic pillars are:
-
Formation of the Active Complex: In the presence of a Cu(II) salt, hydroxylamine forms a coordination complex. It is proposed that a complex with a 2:1 hydroxylamine:Cu(II) stoichiometry is a precursor to the active intermediate.[2]
-
Directed Ortho-Attack: For phenolic substrates, the copper ion coordinates to the phenolic oxygen. This coordination directs the bulky nitrosating agent to the adjacent ortho position.[1] This templating effect is the cornerstone of the reaction's regioselectivity.
-
Oxidation and Aromatization: The initial addition product undergoes oxidation by hydrogen peroxide to restore aromaticity, yielding the o-nitrosophenol.
-
Product Stabilization: The newly formed o-nitrosophenol immediately chelates with the copper(II) ion in a bidentate fashion, involving the phenolic oxygen and the nitroso nitrogen. This forms a stable, deeply colored, and often crystalline complex, protecting the product from degradation or further oxidation.[2][4]
Free o-nitrosophenols are known to exist in a tautomeric equilibrium with their o-quinone-monoxime form.[2] The stabilization provided by the copper complex is crucial, as the free ligands are often unstable and difficult to handle.[4]
Experimental Guide: Synthesis of Copper(II) bis(4-methyl-2-nitrosophenolate)
This protocol details the synthesis of an o-nitrosophenol complex starting from p-cresol, a readily available substituted phenol.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties & Hazards |
| p-Cresol | C₇H₈O | 108.14 | 106-44-5 | Toxic, corrosive. Handle in fume hood. |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 7758-99-8 | Harmful if swallowed, irritant. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Corrosive, skin sensitizer, potential explosive. |
| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 7722-84-1 | Strong oxidizer, causes severe skin burns. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid. |
| Reaction Vessel (3-neck flask) | - | - | - | Equipped with stirrer, dropping funnels, and thermometer. |
| Ice Bath | - | - | - | For temperature control. |
| Buchner Funnel & Flask | - | - | - | For vacuum filtration. |
Preparation of Stock Solutions
-
Solution A (Copper Sulfate): Dissolve 2.50 g (10.0 mmol) of copper(II) sulfate pentahydrate in 50 mL of deionized water.
-
Solution B (Hydroxylamine): Dissolve 1.40 g (20.2 mmol) of hydroxylamine hydrochloride in 40 mL of deionized water. Prepare this solution fresh before use.
-
Solution C (Hydrogen Peroxide): Carefully measure 2.3 mL of 30% hydrogen peroxide (approx. 22.5 mmol) and dilute with 38 mL of deionized water. Handle with extreme care using appropriate PPE.
Step-by-Step Reaction Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels, dissolve 2.16 g (20.0 mmol) of p-cresol in the 50 mL of copper sulfate stock solution (Solution A).
-
Cooling: Place the flask in an ice bath and stir the mixture until the temperature stabilizes at 0–5 °C.
-
Reagent Addition: Charge one dropping funnel with Solution B (Hydroxylamine) and the other with Solution C (Hydrogen Peroxide).
-
Controlled Reaction: Begin the simultaneous, dropwise addition of Solution B and Solution C to the stirred, cooled reaction mixture. Maintain a slow addition rate to keep the internal temperature below 10 °C. The addition should take approximately 30-45 minutes. A deep reddish-brown or dark green precipitate will begin to form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with two 25 mL portions of cold deionized water to remove unreacted salts, followed by one 15 mL portion of cold 20% ethanol to aid in drying.
-
Drying: Dry the dark-colored crystalline product in a vacuum desiccator or in a vacuum oven at a low temperature (40-50 °C) to a constant weight. The expected product is copper(II) bis(4-methyl-2-nitrosophenolate).
Workflow Visualization
The overall experimental workflow can be summarized in the following diagram.
Sources
- 1. Baudisch reaction - Wikipedia [en.wikipedia.org]
- 2. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expertsmind.com [expertsmind.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Baudisch Reaction [drugfuture.com]
- 6. researchgate.net [researchgate.net]
Preparation of 2-Methyl-4-nitrosophenol: A Detailed Laboratory Protocol
Introduction
2-Methyl-4-nitrosophenol, also known as 4-nitroso-o-cresol, is a significant chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its preparation involves the electrophilic substitution of a nitroso group (-NO) onto the aromatic ring of o-cresol. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound in a laboratory setting, grounded in established chemical principles and safety practices. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this compound.
Scientific Principles and Reaction Mechanism
The synthesis of this compound is achieved through the nitrosation of o-cresol. This reaction is a classic example of an electrophilic aromatic substitution.[1] The hydroxyl (-OH) and methyl (-CH3) groups on the o-cresol ring are ortho-, para-directing activators, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to them.
The reaction is typically carried out using sodium nitrite (NaNO2) in the presence of a strong acid, such as sulfuric acid (H2SO4). The acid protonates the nitrite ion to form nitrous acid (HNO2), which then gets further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO+).[2][3]
The nitrosonium ion then attacks the electron-rich aromatic ring of o-cresol, preferentially at the para position to the hydroxyl group due to steric hindrance from the ortho-methyl group.[4][5] A subsequent deprotonation of the intermediate restores the aromaticity of the ring, yielding the final product, this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[6]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| o-Cresol | 54 g |
| Sodium Nitrite (NaNO2) | 34.5 g |
| Concentrated Sulfuric Acid (H2SO4) | 18.5 ml |
| Water | ~4.5 L (for reaction and dilution) |
| 10% Sodium Carbonate (Na2CO3) solution | As needed |
| Activated Carbon | As needed |
| Dilute Sulfuric Acid | As needed |
| Large glass flask (e.g., 5 L) | 1 |
| Dropping funnel | 1 |
| Magnetic stirrer and stir bar | 1 |
| Ice bath | 1 |
| Buchner funnel and filter paper | 1 |
| Suction flask | 1 |
| Beakers | Various sizes |
| Graduated cylinders | Various sizes |
Procedure
-
Preparation of the Reaction Mixture: In a large glass flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Sulfuric Acid: While stirring the mixture vigorously, add a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water dropwise from a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 5-10°C during this addition.
-
Reaction Completion and Standing: After the complete addition of the sulfuric acid solution, continue stirring for a short period and then allow the reaction mixture to stand in the cold for 2 hours. A brown solid precipitate of the crude product will form.
-
Initial Filtration: Filter the brown solid using a Buchner funnel and suction filtration.
-
Purification - Dissolution and Decolorization: Transfer the crude product to a beaker and dissolve it in a 10% sodium carbonate solution. Add a small amount of activated carbon to the solution to decolorize it and stir for a few minutes.
-
Purification - Filtration: Filter the solution to remove the activated carbon and any other insoluble impurities.
-
Precipitation of the Final Product: Carefully add an excess of dilute sulfuric acid to the filtrate. This will precipitate the purified this compound as orange-brown scales.
-
Final Filtration and Drying: Filter the purified product using a Buchner funnel, wash with a small amount of cold water, and allow it to air dry or dry in a desiccator. The expected yield is 40-45 g.[6]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The purified product should have a melting point of approximately 134°C.[6]
-
Spectroscopy: Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be used to confirm the chemical structure of the compound.[7][8]
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Cresol: Is toxic and corrosive. Avoid contact with skin and eyes and do not inhale its vapors.[9][10][11]
-
Sodium Nitrite: Is a strong oxidizer and is toxic if swallowed.[12][13][14][15] It can intensify fire, so it should be kept away from combustible materials.[12][15]
-
Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care.
-
This compound: The final product is an irritant to the eyes, respiratory system, and skin.[16]
References
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]
-
Ibrahim, T. H. (2019, June 19). What is the mechanism of nitrosation of phenol? Quora. Retrieved from [Link]
-
Chemtrade Logistics Inc. (2023, June 20). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Retrieved from [Link]
-
Chem One Ltd. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite. Retrieved from [Link]
-
Metasci. (n.d.). o-Cresol Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
González-Mancebo, S., et al. (2000). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry, 48(9), 4079-4084. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: o-Cresol red. Retrieved from [Link]
-
Loba Chemie. (n.d.). o-CRESOL FOR SYNTHESIS. Retrieved from [Link]
-
Unknown. (n.d.). Safety Data Sheet o-Cresol. Retrieved from [Link]
-
González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics, 34(3), 157-164. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
-
Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (n.d.). 2-METHYL-4-NITROPHENOL (4-NITRO-O-CRESOL). Retrieved from [Link]
-
ChemWhat. (n.d.). 2-METHYL-4-NITROPHENOL CAS#: 99-53-6. Retrieved from [Link]
-
Bowers, G. N., McComb, R. B., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Methyl-4-nitrosophenol Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-nitrosophenol. It is designed to move beyond a simple recitation of steps, providing in-depth troubleshooting, frequently asked questions, and the scientific rationale behind the recommended protocols. Our goal is to empower you to not only replicate the synthesis but to understand, optimize, and resolve challenges as they arise.
Overview of the Synthesis: The Nitrosation of o-Cresol
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of o-cresol. The reaction involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid, typically sulfuric acid. The nitrous acid then generates the electrophilic nitrosyl cation (NO⁺) or a related nitrosating agent, which attacks the electron-rich aromatic ring of o-cresol.
The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both activating, ortho-, para-directing groups. The hydroxyl group is the more powerful activator, strongly directing the incoming electrophile. Due to steric hindrance from the adjacent methyl group at the ortho position, the substitution occurs predominantly at the para position, yielding this compound.
Reaction Mechanism: Electrophilic Nitrosation
The core of this synthesis is a classic electrophilic aromatic substitution. The process can be visualized in three key stages: generation of the electrophile, electrophilic attack, and re-aromatization.
Technical Support Center: Purification of Crude 2-Methyl-4-nitrosophenol
Welcome to the technical support center for the purification of crude 2-Methyl-4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying scientific principles and practical, step-by-step protocols.
Introduction: The Challenge of Purifying this compound
This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] However, its synthesis, often via the nitrosation of o-cresol, can result in a crude product contaminated with unreacted starting materials, isomers, and other side-products.[2] The inherent reactivity and potential instability of the nitroso group further complicate purification. This guide provides robust strategies to achieve high purity, essential for subsequent applications.
Before proceeding with any purification protocol, it is crucial to consult the Safety Data Sheet (SDS). This compound and its related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5] Always handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue instead of the expected orange-brown solid. What went wrong and how can I purify it?
A1: The presence of an oily residue suggests significant impurities that are depressing the melting point of your product. This is a common issue and can be attributed to several factors:
-
Incomplete Reaction: Unreacted o-cresol or other starting materials can contribute to the oily nature of the crude product.
-
Side Reactions: The formation of isomeric byproducts or other undesired compounds can lead to a complex mixture.
-
Decomposition: this compound can be sensitive to heat and light, potentially leading to degradation products.
Recommended Purification Strategy: Acid-Base Extraction
This technique leverages the phenolic nature of this compound to separate it from non-acidic impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent such as diethyl ether or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 10% aqueous sodium carbonate solution.[2] The this compound will deprotonate to form its sodium salt, which is soluble in the aqueous layer. Non-acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product to the aqueous phase.
-
Separation: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify with dilute sulfuric acid until the solution is acidic (test with pH paper).[2] The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any residual acid and salts, and dry thoroughly.
Q2: After recrystallization, my product is still showing significant impurities on a TLC plate. How can I improve the purity?
A2: If a single recrystallization is insufficient, it indicates that the impurities have similar solubility properties to your target compound. In this scenario, a more powerful purification technique like column chromatography is warranted. Column chromatography separates compounds based on their differential adsorption to a stationary phase.[7][8][9]
Recommended Purification Strategy: Column Chromatography
Workflow for Column Chromatography Setup
Caption: Workflow for Column Chromatography Purification.
Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio should be determined by running a TLC with different solvent systems. A common starting point for nitrophenols is a gradient from 100% hexanes to a mixture with increasing proportions of ethyl acetate.[7]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a depression and broadening of its melting point. The literature melting point for this compound is around 134°C, while the related 2-Methyl-4-nitrophenol melts at 93-98°C.[2][6]
Troubleshooting Steps:
-
Re-evaluate Purity: Use an analytical technique like HPLC or NMR spectroscopy to get a more accurate assessment of the purity.
-
Repeat Purification: If impurities are detected, a second round of purification is necessary. If you initially used recrystallization, try column chromatography, or vice-versa.
-
Check for Isomers: The synthesis of this compound can sometimes yield isomers. These can be difficult to separate by recrystallization alone and may require careful column chromatography for effective separation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For phenolic compounds, aqueous ethanol or a mixture of hexanes and ethyl acetate are often good starting points.[10][11]
Solvent Selection for Recrystallization
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Hexanes/Ethyl Acetate | This combination allows for fine-tuning of polarity. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes cloudy, then clarified by adding a few drops of hot ethyl acetate before slow cooling. |
| Toluene | For less polar impurities, toluene can be an effective recrystallization solvent. |
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[12]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities are common in the synthesis of nitro and nitroso compounds.
Decolorization Workflow
Caption: Decolorization process using activated charcoal.
A common and effective method is to use activated charcoal.[2][12]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude product in a suitable hot solvent as you would for recrystallization.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution.
-
Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the activated charcoal.
-
Perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as you would in a standard recrystallization.
Caution: Activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield. Use it judiciously.
Q3: What are the potential impurities I should be aware of during the purification of this compound?
A3: The impurity profile will depend on the synthetic route used. For the nitrosation of o-cresol, common impurities include:
-
Unreacted o-cresol: The starting material.
-
Isomeric products: Such as 4-methyl-2-nitrosophenol.
-
Oxidation products: The nitroso group can be oxidized to a nitro group, forming 2-Methyl-4-nitrophenol.[13]
-
Dinitrated products: If the reaction conditions are too harsh.
Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.
References
-
Preparation of this compound. PrepChem.com. [Link]
-
Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]
-
Preparation of 2-methyl-4-nitrophenol. PrepChem.com. [Link]
-
Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]
-
2-Methyl-4-nitrophenol | C7H7NO3. PubChem. [Link]
- Process for the purification of p-nitrophenol.
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]
-
Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
-
2-Methyl-4-nitrophenol. ResearchGate. [Link]
-
High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]
-
2-METHYL-4-NITROPHENOL 99-53-6 wiki. LookChem. [Link]
-
Solvents for Recrystallization. University of Rochester. [Link]
-
2-methoxymethyl-4-aminophenol and its impurity highly effective liquid phase chromatography analytical method. Patsnap Eureka. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
This compound. Stenutz. [Link]
-
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum. [Link]
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- 5. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-甲基-4-硝基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. prepchem.com [prepchem.com]
Technical Support Center: Challenges in the Isolation of Pure 2-Methyl-4-nitrosophenol
Welcome to the technical support guide for 2-Methyl-4-nitrosophenol. This document is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the synthesis and purification of this reactive intermediate. As a molecule prone to tautomerism, oxidation, and polymerization, its isolation requires careful control over reaction conditions and a nuanced approach to purification. This guide provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis and isolation of this compound. Each issue is analyzed for its probable cause, followed by a detailed, step-by-step protocol for resolution.
Issue 1: Low Yield and Significant Tar Formation
You Observe: The reaction mixture turns into a dark, viscous tar, and upon workup, the yield of the desired product is minimal. The crude product is a sticky, dark-brown solid rather than the expected orange-brown scales.
Probable Causes:
-
Localized Overheating: The nitrosation reaction is highly exothermic. Even with an ice bath, slow addition of acid is critical to prevent localized "hot spots" where the temperature rises, promoting side reactions.
-
Excess Nitrous Acid: An excess of nitrous acid can lead to the formation of diazonium species or other reactive intermediates that polymerize with the phenol.[1]
-
High Acidity: Strongly acidic conditions can catalyze polymerization reactions between the phenol and the nitrosophenol product.[1]
Step-by-Step Resolution Protocol:
-
Strict Temperature Control:
-
Submerge the reaction flask completely in an ice-salt bath to maintain an internal temperature between 0-5°C. Do not exceed 10°C.[2]
-
Add the acid solution dropwise via a pressure-equalizing dropping funnel over a period of at least 30-60 minutes.[2]
-
Monitor the internal temperature continuously with a low-temperature thermometer.
-
-
Control of Stoichiometry:
-
Use a slight excess of the phenol (o-cresol) relative to the sodium nitrite to ensure the complete consumption of the nitrosating agent.
-
The reaction should be performed under dilute conditions to dissipate heat effectively and minimize intermolecular side reactions. A typical preparation involves dissolving 54g of o-cresol in 4 liters of ice-water.[2]
-
-
pH Management During Workup:
-
After the reaction is complete, do not add a strong acid directly to the entire mixture. Instead, filter the crude brown solid first.
-
Purify the solid by dissolving it in a mild base like 10% sodium carbonate solution.[2] This selectively dissolves the acidic nitrosophenol, leaving behind non-acidic tars.
-
Filter the basic solution to remove insoluble tar, then re-precipitate the purified product by slowly adding it to an excess of dilute sulfuric acid.[2]
-
Issue 2: Product "Oils Out" During Recrystallization
You Observe: When attempting to recrystallize the crude product from a solvent, it separates as an oil instead of forming crystals, even upon cooling.
Probable Causes:
-
High Impurity Level: The presence of significant impurities, particularly tarry byproducts, can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar, or its boiling point may be too high, causing the compound to melt before it fully dissolves.
-
Supersaturation: The solution is too concentrated, or it was cooled too rapidly, preventing orderly crystal growth.
Step-by-Step Resolution Protocol:
-
Pre-Purification: Before attempting recrystallization, perform the acid-base purification described in Issue 1, Step 3 . This is the most effective way to remove the bulk of tarry impurities that cause oiling out.
-
Solvent System Optimization:
-
This compound has limited solubility in non-polar solvents. A moderately polar solvent system is often required.
-
Start with a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or toluene). Add just enough hot solvent to dissolve the solid.
-
If the product oils out upon cooling, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
-
Seeding the solution with a previously obtained pure crystal can help induce proper crystallization.
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath.
-
Once the solution has reached room temperature and crystals have begun to form, then transfer it to an ice bath to maximize the yield.
-
Issue 3: Purified Product is Unstable and Discolors Upon Storage
You Observe: The isolated product, which initially appeared as orange-brown crystals, darkens to a brown or greenish-brown solid over time, even when stored in a vial.
Probable Causes:
-
Oxidation: The nitroso group (-N=O) is susceptible to oxidation to a nitro group (-NO2), forming 2-Methyl-4-nitrophenol, which is often faintly yellow.[3] This process can be accelerated by air and light.
-
Tautomerism and Degradation: Nitrosophenols exist in equilibrium with their quinone monoxime tautomers. This inherent reactivity can lead to slow degradation or polymerization over time, especially in the presence of trace acid or base.[4]
Step-by-Step Resolution Protocol:
-
Thorough Drying: Ensure the final product is completely free of residual acid and solvents. Dry the crystals under a vacuum at a low temperature (e.g., 40-50°C).
-
Inert Atmosphere Storage:
-
Store the purified solid in an amber glass vial to protect it from light.
-
For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
-
Refrigeration: Store the sealed vial in a refrigerator or freezer at low temperatures (e.g., -20°C) to slow the rate of degradation.
-
Purity Confirmation: Before use, it is advisable to check the purity of a stored sample via TLC or melting point analysis to ensure its integrity. The melting point for this compound is reported as 134°C.[2]
Experimental Protocols & Data
Synthesis and Isolation Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound, highlighting critical control points.
Caption: Workflow for this compound Synthesis.
Table 1: Critical Process Parameters
| Parameter | Recommended Value / Condition | Rationale & Notes |
| Reaction Temperature | 0-10°C (Optimal: 5-10°C)[2] | Minimizes tar formation and decomposition of nitrous acid. |
| Acid Addition Time | 30 - 60 minutes[2] | Ensures gradual heat release and prevents localized overheating. |
| Purification pH | Basic (pH > 8) for extraction | The phenolic proton is acidic, forming a water-soluble sodium salt in a mild base like sodium carbonate, leaving non-acidic impurities behind. |
| Precipitation pH | Acidic (pH < 4) | Fully protonates the phenoxide to precipitate the neutral, less soluble product from the aqueous solution. |
| Drying Temperature | < 50°C (under vacuum) | Prevents thermal degradation of the sensitive nitroso group. |
Frequently Asked Questions (FAQs)
Q1: Why is my crude product a brown solid and not the reported orange-brown scales?
A1: The initial crude product is almost always a dark or dull brown solid due to the presence of tarry polymerization byproducts.[2] The desired orange-brown color is typically only revealed after the purification step, where the product is dissolved in a sodium carbonate solution, the tar is filtered off, and the pure compound is re-precipitated.[2]
Q2: Can I use a different acid, like HCl, instead of H2SO4 for the nitrosation?
A2: While other mineral acids can be used to generate nitrous acid in situ, sulfuric acid is commonly cited.[2] Using hydrochloric acid carries a potential risk of chlorination of the aromatic ring as a side reaction, especially if the temperature is not strictly controlled.[4] For this reason, sulfuric acid is generally preferred.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of techniques is recommended:
-
Melting Point: A sharp melting point around the literature value (134°C) is a strong indicator of purity.[2] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like ethyl acetate/hexane) indicates high purity.
-
Spectroscopy: FT-IR spectroscopy can confirm the presence of key functional groups (O-H stretch, C-N stretch, N=O stretch). ¹H NMR spectroscopy will provide the definitive structural confirmation.
Q4: What is the chemical basis for the base-extraction purification step?
A4: This purification relies on the acidic nature of the phenolic hydroxyl group. This compound is acidic enough to be deprotonated by a weak base like sodium carbonate, forming a water-soluble sodium phenoxide salt. Most of the tarry byproducts, which lack this acidic proton, remain insoluble and can be removed by filtration. This is a classic acid-base extraction technique adapted for solid-phase purification.
Troubleshooting Logic Flowchart
This flowchart provides a systematic path to diagnose and resolve common issues.
Caption: Decision tree for troubleshooting this compound isolation.
References
-
PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]
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Sciencemadness Discussion Board. (2022). p-nitrosophenol purification. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of p-nitrosophenol (US Patent 3,320,324A).
Sources
preventing oxidation of 2-Methyl-4-nitrosophenol to nitrophenol
Subject: A Practical Guide to Preventing the Oxidation of 2-Methyl-4-nitrosophenol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered with this valuable synthetic intermediate: its unwanted oxidation to 2-methyl-4-nitrophenol. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to ensure the stability and integrity of your compound.
Introduction: The Challenge of Stability
This compound is a key building block in various synthetic pathways. However, its nitroso group (-NO) is susceptible to oxidation, readily converting to a nitro group (-NO₂), yielding 2-methyl-4-nitrophenol. This conversion is often initiated by atmospheric oxygen and accelerated by other factors, leading to sample degradation, impurity formation, and compromised experimental outcomes. This guide will equip you with the knowledge and techniques to effectively mitigate this issue.
Troubleshooting Guide: Diagnosing and Solving Oxidation Problems
This section addresses specific issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My sample of this compound, which was initially an orange-brown solid, has developed a more yellowish tint. Analytical data (TLC, HPLC) confirms the presence of a new, more polar spot consistent with 2-methyl-4-nitrophenol. What is causing this degradation?
Answer: You are observing the classic oxidation of the nitroso moiety. This compound is sensitive to its environment, and this color change is a primary indicator of its conversion to 2-methyl-4-nitrophenol.[1][2] The core issue is the reaction of the nitroso group with an oxidizing agent, most commonly atmospheric oxygen.
Several factors can initiate or accelerate this process:
-
Atmospheric Oxygen: The primary oxidant responsible for converting the nitroso group to a nitro group. Prolonged exposure to air is a major cause of degradation.[3][4]
-
Light Exposure: Like many nitrophenolic compounds, this compound can be photosensitive. UV light can provide the energy to initiate and promote oxidative degradation pathways.[5]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at ambient or elevated temperatures will accelerate its degradation.[4][5]
-
pH Conditions: The stability of the compound is pH-dependent. In basic conditions (pH > pKa), the phenolic hydroxyl group deprotonates to form a phenolate anion. This form can be more susceptible to oxidation due to changes in the molecule's electronic properties.[5]
-
Presence of Contaminants: Residual oxidizing agents from synthesis or impurities in solvents can also contribute to oxidation.
Question 2: I need to store this compound for several weeks. What is the best protocol to ensure its long-term stability?
Answer: Proper storage is the most critical step in preventing oxidation. The goal is to create an environment free from the key oxidizing factors. Storing the compound in its solid form is generally recommended as it is more stable than when in solution.[5]
Protocol 1: Long-Term Storage of this compound
-
Select the Right Container: Use an amber glass vial or a clear vial wrapped completely in aluminum foil to protect the compound from light.[5][6]
-
Create an Inert Atmosphere:
-
Seal Tightly: Immediately seal the vial with a high-quality cap. For frequent access, a Sure/Seal™ type system with a septum is ideal, as it allows for the removal of material via syringe under an inert atmosphere without exposing the bulk material to air.[9][10][11]
-
Control Temperature: Store the sealed, light-protected vial in a refrigerator at 2-8 °C.[5] Avoid freezing unless you have specific data supporting its stability at lower temperatures, as this can sometimes introduce moisture condensation issues.
-
Label Clearly: Ensure the vial is clearly labeled with the compound name, date, and storage conditions (e.g., "Store under Argon, 2-8 °C, Protect from Light").
Question 3: My reaction requires dissolving this compound in a solvent. How do I prevent oxidation in solution during my experiment?
Answer: Working in solution increases the compound's susceptibility to oxidation. Therefore, rigorous air-free techniques are essential for maintaining its integrity.
Key Experimental Strategies:
-
Solvent Deoxygenation: Solvents contain dissolved oxygen that must be removed. Use a deoxygenated solvent prepared by one of these methods:
-
Sparging: Bubble a stream of inert gas (N₂ or Ar) through the solvent for at least 30-60 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
-
Inert Atmosphere Reaction Setup: All manipulations should be performed under an inert atmosphere using either a glove box or a Schlenk line.[6][12] A Schlenk line setup is a versatile and common method in synthetic chemistry.
-
Use of Antioxidants: In some applications, adding a small amount (e.g., 0.01-0.1 mol%) of a radical-scavenging antioxidant can protect the compound. Hindered phenols like Butylated Hydroxytoluene (BHT) are effective as they can interrupt radical chain reactions.[13][14] However, ensure the antioxidant will not interfere with your downstream chemistry.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) to remove adsorbed moisture.[11] Assemble the hot glassware and allow it to cool under a positive pressure of nitrogen or argon.
-
System Purge: Connect your reaction flask (containing a stir bar) to the Schlenk line. Alternate between vacuum and inert gas backfill at least three times to remove the air from the vessel.
-
Reagent Addition:
-
Add the deoxygenated solvent to your reaction flask via a cannula or a gas-tight syringe.
-
Add the solid this compound via a solids addition funnel under a positive flow of inert gas, or dissolve it first in deoxygenated solvent and transfer via cannula.
-
-
Maintain Positive Pressure: Throughout the entire experiment, maintain a slight positive pressure of inert gas, which can be monitored with an oil or mercury bubbler.[11] This ensures that if there are any small leaks, inert gas flows out rather than air leaking in.
Visualization of Key Processes
To better understand the chemical and logical pathways, the following diagrams have been created.
Caption: The oxidation pathway from the nitroso to the nitro compound.
Caption: A workflow for troubleshooting the oxidation of this compound.
Data Summary
| Factor Promoting Oxidation | Mitigation Strategy | Rationale |
| Atmospheric Oxygen | Store and handle under an inert atmosphere (N₂ or Ar).[6][12] | Displaces oxygen, the primary oxidizing agent, preventing the reaction from occurring. |
| Light (UV/Visible) | Store in amber vials or wrap containers in foil.[5] | Prevents photochemical reactions that can initiate or accelerate oxidation. |
| Elevated Temperature | Store at refrigerated temperatures (2-8 °C).[5] | Reduces the kinetic rate of the oxidation reaction. |
| Basic pH | Maintain neutral or slightly acidic conditions where possible. | The protonated phenol is generally less susceptible to oxidation than the phenolate anion.[5] |
| Dissolved Oxygen in Solvents | Deoxygenate solvents before use (sparging or freeze-pump-thaw). | Removes dissolved O₂ from the reaction medium, a common source of contamination. |
Frequently Asked Questions (FAQs)
Q: Can the oxidation be reversed? If I have a mixture, can I convert the 2-methyl-4-nitrophenol back to the nitrosophenol? A: While the reduction of a nitro group back to a nitroso group is chemically possible, it is not a practical method for purification. It would require a separate, controlled reduction step followed by rigorous purification. It is far more efficient and effective to prevent the initial oxidation.
Q: Which analytical technique is most suitable for detecting and quantifying the nitrophenol impurity? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the ideal method for both detecting and quantifying the 2-methyl-4-nitrophenol impurity, as it offers excellent separation and sensitivity. For rapid, qualitative checks during a reaction, Thin-Layer Chromatography (TLC) is very effective. ¹H NMR spectroscopy can also be used to identify and quantify the two species by integrating their distinct signals.
Q: Is this compound sensitive to moisture as well as air? A: While the primary sensitivity is to oxygen, all air-sensitive handling techniques also rigorously exclude moisture.[6][11] Glassware is oven-dried, and inert gases are sourced from cylinders, ensuring they are dry. While not as reactive with water as organometallics, excluding moisture is a standard part of best practices and prevents potential side reactions.
References
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PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]
-
Lisa, N. (2022, February 1). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Fiveable. (n.d.). Inert Atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
-
Pratt, D. A., et al. (2001). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 66(25), 8367–8375. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Lisa, N. (2022, February 1). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Unacademy. (2021, November 9). RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol... YouTube. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
ScienceDaily. (2017, December 22). A novel way to synthesize antioxidant substances. Retrieved from [Link]
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ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research. Retrieved from [Link]
-
Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 15). Can we convert phenol to para-nitrophenol via nitrosophenol? Retrieved from [Link]
-
Quora. (2016, December 12). How to prevent oxidation. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (1986). On the mechanism of oxidation of p-nitrosophenol by nitric acid. A labelling study shows the proposed nitrodenitrosation mechanism to be untenable. Retrieved from [Link]
-
Takeo, M., et al. (2008). Mechanism of 4-nitrophenol oxidation in Rhodococcus sp. Strain PN1: characterization of the two-component 4-nitrophenol hydroxylase and regulation of its expression. Journal of Bacteriology, 190(22), 7331-7338. Retrieved from [Link]
-
Kim, D., et al. (2020). Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. Molecules, 25(12), 2754. Retrieved from [Link]
-
Moriarty, S. E., et al. (2005). Antioxidant supplements prevent oxidation of cysteine/cystine redox in patients with age-related macular degeneration. American Journal of Ophthalmology, 140(6), 1020-1026. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-nitrosophenol Formation
Welcome to the technical support center for the synthesis of 2-Methyl-4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this electrophilic aromatic substitution reaction. The synthesis, while straightforward in principle, is sensitive to reaction conditions, and optimizing these parameters is critical for achieving high yield and purity.
Understanding the Reaction: The Nitrosation of o-Cresol
The formation of this compound is achieved through the nitrosation of o-cresol. This reaction involves the in-situ generation of nitrous acid (HNO₂) from a salt like sodium nitrite (NaNO₂) in the presence of a strong acid, typically sulfuric acid. The nitrous acid then generates the electrophilic nitrosonium ion (NO⁺), which attacks the electron-rich aromatic ring of o-cresol.
The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both activating and ortho-, para-directing. The powerful hydroxyl group primarily directs the incoming nitroso group to the para position (4-position) due to less steric hindrance, leading to the desired this compound.
A key feature of the product is its existence in a tautomeric equilibrium with its quinone monoxime form. This equilibrium can influence the product's color, stability, and reactivity.[1][2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction mixture turned into a dark, tarry substance instead of a brown solid. What went wrong?
A1: The formation of tar is a common issue and is primarily caused by oxidation of the cresol ring .[4] Phenols are highly susceptible to oxidation, especially under aggressive reaction conditions. Here are the likely causes and their solutions:
-
Cause 1: High Reaction Temperature: The nitrosation of phenols is an exothermic reaction. If the temperature is not strictly controlled, it can lead to oxidation and polymerization of the starting material and product.
-
Solution: Maintain a low reaction temperature, ideally between 5-10°C, throughout the addition of the acid.[5] Use an ice-water or ice-salt bath to efficiently dissipate the heat generated.
-
-
Cause 2: High Acid Concentration or Rapid Addition: A high local concentration of acid or adding the acid too quickly can create "hot spots" in the reaction mixture, promoting oxidation.
-
Solution: Add the dilute sulfuric acid solution dropwise with vigorous stirring. This ensures that the acid is dispersed quickly and the temperature remains uniform throughout the reaction vessel.[4]
-
-
Cause 3: Incorrect Stoichiometry: An excess of the nitrosating agent can lead to over-nitrosation and other side reactions.
-
Solution: Use a slight molar excess of o-cresol relative to sodium nitrite to ensure the complete consumption of the nitrosating agent.
-
Q2: The yield of my this compound is significantly lower than expected. What are the potential reasons?
A2: Low yield can be attributed to several factors, ranging from incomplete reaction to product loss during workup.
-
Cause 1: Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of the starting material.
-
Solution: After the addition of acid, allow the reaction to stir in the cold for at least two hours to ensure completion.[5] Efficient stirring is crucial throughout the reaction.
-
-
Cause 2: Loss of Product During Workup: The product is purified by dissolving it in a basic solution and then re-precipitating it with acid.[5] Losses can occur during these steps.
-
Solution: Ensure the pH is sufficiently basic (e.g., using 10% sodium carbonate solution) to fully dissolve the product as its phenoxide salt. When re-precipitating, add the acidic solution until the pH is acidic to ensure complete precipitation of the this compound.
-
-
Cause 3: Side Reactions: As discussed in Q1, the formation of byproducts such as tars will inevitably reduce the yield of the desired product.
-
Solution: Strict adherence to the optimized reaction conditions (low temperature, slow acid addition) is the best way to minimize side reactions.
-
Q3: My final product has a persistent brown color even after purification. How can I decolorize it?
A3: The brown color is likely due to small amounts of oxidized impurities.
-
Solution: A common method for removing colored impurities is to use activated carbon.[5] After dissolving the crude product in the basic solution (e.g., 10% sodium carbonate), add a small amount of activated carbon and stir for a short period. The activated carbon will adsorb the colored impurities. Filter the solution to remove the carbon before re-precipitating the product with acid. Be aware that activated carbon can also adsorb some of your product, so use it judiciously.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of physical and spectroscopic methods should be used for characterization.
-
Melting Point: The literature melting point for this compound is around 134°C.[5] A sharp melting point close to this value is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of your product and to monitor the progress of the reaction. A single spot on the TLC plate (using an appropriate solvent system) indicates a high degree of purity.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the O-H stretch of the phenol, the N=O stretch of the nitroso group, and the C=C and C=O stretches of the quinone-oxime tautomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, allowing you to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.
-
UV-Vis Spectroscopy: The nitrosophenol and its tautomer have strong chromophores and will show characteristic absorbance maxima in the UV-visible region.
-
Q5: What are the key safety precautions I should take during this synthesis?
A5: This reaction involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.[6][7][8][9]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12]
-
In-situ Generation of Nitrous Acid: The reaction of sodium nitrite with acid generates nitrous acid, which is unstable and can decompose to form nitrogen oxides (NOx), which are toxic gases. This reaction must be performed in a well-ventilated fume hood.
-
Quenching: Any excess nitrous acid at the end of the reaction should be quenched. This can be done by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures.[5]
Materials:
-
o-Cresol (54 g)
-
Sodium nitrite (34.5 g)
-
Concentrated sulfuric acid (18.5 ml)
-
Deionized water
-
10% Sodium carbonate solution
-
Dilute sulfuric acid
-
Activated carbon (optional)
Procedure:
-
In a large flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.
-
Prepare a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water. Caution: Always add acid to water slowly.
-
Cool the o-cresol/sodium nitrite solution in an ice bath to maintain a temperature of 5-10°C.
-
With vigorous stirring, add the dilute sulfuric acid solution dropwise from a dropping funnel over a period of 30-60 minutes. Monitor the temperature closely and do not let it exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the cold for 2 hours.
-
Filter the resulting brown solid and wash it with cold water.
Protocol 2: Purification of this compound
-
Dissolve the crude brown solid in a 10% sodium carbonate solution.
-
(Optional) If the solution is highly colored, add a small amount of activated carbon, stir for 10-15 minutes, and then filter to remove the carbon.
-
Slowly add an excess of dilute sulfuric acid to the filtrate with stirring.
-
The this compound will precipitate as orange-brown scales.
-
Filter the purified product, wash with cold water, and dry.
-
The expected yield is 40-45 g, with a melting point of 134°C.[5]
Visualizing the Process
Reaction Mechanism
Caption: The reaction mechanism for the nitrosation of o-cresol.
Experimental Workflow
Caption: A logical diagram for troubleshooting common issues in the synthesis.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 5-10°C | Minimizes oxidation and side reactions. [5] |
| Reactant Ratio | Slight molar excess of o-cresol to NaNO₂ | Ensures complete consumption of the nitrosating agent. |
| Acid Addition | Slow, dropwise addition of dilute H₂SO₄ | Prevents localized heating and tar formation. [4] |
| Stirring | Vigorous and continuous | Ensures homogeneity and efficient heat transfer. |
| Reaction Time | 2 hours post-addition | Allows the reaction to go to completion. [5] |
| Purification | Base-acid workup | Separates the phenolic product from non-acidic impurities. [5] |
References
- Anderson, L. C., & Geiger, M. (1933). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Journal of the American Chemical Society, 55(12), 4971-4976.
- Hodgson, H. H. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems. Journal of the Chemical Society (Resumed), 520-526.
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
-
University of Washington. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, February 17). Why is quinone mono oxime more stable than 4-nitrosophenol? Retrieved from [Link]
-
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]
-
ACS Publications. (n.d.). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the concentration of o-cresol on the pseudo-®rst-order rate constant of nitrosation. Retrieved from [Link]
-
PubMed. (n.d.). Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Scribd. (n.d.). Nitric Acid Safety and Emergency Guidelines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
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Technical Support Center: Stability of 2-Methyl-4-nitrosophenol in Solution
Welcome to the technical support guide for 2-Methyl-4-nitrosophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and stability of this compound in solution. Due to its reactive nature, maintaining the integrity of this compound in experimental settings is critical for reproducible and reliable results. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is an aromatic organic compound with the chemical formula C₇H₇NO₂.[1] A critical feature of this molecule is its existence in a tautomeric equilibrium in solution with its isomer, p-benzoquinone monoxime.[2] This equilibrium between the nitrosophenol and the quinone-oxime form is highly dependent on the solvent, pH, and temperature, and it governs the compound's color, reactivity, and stability. The nitroso form is often favored, but the dynamic nature of this equilibrium is a primary source of stability challenges.[2]
Caption: Workflow for preparing a validated stock solution.
Protocol 2: Short-Term Stability Assessment by HPLC-UV
Objective: To assess the stability of a this compound solution under specific conditions (e.g., room temperature, exposure to light).
Methodology:
-
Prepare Solution: Prepare a solution of this compound at the desired concentration and in the relevant solvent matrix, following Protocol 1.
-
Initial Analysis (t=0): Immediately perform HPLC analysis to determine the initial peak area and purity. This serves as the baseline.
-
Apply Stress Conditions:
-
Light Stress: Store one aliquot in a clear vial on the lab bench under ambient light. Store a control aliquot wrapped in aluminum foil in the same location. [3] * Thermal Stress: Store one aliquot at the desired test temperature (e.g., 25 °C or 40 °C). Store a control aliquot at 2-8 °C.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot from each condition onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound to the t=0 value. Calculate the percentage remaining. Monitor the increase in the peak area of any new degradant peaks. Stability is often defined as retaining >95% of the initial concentration.
Caption: Experimental workflow for stability assessment.
References
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- Stability of 2,6-Dimethyl-4-nitrophenol in different solvent matrices. (n.d.). Benchchem.
- 2-Methyl-4-nitrophenol - Safety Data Sheet. (2014).
- Preparation of this compound. (n.d.). PrepChem.com.
- An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol. (n.d.). Benchchem.
- Analytical methods. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
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- A Comparative Guide to the Quantification of 2-Isopropyl-5-methyl-4-nitrophenol. (n.d.). Benchchem.
- Note on stability of p‐nitrophenol in aqueous solutions. (2025). ResearchGate.
- 2-Methyl-4-nitrophenol | 99-53-6. (2025). ChemicalBook.
- This compound. (n.d.). Stenutz.
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- Synthesis of 2-methyl-4-nitrophenol from benzene? (n.d.). ECHEMI.
- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. (n.d.). Benchchem.
- Top 5 Factors Affecting Chemical Stability. (2025).
- Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.
- 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442. (n.d.). PubChem - NIH.
- (PDF) 2-Methyl-4-nitrophenol. (n.d.). ResearchGate.
- 4-Methyl-2-nitrophenol - Solubility of Things. (n.d.).
- 2-Methyl-4-nitrophenol 97 99-53-6. (n.d.). Sigma-Aldrich.
- Which of the following exhibits tautomerism? A. 4-nitrosophenol B. 2-nitrosophenol C. Ortho Benzoquonine. (2021). Brainly.in.
- Environmental Fate of 3-Methyl-4-nitrophenol: A Technical Guide. (n.d.). Benchchem.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).
- Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. (2025). ResearchGate.
- Which is the best organic solvent for nitrophenol solubility and extraction? (2024). ResearchGate.
- Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase. Implications for the distribution of both nitroisomers in the atmosphere | Request PDF. (2025). ResearchGate.
- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers.
- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC. (2016). NIH.
- Is p-nitrophenol soluble in organic solvents? (n.d.). ECHEMI.
Sources
Technical Support Center: Metal Complex Formation with 2-Methyl-4-nitrosophenol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitrosophenol and its metal complexes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique challenges associated with this class of compounds. The inherent reactivity and structural nuances of nitrosophenols demand careful experimental design, and this document is structured to provide both foundational knowledge and practical solutions to common problems.
Section 1: Troubleshooting Guide
This section is designed to address specific experimental issues in a direct question-and-answer format.
Synthesis & Reaction Issues
Q: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I fix this?
Low yield is the most common issue and can stem from several factors related to the ligand's stability and the reaction conditions. It is crucial to investigate these systematically.
Causality Behind Low Yield: The primary challenge lies in the nature of the this compound ligand itself. Free 2-nitrosophenols are often unstable and susceptible to oxidation, dimerization, or condensation.[1] In many cases, the metal complex is significantly more stable than the free ligand, and its formation effectively "protects" the desired molecular structure.[2] Therefore, reaction failure often points to issues in ligand generation/purity or suboptimal conditions for chelation.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step diagram for diagnosing causes of low yield.
Troubleshooting Summary Table
| Potential Cause | Scientific Rationale | Recommended Solution |
|---|---|---|
| Ligand Purity/Stability | The free 2-nitrosophenol ligand is prone to degradation, oxidation, and side reactions.[1][2] Impurities can inhibit complexation. | Use freshly prepared and purified ligand.[3] Store under an inert atmosphere and protect from light. Confirm purity via melting point or spectroscopy before use. |
| Incorrect pH | The ligand must be deprotonated to its phenolate form to act as an effective nucleophile.[4] However, if the pH is too high, the metal ion will precipitate as a hydroxide, rendering it unavailable for complexation.[4][5] | Maintain a neutral to slightly basic pH. Add a suitable base (e.g., sodium acetate, dilute NaOH, or ammonia solution) dropwise with vigorous stirring. Monitor the pH throughout the addition.[4] |
| Suboptimal Temperature | Complex formation may be kinetically slow at room temperature. | Gently heat the reaction mixture to 40-60 °C. Avoid excessive heat, which could decompose the ligand or complex. Monitor reaction progress by Thin Layer Chromatography (TLC).[4] |
| Poor Solubility | The ligand or the forming complex may have low solubility in the chosen solvent, leading to an incomplete reaction. The final complexes are often reported to have limited solubility.[6] | Use a solvent system that dissolves both the metal salt and the ligand. Alcohols (methanol, ethanol) are common.[7][8] If the product precipitates prematurely, consider a higher-boiling point solvent like DMF or DMSO, especially for recrystallization.[8] |
| Incorrect Stoichiometry | An incorrect ligand-to-metal ratio will leave unreacted starting material. Most divalent metals form a 2:1 complex, but some, like Co(III), can form 3:1 complexes.[6][9] | Accurately calculate molar ratios. For a typical bis-ligated (2:1) complex, using a slight excess (2.1 equivalents) of the ligand can help drive the reaction to completion.[8] |
| Air Sensitivity | Some metal ions, particularly Co(II) or Fe(II), can be oxidized by air, which may prevent the formation of the desired complex or lead to a different oxidation state.[8][9] | For air-sensitive metals, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Q: My reaction produced a precipitate of an unexpected color. What does this signify?
A: Color is a powerful diagnostic tool in coordination chemistry, often indicating the metal's oxidation state and coordination environment.[8]
-
Expected Color: Copper(II) complexes with 2-nitrosophenols are typically deep purple or brown solids.[1] Other metals like Ni(II) or Co(II) will have their own characteristic colors.[9]
-
Pale, Gelatinous Precipitate (e.g., light blue for Cu²⁺): This strongly suggests the precipitation of the metal hydroxide. This occurs when the pH is too high.[4] The solution is to repeat the reaction with more controlled, slower addition of a weaker base.
-
Immediate Dark Brown/Black Precipitate: This may indicate decomposition of the ligand or the complex, which can be caused by excessive heat or the presence of strong oxidizing/reducing agents.
-
Gradual Color Change: A slow, steady change to the expected final color is a good sign that the complex is forming as anticipated.
Product Isolation & Characterization
Q: I'm having difficulty purifying my complex by recrystallization due to low solubility. What solvents should I try?
A: The limited solubility of metal-nitrosophenolato complexes is a known challenge.[6]
-
Standard Solvents: Start with chloroform-ethanol or similar mixtures, as these have been reported to be successful for yielding crystalline products.[1]
-
More Polar Solvents: For highly insoluble complexes, carefully try solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8] Use a minimal amount of hot solvent to dissolve the complex and allow it to cool slowly.
-
Washing: If recrystallization proves impossible, thorough washing of the filtered solid is critical. Sequentially wash the precipitate with water (to remove unreacted metal salts), cold ethanol (to remove unreacted ligand), and finally a non-polar solvent like diethyl ether to aid in drying.[8]
Q: My spectroscopic data (IR, NMR) is ambiguous. How can I confidently confirm the structure?
A: The interpretation of spectroscopic data is complicated by the tautomeric equilibrium between the nitrosophenol and the more dominant quinone-monoxime form.[6][9]
Tautomerism and Coordination
Note: The above DOT script is a template. For actual chemical structure visualization, a dedicated chemical drawing tool's output would be converted to an image and embedded. Caption: Tautomeric equilibrium of the ligand and its chelation to a metal center.
-
Infrared (IR) Spectroscopy: Do not look for a simple N=O stretch. The key is to compare the ligand's spectrum to the complex's. Upon complexation, you should see a shift in the bands associated with the C=O, C=N, and N-O groups of the quinone-monoxime tautomer. The broad O-H stretch from the phenol should disappear.
-
Elemental Analysis (C, H, N): This is one of the most reliable methods to confirm the stoichiometry of your isolated complex. The experimental percentages should match the calculated values for the expected formula (e.g., C₁₄H₁₂N₂O₄Cu for the copper complex).[1]
-
Mass Spectrometry (MS): Techniques like ASAP-MS can show the molecular ion peak for the complex ([M+H]⁺) and a fragment for the free ligand, confirming both the overall structure and the ligand's presence.[1]
-
Single Crystal X-ray Diffraction (XRD): This is the definitive method for structural confirmation. It has been used to confirm that coordination occurs through the nitrogen of the nitroso group and the oxygen of the phenolate, with the ligand in its quinone-monoxime form.[6][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the coordination mode of this compound with metals? A: It acts as a bidentate ligand. Single crystal X-ray diffraction studies have confirmed that coordination occurs through the phenolate oxygen and the nitroso nitrogen, forming a stable five-membered chelate ring.[6][9] The ligand exists predominantly in its quinone-monoxime tautomeric form within the complex.[2]
Q2: Why is the free this compound ligand so difficult to work with? A: The free ligand is notoriously unstable.[1] It is highly reactive and susceptible to oxidation to the corresponding nitro derivative, as well as condensation or dimerization reactions.[2] This is why many synthetic procedures, like the Baudisch reaction, generate the ligand in situ in the presence of the metal ion, which immediately forms a stable complex and prevents ligand degradation.[2]
Q3: What is the typical stoichiometry for these complexes? A: For most divalent transition metals like Copper(II), Nickel(II), and Palladium(II), the stoichiometry is typically 2:1 (ligand:metal), forming a bis-ligated complex.[9] However, metals in higher oxidation states or with larger ionic radii, such as Cobalt(III) or Iron(III), can accommodate three ligands, forming a 3:1 tris-ligated octahedral complex.[6]
Q4: Which metals are best suited for forming stable complexes with this ligand? A: A wide range of transition metals form stable complexes. Historically, stable complexes have been reported for Cu(II), Ni(II), Co(II), Fe(II), Pd(II), and Hg(II).[2][9] More recent studies have expanded this to include metals like gold, ruthenium, and even lanthanides.[2] Copper(II) is very common due to its high binding affinity and the rapid, often quantitative, formation of the complex.[6]
Q5: Is it better to synthesize the ligand first or generate it in situ? A: Both approaches are valid but have different challenges.
-
Pre-synthesis: Synthesizing and isolating the free ligand first allows for purification and characterization before complexation.[3] However, due to its instability, it must be used quickly.[1][2] This method can fail if the isolated ligand decomposes before it can react with the metal salt.[6]
-
In situ Generation (e.g., Baudisch Reaction): This method avoids the isolation of the unstable free ligand. The metal ion is present during the nitrosation of the precursor phenol, trapping the ligand as it forms.[9] This often leads to higher yields of the final complex but offers less control over ligand purity.
Section 3: Experimental Protocols
Protocol 3.1: Synthesis of this compound Ligand
This protocol is adapted from established C-nitrosation procedures.[3]
Materials:
-
o-Cresol (2-methylphenol)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Ice, Distilled Water
Procedure:
-
In a large beaker or flask, dissolve o-cresol (1.0 eq) and sodium nitrite (1.0 eq) in a large volume of ice-water (approx. 75 mL per gram of o-cresol).
-
Prepare a dilute solution of sulfuric acid by slowly adding concentrated H₂SO₄ (0.34 eq) to water (approx. 10 mL per gram of original o-cresol).
-
Cool the o-cresol/nitrite solution in an ice bath to maintain a temperature of 5-10 °C.
-
With vigorous stirring, add the dilute sulfuric acid solution dropwise to the o-cresol/nitrite solution over 30-60 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours. A brown solid should precipitate.
-
Collect the crude solid by vacuum filtration.
-
Purification: Dissolve the crude solid in a 10% sodium carbonate solution. If the solution is highly colored, treat with activated carbon and filter.
-
Re-precipitate the purified ligand by slowly adding the filtered carbonate solution to an excess of cold, dilute sulfuric acid.
-
Collect the resulting orange-brown solid by vacuum filtration, wash with cold water, and dry under vacuum. The product should be used promptly.
Protocol 3.2: General Procedure for Metal(II) Complex Formation
This protocol describes a general method for complexing a pre-synthesized ligand with a divalent metal salt.[8]
General Experimental Workflow
Caption: General workflow for ligand synthesis and subsequent metal complexation.
Materials:
-
This compound (2.0 mmol)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) (1.0 mmol)
-
Methanol or Ethanol
-
A suitable base (e.g., 1M Sodium Acetate or 1M Ammonia solution)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the metal(II) salt (1.0 mmol) in ~20 mL of methanol. If the salt is more soluble in water, use a minimal amount of water first, then dilute with methanol.
-
In a separate beaker, dissolve the this compound ligand (2.0 mmol) in ~25 mL of methanol.
-
While stirring the metal salt solution, add the ligand solution dropwise.
-
Slowly add the base solution dropwise until a precipitate forms or a significant color change is observed. Aim for a pH between 6 and 8.
-
Stir the reaction mixture at room temperature for 2-3 hours or heat gently to reflux for 1 hour. Monitor the reaction by TLC if possible.
-
Allow the mixture to cool to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the product sequentially with distilled water, cold methanol, and diethyl ether.
-
Dry the complex under vacuum and characterize.
References
-
Metal-Nitrosophenolato Complexes. Encyclopedia.pub. Available from: [Link]
-
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. MDPI. Available from: [Link]
-
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. PMC - NIH. Available from: [Link]
-
Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. PMC - NIH. Available from: [Link]
-
Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. ResearchGate. Available from: [Link]
-
Effect of pH on the yields of 4-nitrosophenol in the peroxynitrite/phenol reaction. ResearchGate. Available from: [Link]
-
Preparation of this compound. PrepChem.com. Available from: [Link]
-
Facile fabrication, characterization and enhanced heterogeneous catalytic reduction of 4-nitrophenol using undoped and doped ZrO2 nanoparticles. Nanochemistry Research. Available from: [Link]
-
Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate. Available from: [Link]
-
Synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry. Available from: [Link]
-
Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. MDPI. Available from: [Link]
-
Effect of pH on the complexation parameters for organic matter dissolved in river water. ResearchGate. Available from: [Link]
Sources
- 1. Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-nitrosophenol
Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-4-nitrosophenol. This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate. Here, we address common challenges through a practical, in-depth troubleshooting guide and a comprehensive set of frequently asked questions. Our focus is on not just the "how" but the "why," providing the causal logic behind experimental choices to ensure robust and scalable outcomes.
Core Synthesis Overview & Mechanism
The synthesis of this compound is typically achieved via the electrophilic nitrosation of o-cresol. This reaction is regioselective due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are activating and ortho, para-directing; however, the powerful hydroxyl group overwhelmingly directs the incoming electrophile to the position para to it, which is sterically more accessible than the ortho positions.
The reaction is performed in an acidic aqueous medium where sodium nitrite (NaNO₂) is converted to the active nitrosating agent, the nitrosonium ion (NO⁺). This ion then attacks the electron-rich aromatic ring of o-cresol to yield the desired product.
Reaction Mechanism & Tautomerism
The mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. The final product, this compound, exists in a tautomeric equilibrium with its p-quinone monoxime form, which is a key factor in its chemical properties and color.[1]
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis and scale-up process.
Issue 1: Low Yield or Incomplete Reaction
-
Q: My reaction yield is significantly lower than the expected 70-80%. What are the likely causes?
-
A: Low yields are most commonly traced back to three factors: improper temperature control, insufficient acidification, or premature workup.
-
Temperature: The reaction is exothermic. If the temperature rises above 10°C, the nitrosonium ion can decompose, and side reactions, such as oxidation of the phenol, increase.[2] Ensure your cooling bath is robust enough to handle the reaction scale.
-
Acidity (pH): The formation of the NO⁺ electrophile is highly pH-dependent. The slow, dropwise addition of sulfuric acid is critical to maintain a sufficiently acidic environment for its generation without causing excessive heat.[3] If the medium is not acidic enough, the concentration of the electrophile will be too low for the reaction to proceed to completion.
-
Reaction Time: While the main reaction is relatively fast, allowing it to stand in the cold for a couple of hours post-addition ensures maximum precipitation of the product.[3]
-
-
-
Q: I still have a significant amount of o-cresol starting material in my crude product. How can I fix this?
-
A: This is a clear indication of an incomplete reaction. Before repeating the synthesis, check the stoichiometry. Ensure that sodium nitrite is not the limiting reagent. A slight excess of the nitrosating agent can sometimes be used, but this must be balanced against the risk of byproduct formation. More likely, the issue lies with insufficient acid or poor temperature control during the acid addition, leading to the degradation of the nitrosating agent.
-
Issue 2: Formation of Tarry, Dark-Colored Byproducts
-
Q: My final product is a dark brown, sticky solid or tar instead of the expected orange-brown crystalline solid. What causes this?
-
A: Tar formation is almost always a result of oxidation.[4] Phenols, especially activated ones like o-cresol, are highly susceptible to oxidation by nitric acid (a potential contaminant in nitrous acid) and even air, particularly under harsh acidic conditions or at elevated temperatures.
-
Solution: The single most effective preventative measure is strict temperature control, keeping the reaction mixture at 5-10°C throughout the acid addition.[3] Additionally, ensuring the quality of your sodium nitrite and using de-aerated water can minimize oxidative side reactions.
-
-
-
Q: How can I purify my product if some tar has already formed?
-
A: Purification can often rescue a product contaminated with tarry impurities. The recommended method is to dissolve the crude solid in a 10% sodium carbonate solution. The acidic this compound will form its water-soluble sodium salt, while the non-acidic, polymeric tar will remain insoluble. Filter the solution to remove the tar. For further decolorization, you can treat the filtrate with a small amount of activated carbon, followed by another filtration. Finally, re-acidify the clear filtrate with dilute sulfuric acid to precipitate the purified product, which can then be collected by filtration.[3]
-
Issue 3: Challenges in Product Isolation and Purification
-
Q: My product precipitates as a very fine, difficult-to-filter solid. How can I improve the crystal morphology?
-
A: Fine precipitates often result from rapid "crashing out" of the product from the solution. After the final precipitation with acid, allow the mixture to stand in an ice bath for an extended period (2-4 hours) without agitation. This "digestion" period allows smaller crystals to dissolve and re-form on larger ones, a process known as Ostwald ripening, which improves filterability.
-
-
Q: I'm scaling up the reaction, and the acid-base extraction for purification is becoming cumbersome. Are there alternatives?
-
A: For larger scales, direct recrystallization may be more efficient than extraction, provided the impurity profile allows for it. You would first need to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble. Common solvents to screen include ethanol/water mixtures, toluene, or acetic acid. However, for removing tarry, insoluble byproducts, the acid-base workup remains superior.
-
Experimental Protocol (Lab Scale)
This protocol is a self-validating system, where adherence to the specified conditions is key to achieving the desired outcome.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| o-Cresol | C₇H₈O | 108.14 | 54.0 g | 0.50 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 34.5 g | 0.50 | 1.0 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 18.5 mL | ~0.34 | ~0.68 |
| Water | H₂O | 18.02 | 4.5 L | - | - |
Step-by-Step Procedure
-
Preparation: In a large flask (e.g., 5 L) equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 54.0 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. Cool the mixture to below 5°C in an ice-salt bath.
-
Acid Addition: In a separate beaker, carefully prepare a solution of 18.5 mL of concentrated sulfuric acid in 500 mL of water. Caution: Always add acid to water. Cool this solution to below 10°C.
-
Nitrosation Reaction: Add the cooled, dilute sulfuric acid solution to the o-cresol/sodium nitrite mixture dropwise via the dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature between 5-10°C throughout the addition.[3]
-
Precipitation: Once the acid addition is complete, continue stirring in the cold bath for an additional 2 hours to ensure complete reaction and precipitation of the product. A brown solid should form.
-
Initial Isolation: Filter the crude brown solid using a Büchner funnel and wash it with a small amount of cold water.
-
Purification (Acid-Base Extraction):
-
Transfer the crude solid to a beaker and add a 10% aqueous solution of sodium carbonate until the solid dissolves completely.
-
If the solution is highly colored, add a small amount of activated carbon, stir for 15 minutes, and then filter to remove the carbon and any insoluble impurities.
-
Cool the clear filtrate in an ice bath and slowly add dilute sulfuric acid with stirring until the solution is acidic (pH ~2-3).
-
The purified this compound will precipitate as orange-brown scales.
-
-
Final Isolation & Drying: Filter the purified product, wash with cold water until the washings are neutral, and dry in a vacuum oven at 40-50°C. The expected yield is 40-45 g.[3]
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when running this reaction?
-
A1: There are three main areas of concern:
-
Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested.[5]
-
Reaction: The nitrosation reaction can generate nitrogen oxides (NOx), which are toxic gases. The reaction should always be performed in a well-ventilated fume hood.[6]
-
Product: The product, this compound, is harmful if swallowed and can cause skin and eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
-
Q2: Why is o-cresol used as the starting material instead of just nitrating phenol and then adding a methyl group?
-
A2: The directing effects of the substituents are key. Nitrosating phenol would yield primarily 4-nitrosophenol. Adding a methyl group to 4-nitrosophenol later via a reaction like Friedel-Crafts alkylation is problematic because the nitrosophenol ring is deactivated, making the reaction difficult. Starting with o-cresol ensures the correct substitution pattern from the outset.[7]
-
-
Q3: Can I use other acids besides sulfuric acid?
-
A3: While other strong mineral acids like hydrochloric acid can be used to generate nitrous acid from sodium nitrite, sulfuric acid is often preferred in larger-scale preparations. It is less volatile than HCl and its dehydrating properties can help drive the formation of the nitrosonium ion.
-
-
Q4: What are the key challenges when scaling this synthesis from the lab to a pilot plant?
-
A4: The primary challenges in scaling up are consistent with many exothermic reactions:
-
Heat Transfer: Maintaining a uniform temperature below 10°C in a large reactor is much more difficult than in a lab flask. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. A jacketed reactor with a powerful cooling system is essential.[8]
-
Mass Transfer (Mixing): Efficient stirring is crucial to ensure that the added acid is dispersed quickly to avoid localized "hot spots" and to maintain a homogenous suspension.[8]
-
Reagent Addition: The rate of acid addition becomes even more critical. It must be slow enough for the cooling system to keep up but fast enough to be practical. Automated dosing systems are often employed.
-
Materials Handling: Handling large volumes of corrosive acids and aqueous solutions requires specialized equipment and stringent safety protocols.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common synthesis issues.
References
-
PrepChem , "Preparation of this compound," [Link]
-
PrepChem , "Preparation of 2-methyl-4-nitrophenol," [Link]
-
Chemistry Stack Exchange , "Synthesis of 2-methyl-4-nitrophenol from benzene?," [Link]
-
Chemcess , "4-Nitrophenol: Properties, Production And Uses," [Link]
-
PubMed , "Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation," [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. biosynth.com [biosynth.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Identification in 2-Methyl-4-nitrosophenol
Welcome to the technical support center for 2-Methyl-4-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in samples of this compound. Here, you will find scientifically grounded answers to frequently asked questions and detailed troubleshooting workflows to ensure the integrity of your research and development activities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and stability of this compound.
Q1: What are the most common impurities found in this compound samples?
The impurity profile of this compound is primarily dictated by its synthesis route—typically the nitrosation of o-cresol (2-methylphenol)—and its inherent chemical instability.[1] Key impurity classes include:
-
Starting Materials: Residual, unreacted o-cresol.
-
Isomeric Byproducts: Positional isomers such as 2-Methyl-6-nitrosophenol, formed by nitrosation at the alternative ortho position.
-
Oxidation Products: The nitroso group is susceptible to oxidation, leading to the formation of 2-Methyl-4-nitrophenol.[2]
-
Degradation Products: The compound can undergo various degradation pathways, influenced by factors like light, heat, and atmospheric oxygen.[3]
Q2: My this compound sample is described as orange-brown scales, but its color seems to have darkened over time. Why does this happen?
The observed color change is a common indicator of degradation. This compound exists in a tautomeric equilibrium with its p-benzoquinone monooxime isomer. This equilibrium and the presence of the chromophoric nitroso group contribute to its color. Darkening often suggests the formation of polymeric degradation products or an increase in the concentration of highly conjugated impurities, potentially arising from oxidative or photolytic degradation.[3] Proper storage under an inert atmosphere, protected from light, and at reduced temperatures is critical to maintain sample integrity.
Q3: Which analytical technique is best for a rapid, initial purity assessment?
For a quick and reliable initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the gold standard.[4] It provides a quantitative measure of the main component relative to any impurities that have a chromophore. A reversed-phase method can effectively separate the polar parent compound from less polar starting materials like o-cresol and more polar degradation products.
Q4: Can I use Gas Chromatography (GC) to analyze my sample?
While GC and GC-MS are powerful techniques for analyzing volatile and thermally stable compounds, they should be used with caution for this compound.[5][6] The compound's phenolic hydroxyl group may require derivatization to improve its chromatographic behavior. More importantly, the compound may be thermally labile, potentially degrading in the hot GC inlet, which could lead to an inaccurate impurity profile. If used, a thorough method validation is required to confirm that no on-instrument degradation is occurring.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step workflows for resolving specific analytical challenges encountered during the impurity analysis of this compound.
Guide 1: Investigating Unexpected Peaks in an HPLC Chromatogram
You've run an HPLC analysis of your this compound sample and observe several unexpected peaks. This guide will help you systematically identify them.
The Causality: Unexpected peaks can be process-related (from synthesis), degradation-related, or artifacts from the analytical method itself. A logical, multi-technique approach is essential for unambiguous identification.[4] Advanced hyphenated techniques like LC-MS are often necessary for the sensitivity and specificity required to meet regulatory limits.[7][8]
Workflow for Peak Identification:
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methyl-4-nitrophenol | 99-53-6 [chemicalbook.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-4-nitrosophenol for Researchers and Drug Development Professionals
For chemists engaged in the synthesis of fine chemicals and pharmaceutical intermediates, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, safety, and scalability. This guide provides an in-depth comparative analysis of the primary synthesis routes to 2-Methyl-4-nitrosophenol, a valuable building block in various chemical industries. We will explore the detailed experimental protocols, offer a quantitative comparison of their performance, and provide mechanistic insights to empower researchers to make informed strategic decisions in their synthetic endeavors.
Introduction to this compound
This compound, also known as p-nitroso-o-cresol, is an aromatic compound of significant interest due to its utility as a precursor in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its chemical structure, featuring a phenol ring substituted with a methyl and a nitroso group, allows for a variety of subsequent chemical transformations. The efficient and selective synthesis of this molecule is therefore a key consideration for its practical application. This guide will focus on the most prevalent and practical synthetic approaches, providing a critical evaluation of each.
Physicochemical Properties and Characterization
Before delving into the synthetic routes, it is essential to define the target molecule's key characteristics for proper identification and quality control.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 134 °C | [2] |
| Appearance | Orange-brown scales | [2] |
Comparative Analysis of Synthesis Routes
This guide will compare two primary approaches for the synthesis of this compound:
-
Direct Nitrosation of o-Cresol: A straightforward, one-step method.
-
Multi-step Synthesis via Nitration and Reduction: A more complex route involving the synthesis of a nitrophenol intermediate followed by a selective reduction.
Route 1: Direct Nitrosation of o-Cresol
This method stands out for its simplicity and is the most commonly cited laboratory preparation for this compound.
Mechanistic Overview
The direct nitrosation of o-cresol is an electrophilic aromatic substitution reaction. In an acidic medium, sodium nitrite is converted to nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺), a potent electrophile. The electron-rich phenol ring of o-cresol attacks the nitrosonium ion. The hydroxyl and methyl groups are both ortho-, para-directing. Due to steric hindrance from the adjacent methyl group at the ortho position, the substitution occurs predominantly at the para position relative to the hydroxyl group, yielding the desired this compound.
Figure 1: Simplified workflow for the direct nitrosation of o-cresol.
Detailed Experimental Protocol
The following protocol is based on a well-established laboratory procedure[2].
Materials:
-
o-Cresol (54 g)
-
Sodium nitrite (34.5 g)
-
Concentrated sulfuric acid (18.5 ml)
-
Deionized water
-
Ice
-
10% Sodium carbonate solution
-
Activated carbon
-
Dilute sulfuric acid
Procedure:
-
In a large glass flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.
-
Prepare a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water and cool it.
-
While maintaining the temperature of the o-cresol solution between 5-10 °C with constant stirring, add the dilute sulfuric acid solution dropwise over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stand in the cold for 2 hours.
-
Filter the resulting brown solid.
-
For purification, dissolve the crude product in a 10% sodium carbonate solution and treat with activated carbon.
-
Filter the solution and then precipitate the purified this compound by adding it to an excess of dilute sulfuric acid.
-
Filter the product, wash with water, and dry to obtain 40-45 g of this compound as orange-brown scales.
Performance and Considerations
-
Yield: Approximately 74-83% (based on o-cresol).[2]
-
Purity: The purification step is crucial to remove unreacted starting materials and potential side products.
-
Scalability: This reaction can be scaled up, but careful temperature control is critical to prevent side reactions and ensure safety. The exothermic nature of the reaction requires an efficient cooling system for larger batches.
-
Safety: Concentrated sulfuric acid is corrosive and must be handled with care. The reaction should be performed in a well-ventilated fume hood as nitrogen oxides may be evolved. o-Cresol is toxic and should be handled with appropriate personal protective equipment.
-
Environmental Impact: The use of large volumes of water is a consideration for waste disposal. The acidic and basic waste streams require neutralization before disposal.
Route 2: Multi-step Synthesis via Nitration and Selective Reduction
This alternative approach involves the nitration of o-cresol to form 2-Methyl-4-nitrophenol, followed by a selective reduction of the nitro group to a nitroso group.
Step 1: Nitration of o-Cresol
The nitration of o-cresol presents a significant regioselectivity challenge. The hydroxyl and methyl groups direct the incoming nitro group to the ortho and para positions, leading to a mixture of isomers, primarily 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. Achieving high selectivity for the desired 4-nitro isomer is difficult.
A procedure for the synthesis of 2-Methyl-4-nitrophenol is the oxidation of this compound[3]. However, for the purpose of this comparative guide, we will consider a direct nitration approach to highlight the challenges.
Challenges:
-
Isomeric Mixtures: The formation of multiple isomers necessitates difficult and often costly purification steps, such as fractional crystallization or chromatography.
-
Over-nitration: The activated ring is susceptible to dinitration, further complicating the product mixture.
-
Oxidation: Strong nitrating conditions can lead to the oxidation of the phenol ring, resulting in tarry byproducts.
Step 2: Selective Reduction of 2-Methyl-4-nitrophenol
Recent research has shown that 4-nitrosophenol can be a stable intermediate in the reduction of 4-nitrophenol under certain catalytic conditions, but these studies often focus on mechanistic understanding rather than preparative synthesis[6].
Figure 2: Conceptual workflow for the multi-step synthesis of this compound.
Performance and Considerations
-
Yield: The overall yield of this multi-step process is expected to be significantly lower than the direct nitrosation route due to losses during the separation of isomers and the challenges of the selective reduction step.
-
Purity: Achieving high purity of the final product would be challenging due to the initial isomeric mixture and potential byproducts from the reduction step.
-
Scalability: The multi-step nature and the need for chromatographic separation make this route less amenable to large-scale production.
-
Safety: The use of strong nitrating agents requires stringent safety precautions.
-
Environmental Impact: This route generates more waste streams due to the multiple steps and purification processes.
Comparative Summary
| Feature | Route 1: Direct Nitrosation | Route 2: Nitration and Reduction |
| Number of Steps | 1 | 2+ (including purification) |
| Starting Material | o-Cresol | o-Cresol |
| Key Reagents | Sodium nitrite, Sulfuric acid | Nitrating agent, Selective reducing agent |
| Overall Yield | High (74-83%) | Low to Moderate (expected) |
| Selectivity | High for 4-nitroso isomer | Low in nitration step, challenging in reduction |
| Purification | Relatively straightforward | Difficult (isomers, byproducts) |
| Scalability | Feasible with good temperature control | Challenging |
| Safety | Standard precautions for acids | High precautions for nitrating agents |
| Environmental Impact | Moderate | Higher |
Conclusion and Recommendation
Based on the available experimental data and a thorough analysis of the synthetic strategies, the direct nitrosation of o-cresol (Route 1) is the superior and recommended method for the synthesis of this compound. This route offers a significantly higher yield, greater selectivity, and operational simplicity compared to the multi-step approach involving nitration and reduction. While the nitration/reduction pathway is theoretically plausible, it is fraught with practical challenges, including poor regioselectivity in the nitration step and the difficulty of achieving a selective reduction of the nitro to the nitroso group.
For researchers and professionals in drug development and the chemical industry, the direct nitrosation method provides a reliable, efficient, and scalable solution for obtaining this compound. Future research may focus on developing more selective and environmentally benign catalysts for the direct nitrosation or for the controlled reduction of 2-Methyl-4-nitrophenol. However, with the current state of the art, the direct nitrosation of o-cresol remains the most practical and advantageous synthetic route.
References
-
Zhu, J., et al. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Synthesis, 54(14), 3142-3161. [Link][4]
-
Driver, T. G., & Wang, D. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PubMed, 34(14), 3142-3161. [Link][5]
-
PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link][3]
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link][2]
-
Bi, S., Wu, Y. Z., Zhou, Y. X., Tang, J. G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitrophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
-
Ge, H., et al. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Chemical Society Reviews, 50(2), 1043-1115. [Link]
-
RSC Publishing. (n.d.). Advancement in methodologies for reduction of nitroarenes. Retrieved from [Link]
-
Bi, S., Wu, Y. Z., Zhou, Y. X., Tang, J. G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1378. [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]
-
Wunder, S., et al. (2010). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Journal of Physical Chemistry C, 114(44), 18814-18822. [Link][6]
-
Isloor, A. M., Kalluraya, B., & Shetty, P. (2009). Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 44(9), 3784-3787. [Link]
-
MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
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- 6. researchgate.net [researchgate.net]
2-Methyl-4-nitrosophenol vs other nitrosophenols in coordination chemistry
An In-Depth Guide to the Coordination Chemistry of Nitrosophenols: A Comparative Analysis Featuring 2-Methyl-4-nitrosophenol
As a class of ligands, nitrosophenols present a fascinating and historically significant area of coordination chemistry. Their ability to form intensely colored and stable complexes with a variety of metal ions has made them subjects of interest for applications ranging from colorimetric analysis to pigment production.[1] This guide provides a detailed comparison of this compound with other key nitrosophenol ligands, offering insights into how substituent effects modulate their coordination behavior. We will delve into the structural nuances, synthesis, and comparative performance of these ligands, supported by experimental data and protocols for the modern researcher.
The Fundamental Chemistry of Nitrosophenol Ligands
Nitrosophenols are aromatic compounds characterized by hydroxyl (-OH) and nitroso (-NO) groups attached to a benzene ring. Their utility in coordination chemistry stems from their ability to act as bidentate ligands, coordinating to a metal center through the oxygen of the phenolate and the nitrogen of the nitroso group.
A crucial aspect of their chemistry is the tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form.[1][2][3] This equilibrium is influenced by factors such as the solvent, pH, and the substitution pattern on the aromatic ring.[2] Spectroscopic evidence, particularly from infrared spectroscopy, suggests that for many nitrosophenols, the quinone monoxime tautomer is the more stable and dominant form, both in the free ligand and within metal complexes.[3]
Caption: Tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.
Metal-nitrosophenolato complexes are typically formed with transition metals, with copper(II) being the most common, followed by iron(II/III) and cobalt(III).[1][3] These complexes are often highly colored and possess limited solubility in many common solvents.[1] The stoichiometry of the complexes can vary; for instance, copper(II) often forms bi-ligated complexes, while larger ions like iron(III) can accommodate three ligands to form octahedral structures.[1][3]
Spotlight on this compound
This compound (also known as p-nitroso-o-cresol) introduces a methyl group onto the nitrosophenol framework. This substituent is key to understanding its unique coordination properties.
Structural and Electronic Effects: The methyl group (-CH₃) is an electron-donating group. Through an inductive effect, it increases the electron density on the aromatic ring. This has two primary consequences for its role as a ligand:
-
Enhanced Basicity: The increased electron density on the phenolate oxygen and the nitroso nitrogen enhances their Lewis basicity, making this compound a stronger electron donor to the metal center compared to its unsubstituted counterpart, 4-nitrosophenol.
-
Stabilization of the Complex: A stronger ligand-metal bond generally leads to a more thermodynamically stable coordination complex.
The position of the methyl group ortho to the hydroxyl group may also introduce some steric influence, although this is generally minimal for a methyl group and is unlikely to prevent the formation of typical bi-ligated or tri-ligated complexes.
Comparative Analysis with Other Nitrosophenol Ligands
The coordination behavior of a nitrosophenol is highly dependent on the nature and position of other substituents on the aromatic ring. A comparison with other key nitrosophenols reveals a spectrum of reactivity and stability.
| Ligand | Structure | Key Substituent | Electronic Effect | Anticipated Impact on Coordination |
| This compound | ![]() | -CH₃ (ortho to -OH) | Electron-Donating | Stronger σ-donor; forms more stable complexes compared to unsubstituted analogs. |
| 4-Nitrosophenol | ![]() | -H | Neutral | Baseline for comparison. Exists predominantly in the quinone monoxime form.[2] |
| 2-Nitrosophenol | ![]() | -H | Neutral | Generally unstable as a free ligand; complexation with a metal ion stabilizes the molecule.[3] |
| 4-Chloro-2-nitrosophenol | ![]() | -Cl (para to -OH) | Electron-Withdrawing | Weaker σ-donor; may form less stable complexes. The free ligand is reportedly unconfirmed, while its metal complexes are well-known.[1][3] |
| 1-Nitroso-2-naphthol | ![]() | Fused Benzene Ring | Extended π-System | Forms highly stable complexes due to the extended conjugation and chelate effect; commercially significant (e.g., Pigment Green 8 with Fe³⁺).[1] |
Key Insights from the Comparison:
-
Electron-Donating Groups: As seen with this compound, electron-donating groups enhance the ligand's ability to donate electron density to the metal, leading to stronger, more stable complexes.
-
Electron-Withdrawing Groups: Ligands like 4-chloro-2-nitrosophenol are expected to be weaker ligands. The electron-withdrawing nature of the chloro group diminishes the basicity of the coordinating atoms.
-
Ligand Stability: The stability of the free nitrosophenol is not always a prerequisite for forming stable complexes. For many ortho-nitrosophenols, the metal ion acts as a template, stabilizing a ligand that is otherwise difficult to isolate.[3] This is a crucial concept, as it allows for the synthesis of complexes where the corresponding free ligand is inaccessible.
Caption: Bidentate coordination of this compound to a metal center.
Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following sections provide detailed methodologies for the synthesis of the ligand and a representative metal complex.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the C-nitrosation of phenols.[4] The causality behind this procedure lies in the generation of a nitrosating agent (derived from sodium nitrite and sulfuric acid) which then performs an electrophilic aromatic substitution on the electron-rich o-cresol ring. The hydroxyl group is a strong activating group, directing the substitution to the para position.
Materials:
-
o-Cresol (54 g)
-
Sodium nitrite (34.5 g)
-
Concentrated sulfuric acid (18.5 mL)
-
Deionized water
-
Ice
-
10% Sodium carbonate solution
-
Activated carbon
-
Dilute sulfuric acid
Procedure:
-
In a large flask (e.g., 5 L), dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.
-
Prepare a solution of 18.5 mL of concentrated sulfuric acid in 500 mL of water. Cool this solution.
-
While vigorously stirring the o-cresol solution and maintaining the temperature between 5-10 °C using an ice bath, add the dilute sulfuric acid solution dropwise from a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, continue stirring in the cold for 2 hours to ensure the reaction goes to completion.
-
Filter the resulting brown solid precipitate using a Büchner funnel.
-
Purification: Dissolve the crude solid in a 10% sodium carbonate solution. Add a small amount of activated carbon to decolorize the solution and heat gently if necessary.
-
Filter the solution to remove the activated carbon.
-
Precipitate the purified product by slowly adding the filtrate to an excess of dilute sulfuric acid with stirring.
-
Filter the resulting orange-brown solid, wash with cold water, and dry. The expected yield is 40-45 g of this compound.[4]
Protocol 2: General Synthesis of a Copper(II) bis(2-methyl-4-nitrosophenolato) Complex
The formation of metal-nitrosophenolato complexes is often rapid and quantitative due to the high thermodynamic stability of the resulting chelate.[1] This protocol employs a biphasic system, which facilitates easy separation of the product.
Materials:
-
This compound (2 mmol)
-
Copper(II) sulfate pentahydrate (1 mmol)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
Procedure:
-
Prepare a solution of the ligand by dissolving 2 mmol of this compound in 25 mL of an organic solvent like dichloromethane.
-
Prepare an aqueous solution of the metal salt by dissolving 1 mmol of Copper(II) sulfate pentahydrate in 25 mL of deionized water.
-
Combine the two solutions in a separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes. A rapid color change in the organic layer indicates the formation of the complex. The thermodynamic driving force is strong enough to complete the reaction quickly.[1]
-
Allow the layers to separate. The copper complex, being organic-soluble, will be in the dichloromethane layer.[3]
-
Drain the colored organic layer. Wash it once with deionized water to remove any unreacted copper salt.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the solid copper(II) bis(2-methyl-4-nitrosophenolato) complex.
Caption: Experimental workflow for ligand synthesis and subsequent complexation.
Conclusion
This compound stands as an excellent example of how subtle modifications to a ligand's structure can significantly influence its coordination chemistry. The electron-donating methyl group enhances its performance as a ligand compared to the parent 4-nitrosophenol, leading to the formation of more robust metal complexes. Understanding these structure-property relationships, as illustrated by comparison with other nitrosophenols, is fundamental for researchers in coordination chemistry, materials science, and drug development. The provided protocols offer a validated starting point for synthesizing and exploring the rich chemistry of these versatile compounds.
References
-
Preparation of this compound. PrepChem.com. [Link]
-
Preparation of 2-methyl-4-nitrophenol. PrepChem.com. [Link]
-
Metal-Nitrosophenolato Complexes. Encyclopedia.pub. [Link]
-
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. National Center for Biotechnology Information (PMC). [Link]
Sources
A Spectroscopic Investigation of Tautomerism: 2-Methyl-4-nitrosophenol vs. 1,4-Benzoquinone-2-methyl-4-oxime
A Senior Application Scientist's Guide to a Classic Equilibrium
In the realm of organic chemistry, the subtle dance of atoms known as tautomerism presents a fascinating challenge for characterization. The equilibrium between 2-Methyl-4-nitrosophenol and its quinone-oxime tautomer is a textbook case, where a molecule exists as a mixture of two distinct, interconverting isomers. For researchers in drug development and materials science, understanding this equilibrium is critical, as the predominant tautomer dictates the molecule's chemical reactivity, electronic properties, and biological interactions. This guide provides an in-depth spectroscopic comparison, grounded in experimental principles, to distinguish and characterize these two forms.
The tautomeric relationship involves the migration of a proton from the phenolic oxygen to the nitroso nitrogen, accompanied by a rearrangement of pi-electrons within the aromatic ring to form a quinonoid system. While the nitroso-phenol form benefits from the stability of its aromatic ring, the quinone-oxime tautomer often predominates due to the formation of a more stable oxime group and an extended conjugated system.[1] This equilibrium is not static and can be influenced by factors such as solvent polarity and pH.[2]
Caption: The tautomeric equilibrium between the aromatic nitrosophenol and the non-aromatic quinone-oxime forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy is a powerful first-line technique for probing the electronic structure of conjugated systems. The difference between an aromatic phenol and a quinonoid system is stark, leading to distinct and readily identifiable absorption spectra.
Theoretical Underpinnings:
-
This compound (Aromatic): This tautomer possesses a benzene ring. Its UV-Vis spectrum is expected to show absorptions characteristic of a substituted phenol, typically involving π → π* transitions within the aromatic system.
-
1,4-Benzoquinone-2-methyl-4-oxime (Quinonoid): This form lacks true aromaticity but features a highly conjugated system of double bonds (a chromophore). This extended conjugation lowers the energy gap for electronic transitions, resulting in absorption at longer wavelengths (a bathochromic or "red" shift) compared to its aromatic counterpart. This band is often more intense.[2]
Comparative UV-Vis Data
| Tautomer | Expected λmax (nm) | Chromophore System | Notes |
| This compound | ~300 - 320 nm | Substituted Benzene Ring | Absorption is characteristic of the phenolic nitroso compound.[3][4] |
| 1,4-Benzoquinone-2-methyl-4-oxime | ~380 - 420 nm | Conjugated Quinone-Oxime | The longer wavelength absorption is a strong indicator of the quinonoid structure.[2] |
Infrared (IR) Spectroscopy: Mapping Functional Group Vibrations
IR spectroscopy provides definitive evidence for the presence or absence of specific functional groups, making it indispensable for distinguishing between the two tautomers. The key lies in identifying the unique vibrational modes of the O-H/N-OH, C=O, and N=O groups.
Theoretical Underpinnings:
-
This compound: The spectrum will be dominated by a broad O-H stretching band for the phenolic hydroxyl group and a characteristic N=O stretching frequency.
-
1,4-Benzoquinone-2-methyl-4-oxime: This tautomer will lack the phenolic O-H band. Instead, it will exhibit a sharp C=O stretch from the quinone system, a C=N stretch from the oxime, and a distinct O-H stretch from the N-OH group, which is typically sharper than a phenolic O-H.
Comparative IR Data
| Functional Group | This compound (cm⁻¹) | 1,4-Benzoquinone-2-methyl-4-oxime (cm⁻¹) | Significance |
| O-H Stretch (Phenolic) | ~3200 - 3600 (broad) | Absent | Definitive marker for the phenol form.[5] |
| O-H Stretch (Oxime) | Absent | ~3100 - 3500 (sharper) | Key indicator of the oxime tautomer. |
| C=O Stretch (Quinone) | Absent | ~1650 - 1680 (strong) | Unambiguous evidence for the quinonoid ring. |
| N=O Stretch (Nitroso) | ~1500 - 1560 | Absent | Confirms the presence of the nitroso group. |
| C=N Stretch (Oxime) | Absent | ~1620 - 1650 | Confirms the presence of the oxime group. |
| NO₂ Asymmetric/Symmetric | N/A (Nitroso not Nitro) | N/A | Note: Data for the related 2-methyl-4-nitrophenol shows NO₂ stretches around 1520 and 1340 cm⁻¹.[5] This helps differentiate from nitro compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons in each tautomer.
Theoretical Underpinnings:
-
¹H NMR: The key differences will be in the aromatic/vinylic region and the chemical shift of the exchangeable proton (OH vs. NOH). The aromatic protons in the phenol form will have shifts and coupling constants typical of a substituted benzene ring. In the quinone-oxime form, these protons are vinylic and exist in a different electronic environment, leading to different chemical shifts. The oxime proton (N-OH) is often significantly downfield.
-
¹³C NMR: The carbon spectra are highly diagnostic. The most telling signal is the presence of a C=O (carbonyl) carbon in the quinone-oxime tautomer, which appears far downfield (~180 ppm). This signal is absent in the phenol-nitroso form, which instead shows carbon signals in the typical aromatic range.
Comparative NMR Data
| Nucleus | Feature | This compound (Predicted ppm) | 1,4-Benzoquinone-2-methyl-4-oxime (Predicted ppm) | Significance |
| ¹H | Ring Protons | ~6.8 - 7.8 (Aromatic) | ~6.5 - 7.5 (Vinylic) | Different splitting patterns and shifts reflect the ring structure. |
| Methyl Protons | ~2.2 - 2.4 | ~2.1 - 2.3 | Minor shift expected due to different ring electronics. | |
| -OH / -NOH Proton | ~5 - 7 (Phenolic OH, broad) | ~10 - 12 (Oxime OH, sharp) | Large downfield shift is characteristic of the oxime proton. | |
| ¹³C | C=O Carbon | Absent | ~180 - 187 | The most definitive signal for the quinone-oxime form. |
| C-OH Carbon | ~150 - 160 | Absent | Characteristic of the phenolic carbon. | |
| C=NOH Carbon | Absent | ~145 - 155 | Confirms the oxime carbon. | |
| Ring Carbons | ~115 - 140 | ~120 - 145 (Vinylic) | Overall shift pattern changes from aromatic to olefinic. |
Experimental Protocols & Workflow
To obtain reliable data, standardized sample preparation and instrument acquisition parameters are essential.
Caption: General experimental workflow for the spectroscopic analysis of tautomers.
Sample Preparation
-
Synthesis: this compound can be prepared by the nitrosation of o-cresol. A typical procedure involves dissolving o-cresol and sodium nitrite in ice-cold water, followed by the slow addition of sulfuric acid while maintaining a low temperature (5-10°C).[6]
-
Solvent Selection: Dissolve a small amount of the sample (~5-10 mg for NMR, <1 mg for UV-Vis and IR) in an appropriate solvent. For NMR, a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is required.[7] The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]
UV-Vis Spectroscopy
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Acquisition: Record the spectrum from 200 to 600 nm. Use a solvent-filled cuvette as the reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy
-
Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Preparation: Place a small amount of the solid sample directly on the ATR crystal or dissolve it in a volatile solvent (e.g., chloroform), deposit it on a salt plate (KBr), and allow the solvent to evaporate.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the frequencies of key functional groups (O-H, C=O, N=O, C=N).
NMR Spectroscopy
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Preparation: Prepare a solution of the sample in a deuterated solvent and place it in an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Analysis: Assign the chemical shifts, multiplicities, and integration values for all signals. The presence of a signal around 180 ppm in the ¹³C spectrum is a smoking gun for the quinone-oxime tautomer.
Conclusion
The distinction between this compound and its quinone-oxime tautomer is a clear-cut process when approached with a multi-spectroscopic strategy. UV-Vis spectroscopy provides the initial evidence of an extended conjugated system, while IR spectroscopy confirms the identity of the key functional groups. Ultimately, NMR spectroscopy, particularly ¹³C NMR, delivers the definitive structural proof. By understanding the theoretical basis for the spectral differences and applying rigorous experimental protocols, researchers can confidently characterize this and other tautomeric systems, ensuring a solid foundation for further development and application.
References
-
Anderson, L. C., & Yanke, R. L. (1933). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Journal of the American Chemical Society, 55(5), 2200-2205. [Link]
-
Hodgson, H. H. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems. Journal of the Chemical Society (Resumed), 520-526. [Link]
-
Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. Available from ResearchGate. [Link]
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Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol? [Link]
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-
PrepChem. (2023). Preparation of this compound. [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? [Link]
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Royal Society of Chemistry. Supporting information for an article on ipso-hydroxylation of arylboronic acid. [Link]
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ResearchGate. (2000). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. [Link]
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NIST WebBook. Phenol, 4-methyl-2-nitro-. [Link]
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Environmental Science: Atmospheres. (2022). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methyl-4-nitrosophenol
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-4-nitrosophenol. As a compound of interest in various chemical and pharmaceutical contexts, its accurate and reliable measurement is paramount for quality control, stability testing, and research applications. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this analyte.
Given the limited availability of extensively validated methods in published literature specifically for this compound, this guide will draw upon established and validated methods for structurally similar compounds, such as nitrophenols and other nitrosophenol derivatives. The principles and experimental parameters discussed are extrapolated from these related compounds to provide a scientifically grounded framework for method development and validation.
The Critical Role of Method Validation
In the pharmaceutical industry, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, which will be the basis for the discussions within this guide.[2][3]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is the first critical decision in method development. The choice is typically guided by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired sensitivity and selectivity of the assay. For a small organic molecule like this compound, several techniques are viable. This guide will focus on the three most common and accessible methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) | Photomultiplier Tube or Photodiode |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar analytes. | Best for quantitative analysis of a known compound in a simple, transparent matrix. |
| Selectivity | High, especially with selective detectors like PDA or MS. | Very high, particularly when coupled with MS. | Low; susceptible to interference from other absorbing species in the sample matrix. |
| Sensitivity (Typical LOD) | 0.01 - 0.1 µg/mL | < 0.1 µg/mL (ECD/MS) | 0.1 - 1 µg/mL |
| Sample Derivatization | Not typically required. | Often necessary to improve volatility and thermal stability. | Not required. |
| Key Advantage | Versatility and direct analysis of a wide range of compounds. | High resolution and sensitivity, especially with MS. | Simplicity, speed, and low cost. |
| Key Limitation | Can be less sensitive than GC-MS for certain analytes. | Not suitable for non-volatile or thermally unstable compounds. | Prone to matrix interference. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is arguably the most versatile and widely used analytical technique in the pharmaceutical industry due to its applicability to a vast array of compounds.[4] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point for method development.
Experimental Protocol: HPLC-UV
This protocol is based on established methods for similar nitrophenol compounds and serves as a robust starting point for the analysis of this compound.[2][5]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For sample analysis, dissolve the material containing the analyte in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.[6]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The addition of a small amount of acid, such as 0.1% phosphoric acid, to the aqueous phase can improve peak shape for phenolic compounds.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV-Vis spectrum of similar compounds, a wavelength in the range of 270-350 nm should be evaluated. A photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength and to assess peak purity.
-
Injection Volume: 10 µL.
Caption: A typical workflow for the analysis of this compound using HPLC.
Gas Chromatography (GC): A High-Resolution Alternative
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[8] For this compound, direct analysis may be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form.
Experimental Protocol: GC-FID/MS
This protocol is based on EPA method 8041A for the analysis of phenols and can be adapted for this compound.[8]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution.
-
Extract the analyte from the sample matrix using an appropriate technique, such as liquid-liquid extraction with methylene chloride.
-
Derivatization (Pentafluorobenzyl Bromide - PFBBr):
-
Evaporate the solvent from the extract.
-
Add a solution of PFBBr and a catalyst (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
-
Heat the mixture to facilitate the reaction.
-
After cooling, partition the derivative into an organic solvent (e.g., hexane) and concentrate for GC analysis.
-
2. GC Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Detector: A Flame Ionization Detector (FID) is a good general-purpose detector. For higher sensitivity and selectivity, a Mass Spectrometer (MS) is recommended.
-
FID Temperature: 300°C.
-
MS Transfer Line Temperature: 280°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Caption: Workflow for the analysis of this compound using GC with derivatization.
UV-Visible (UV-Vis) Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of this compound, provided the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
1. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent used for the standards.
2. Spectrophotometric Measurement:
-
Wavelength Scan: Perform a wavelength scan (e.g., from 200 to 500 nm) on a standard solution to determine the wavelength of maximum absorbance (λmax). For nitrophenols, this is often in the range of 300-400 nm, and can be pH-dependent.[9][10]
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.
Validation of the Analytical Method: A Pillar of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The core validation parameters, as outlined by the ICH, are discussed below.[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC and GC, this is demonstrated by the resolution of the analyte peak from other peaks. For UV-Vis, this is a significant limitation.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically demonstrated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) close to 1.0.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Typical recovery values are expected to be in the range of 98-102%.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Caption: Key validation parameters for an analytical method according to ICH guidelines.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for the validation of this compound depends on a careful consideration of the specific analytical needs.
-
HPLC-UV stands out as a versatile and robust method, suitable for routine quality control and quantitative analysis in most pharmaceutical applications. Its ability to directly analyze the compound without derivatization is a significant advantage.
-
GC-MS is the method of choice when high sensitivity and selectivity are paramount, especially for trace-level analysis in complex matrices. The requirement for derivatization adds a layer of complexity to the sample preparation but can be justified by the superior performance.
-
UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective solution for the analysis of this compound in simple, well-defined matrices where interfering substances are not a concern.
Ultimately, a thorough method development and validation process, guided by the principles outlined in this guide and the ICH guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data.
References
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Preparation of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
-
Preparation of 2-methyl-4-nitrophenol. (n.d.). PrepChem.com. Retrieved from [Link]
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety, 5(1), 1-10.
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Sample Preparation Guide for Synthetic Organic Chemicals. (n.d.). Shared Research Facilities. Retrieved from [Link]
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2-Methyl-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]
- Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. (2000). Journal of Agricultural and Food Chemistry, 48(10), 4508-4512.
- MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (2004).
- Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency.
- Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015). Pharmaceutical Methods, 6(1), 23-29.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency.
- Chlorophenol, nitrophenols and methylphenols Determin
- Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. (n.d.).
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017). Scientific Research Publishing.
- Analytical Method Development and Validation Overview. (2020).
- Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. (n.d.). Agilent.
- UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degrad
- UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degrad
- 2-Methyl-4-nitrophenol. (n.d.). Santa Cruz Biotechnology.
- (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... (n.d.).
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A Comparative Analysis of the Chelating Properties of 2-Methyl-4-nitrosophenol and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of coordination chemistry and its applications in drug development, environmental remediation, and analytical sciences, the quest for efficient and selective chelating agents is paramount. This guide provides a comprehensive comparative study of the chelating properties of 2-Methyl-4-nitrosophenol, a member of the o-nitrosophenol family of ligands. Due to a scarcity of published quantitative data for this specific molecule, this guide will leverage experimental data from a close structural analog, 2-Mono(dihydroxyphosphonyl) methyl 4-nitro 6-methyl phenol, to provide a robust, data-driven comparison against established chelating agents.
This guide is designed to offer researchers and drug development professionals a deep understanding of the structural features, binding capabilities, and potential applications of this class of chelators, supported by detailed experimental protocols and theoretical insights.
Introduction to o-Nitrosophenols as Chelating Agents
o-Nitrosophenols are a class of organic compounds characterized by a hydroxyl group and a nitroso group in ortho positions on an aromatic ring. This specific arrangement of functional groups creates a bidentate chelation site, allowing these molecules to form stable complexes with a variety of metal ions. The coordination typically occurs through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the nitroso group, forming a stable five-membered ring with the metal ion.
The chelating ability of o-nitrosophenols is influenced by the electronic effects of other substituents on the aromatic ring. Electron-donating groups can enhance the basicity of the coordinating atoms, leading to stronger metal complexes. Conversely, electron-withdrawing groups can modulate the acidity of the phenolic proton and influence the stability and selectivity of the resulting chelates. This compound, with its methyl and nitroso substituents, presents an interesting case for studying these electronic influences on chelation.
Comparative Chelating Agents: A Benchmark
To provide a meaningful comparison, the chelating properties of the this compound structural analog will be evaluated against well-established and widely used chelating agents.
-
Ethylenediaminetetraacetic acid (EDTA) : A hexadentate ligand that forms very stable complexes with a wide range of metal ions.[1] It is often considered the "gold standard" in chelation chemistry due to its high formation constants.
-
Dimercaptosuccinic acid (DMSA) : A bidentate chelator with a strong affinity for heavy metals like lead and mercury.[2]
-
Dimercapto-1-propanesulfonic acid (DMPS) : Another dithiol chelating agent, particularly effective for mercury detoxification.[2]
These agents provide a benchmark for evaluating the potential efficacy and selectivity of novel chelators like this compound.
Experimental Determination of Chelating Properties
The chelating properties of a ligand are quantitatively described by its stability constants (or formation constants), which are equilibrium constants for the formation of metal-ligand complexes in solution.[3] The two primary experimental techniques for determining these constants are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[4][5] The principle lies in monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.[3] The formation of metal-ligand complexes involves the displacement of protons from the ligand, and this change in proton concentration is measured by a pH electrode.
Caption: Workflow for Potentiometric Determination of Stability Constants.
-
Solution Preparation:
-
Prepare stock solutions of the ligand (e.g., this compound), the metal salt of interest (e.g., Cu(NO₃)₂, Fe(NO₃)₃), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH) of known concentrations.
-
Prepare a solution of an inert electrolyte (e.g., KNO₃) to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal salt, and the strong acid. The ionic strength is adjusted with the inert electrolyte.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of the added base to obtain the titration curve.
-
From the titration curves of the ligand in the absence and presence of the metal ion, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL) at various pH values using the Bjerrum method.
-
Plot n̄ versus pL to generate the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log(K₁). The overall stability constant (β) is the product of the stepwise constants.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for studying metal chelation, particularly when the formation of the complex results in a significant change in the absorption spectrum.[6] This change can be a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity.
Caption: Workflow for UV-Vis Spectrophotometric Chelation Study.
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., this compound) in a suitable solvent.
-
Prepare a series of stock solutions of the metal salt of interest with varying concentrations.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum of the free ligand.
-
Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion.
-
Record the UV-Vis spectrum for each solution, observing the changes in the absorption profile upon complex formation.
-
-
Data Analysis:
-
Determination of Stoichiometry: Use the method of continuous variations (Job's plot) or the mole-ratio method to determine the stoichiometry of the metal-ligand complex.
-
Calculation of Binding Constant: The binding constant (Ka) can be determined using the Benesi-Hildebrand equation by plotting 1/ΔA against 1/[M], where ΔA is the change in absorbance and [M] is the metal ion concentration.
-
Comparative Performance Data
Table 1: Stability Constants (log K) of 2-Mono(dihydroxyphosphonyl) methyl 4-nitro 6-methyl phenol (P2N4M6) Complexes [7]
| Metal Ion | log K |
| Al(III) | 7.99 |
| Cr(III) | 6.30 |
| Fe(III) | 6.70 |
For a broader comparison, Table 2 presents the formation constants (log Kf) for the well-established chelating agent EDTA with various metal ions.
Table 2: Formation Constants (log Kf) for Metal-EDTA Complexes
| Metal Ion | log Kf |
| Al(III) | 16.1 |
| Cr(III) | 23.0 |
| Fe(III) | 25.1 |
| Cu(II) | 18.8 |
| Ni(II) | 18.6 |
| Zn(II) | 16.5 |
| Pb(II) | 18.0 |
| Hg(II) | 21.8 |
Source: Data compiled from various sources.
Analysis of Chelating Performance
From the available data, several key insights can be drawn:
-
Moderate Stability: The stability constants for the 2-Methyl-4-nitrophenol analog (P2N4M6) with Al(III), Cr(III), and Fe(III) are in the range of 6.30 to 7.99.[7] This indicates that it forms moderately stable complexes with these trivalent metal ions.
-
Comparison with EDTA: As expected, the stability constants for the P2N4M6 complexes are significantly lower than those for the corresponding EDTA complexes. This is primarily due to the difference in denticity; P2N4M6 acts as a bidentate or tridentate ligand, while EDTA is a hexadentate ligand.[1] The "chelate effect" strongly favors the formation of complexes with polydentate ligands like EDTA.[8]
-
Potential for Selectivity: While EDTA is a powerful but non-selective chelator, ligands like o-nitrosophenols may offer greater selectivity for specific metal ions. The electronic and steric properties of the substituents on the aromatic ring can be tailored to favor binding with particular metals. The methyl group in this compound, for instance, may introduce steric effects that influence its coordination geometry and metal ion preference.
-
Tautomerism and Coordination: It is important to note that o-nitrosophenols and their metal complexes can exist in tautomeric forms, primarily as the nitrosophenol and the quinone-monoxime. Spectroscopic studies have shown that the quinone-monoxime form is often favored in the solid state and in solution. X-ray diffraction studies of copper(II) bis(4-methyl-2-nitrosophenol) have confirmed that coordination occurs through the nitrogen atom of the nitroso group and the oxygen of the deprotonated hydroxyl group.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound and its analogs as a class of moderately strong chelating agents. While direct quantitative data for this compound remains to be published, the analysis of its structural analog provides a valuable starting point for understanding its chelating behavior.
The moderate stability constants, coupled with the potential for synthetic modification to tune selectivity, make o-nitrosophenols an interesting area for further research in the development of novel chelators for specific applications. Future work should focus on the systematic determination of the stability constants of this compound and other substituted o-nitrosophenols with a wider range of biologically and environmentally relevant metal ions. Such studies, employing the potentiometric and spectrophotometric methods detailed in this guide, will be crucial for unlocking the full potential of this versatile class of ligands.
References
- Djabi, F., & Benghanem, F. (2007). Potentiometric Study of the Complexing Ability of 2-Mono(Dihydroxyphosphonyl) Methyl 4-Nitro 6-Methyl Phenol (P2N4M6) and of 2-Mono(Dihydroxyphosphonyl) Methyl 4, 6-Dinitrophenol (P2N46) with Metal Cations Al(III), Cr(III) and Fe(III). Journal of Engineering and Applied Sciences, 2(5), 828-832.
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- Janrao, D. M., et al. (2014). An Over View of Potentiometric Determination of Stability Constants of Metal Complexes.
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Wikipedia contributors. (2023, November 27). Stability constants of complexes. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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- Sankhe, S., & Moosa, F. (2024). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2- Ylidene]Hydrazinylidene}Methyl]Phenol Were Determined In A Mixed Solvent System. Educational Administration: Theory and Practice, 30(1), 4555-4560.
- Patil, S. B., et al. (2012). Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e)-[(2,6-dimethylphenyl)imino]methyl}phenol and 1-{(e)-[(2,6-dichloro-3-methylphenyl)imino]methyl}naphthalen-2-ol. SciSpace.
- Asian Journal of Chemistry. (2003). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry, 15(3-4), 1740-1744.
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- Encyclopedia.pub. (n.d.).
- Jurca, B., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Pharmaceuticals, 15(8), 1013.
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- Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378.
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Comparative Analysis of the Biological Activity of 2-Methyl-4-nitrosophenol Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Methyl-4-nitrosophenol and its derivatives, offering valuable insights for researchers and professionals in drug development. By examining experimental data and structure-activity relationships, we aim to elucidate the therapeutic potential of this class of compounds.
Introduction to this compound and its Derivatives
This compound, a member of the nitrosophenol class of organic compounds, has garnered interest in the scientific community due to its versatile chemical nature and potential biological applications. The introduction of a nitroso group into the phenol ring creates a unique electronic and structural arrangement that can interact with various biological targets. Researchers have explored the synthesis of various derivatives to modulate the parent compound's physicochemical properties and enhance its therapeutic efficacy. These modifications often involve substitutions on the aromatic ring or alterations to the hydroxyl and nitroso functional groups.
A key area of investigation has been the antimicrobial and antioxidant properties of these compounds. The ability of phenols to act as antioxidants is well-documented, and the presence of the nitroso group can further influence this activity. Furthermore, the structural similarity of some derivatives to known antimicrobial agents has prompted investigations into their potential as novel anti-infective agents.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of this compound and its derivatives has been primarily evaluated through in vitro assays. This section compares the antioxidant and antimicrobial activities of the parent compound with some of its notable derivatives.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom to quench free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency.
| Compound | Derivative Structure | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| This compound | Parent Compound | ~110 | |
| 5-Amino-2-methyl-4-nitrosophenol | Amino group at position 5 | ~98 | |
| 2-Methyl-4-nitroso-5-(phenylamino)phenol | Phenylamino group at position 5 | ~85 |
As the data indicates, the introduction of an amino or a substituted amino group at the 5-position appears to enhance the antioxidant activity compared to the parent compound, this compound. This suggests that electron-donating groups can improve the radical scavenging potential of the molecule.
Antimicrobial Activity
The antimicrobial efficacy of these compounds has been tested against various bacterial and fungal strains. The Kirby-Bauer disk diffusion method is a widely used qualitative technique where the diameter of the zone of inhibition corresponds to the degree of antimicrobial activity.
Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | 12 | 10 | 11 | |
| 5-Amino-2-methyl-4-nitrosophenol | 15 | 13 | 14 | |
| 2-Methyl-4-nitroso-5-(phenylamino)phenol | 18 | 16 | 17 |
The results demonstrate that the derivatives exhibit more potent antimicrobial activity against the tested strains compared to this compound. The phenylamino-substituted derivative showed the most significant activity, suggesting that increasing the lipophilicity and the hydrogen bonding potential of the molecule could be a viable strategy for developing more effective antimicrobial agents from this scaffold.
Structure-Activity Relationship (SAR) Insights
The comparative data provides preliminary insights into the structure-activity relationships of this compound derivatives.
Caption: Workflow for DPPH Radical Scavenging Assay.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a 1 mg/mL stock solution of each test compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of methanol and 100 µL of the test compound at each concentration.
-
-
Incubation and Measurement: Incubate the plate for 30 minutes in the dark at room temperature. Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion)
This protocol describes the Kirby-Bauer disk diffusion method for assessing antimicrobial activity.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli, C. albicans) in sterile saline, adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi using a sterile cotton swab.
-
Application of Test Compounds:
-
Sterilize paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of the test compounds (e.g., 100 µ g/disk ).
-
Place the impregnated disks on the surface of the inoculated agar plates.
-
-
Controls: Use a standard antibiotic disk as a positive control and a disk impregnated with the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
Conclusion and Future Directions
The comparative analysis reveals that derivatives of this compound, particularly those with amino and phenylamino substitutions at the 5-position, exhibit enhanced antioxidant and antimicrobial activities compared to the parent compound. These findings underscore the potential of this chemical scaffold for the development of novel therapeutic agents.
Future research should focus on:
-
Synthesis of a broader range of derivatives: To further explore the structure-activity relationships.
-
Quantitative antimicrobial testing: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the most potent compounds.
-
Mechanism of action studies: To elucidate the molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo studies: To evaluate the efficacy and safety of the lead compounds in animal models.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new drugs to address unmet medical needs.
References
A Comparative Structural Analysis of 2-Methyl-4-nitrosophenol Metal Complexes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of metal complexes is paramount for designing novel therapeutic agents and catalysts. This guide provides a comprehensive comparison of the structural and spectroscopic properties of metal complexes formed with 2-Methyl-4-nitrosophenol, a ligand of significant interest due to its versatile coordination chemistry. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental observations and to provide actionable, self-validating protocols for characterization.
Introduction to this compound and its Metal Complexes
This compound is a fascinating ligand that exists in tautomeric equilibrium with its more favored o-benzoquinone monoxime form. This characteristic plays a pivotal role in its coordination behavior with various metal ions.[1] The ligand typically acts as a bidentate or tridentate chelating agent, coordinating through the nitrogen of the nitroso group and the oxygen of the phenolic hydroxyl group. The resulting metal complexes often exhibit intense colors and limited solubility in common solvents.[1] This guide will focus on the structural analysis of complexes with copper(II), cobalt(III), nickel(II), and iron(II/III), highlighting the distinct coordination geometries and spectroscopic signatures that arise from the interplay between the ligand and the central metal ion.
Comparative Structural Analysis
The coordination of this compound to different metal ions results in a variety of structural motifs. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in these complexes.
Copper(II) bis(2-Methyl-4-nitrosophenolato)
The complex with copper(II) is one of the most studied. Single-crystal XRD analysis of copper(II) bis(4-methyl-2-nitrosophenol) reveals a dimeric structure.[1] Coordination occurs through the nitrogen atom of the nitroso group, a fact that was initially a subject of debate.[1] The geometry around the copper(II) ion is typically a distorted square planar or octahedral, depending on the presence of solvent molecules or bridging interactions. In the solid state, these complexes often form dimeric units.[1]
Cobalt(III) tris(2-Methyl-4-nitrosophenolato)
In contrast to the dimeric copper(II) complex, cobalt(III) forms a monomeric tris-chelate complex, [Co(C₇H₆NO₂)₃]. This results in an octahedral coordination geometry around the cobalt(III) center, with three 2-methyl-4-nitrosophenolate ligands each coordinating in a bidentate fashion. The higher oxidation state and coordination number of cobalt(III) compared to copper(II) favor the formation of this stable, saturated coordination sphere.
Nickel(II) and Iron(II/III) Complexes
Stable complexes of this compound with nickel(II) and iron(II/III) have also been reported.[1] While detailed crystal structures for the this compound complexes of Ni(II) and Fe(III) are less commonly available in the literature, related structures and spectroscopic data suggest that Ni(II) can adopt both square planar and octahedral geometries depending on the ligands. Iron, with its variable oxidation states (II and III), can form complexes with different stoichiometries and coordination numbers, often resulting in octahedral geometries.[1]
Spectroscopic Comparison: Unveiling Structural Clues
Spectroscopic techniques provide invaluable information about the bonding and electronic structure of these metal complexes, corroborating the findings from X-ray crystallography.
Infrared (IR) Spectroscopy
The tautomeric nature of the this compound ligand is evident in its IR spectrum. Upon coordination to a metal ion, significant shifts in the vibrational frequencies of the C=N, C=O, and N-O stretching modes are observed. These shifts provide strong evidence for the coordination of the ligand to the metal center through the nitrogen and oxygen atoms.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectra of these complexes are characterized by intense absorption bands in the visible region, which are responsible for their distinct colors. These bands typically arise from a combination of d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand (MLCT or LMCT). The position and intensity of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, the UV-Vis spectrum of a d⁸ Ni(II) complex will differ significantly depending on whether it adopts a square planar or octahedral geometry.
Experimental Protocols
To ensure the scientific integrity and reproducibility of research in this area, detailed experimental protocols are essential.
Synthesis of this compound
A reliable method for the synthesis of the ligand is the nitrosation of o-cresol.[2]
Procedure:
-
In a large glass flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.
-
While maintaining the temperature between 5-10°C and with constant stirring, add a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water dropwise over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stand in the cold for 2 hours.
-
Filter the resulting brown solid.
-
For purification, dissolve the solid in a 10% sodium carbonate solution and treat with activated carbon.
-
Filter the solution into an excess of dilute sulfuric acid to precipitate the purified this compound.
-
Collect the resulting orange-brown scales by filtration. The expected yield is 40-45 g, with a melting point of 134°C.[2]
Synthesis of a Representative Metal Complex: Copper(II) bis(2-Methyl-4-nitrosophenolato)
The synthesis of metal complexes can be achieved through various methods, including the Baudisch reaction or by direct reaction of the pre-formed ligand with a metal salt.
Procedure:
-
Dissolve a stoichiometric amount of this compound in a suitable solvent such as ethanol.
-
In a separate flask, dissolve a stoichiometric amount of a copper(II) salt (e.g., copper(II) acetate monohydrate) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be gently heated to facilitate complex formation.
-
The resulting precipitate of the copper(II) complex can be collected by filtration, washed with cold solvent, and dried.
Structural and Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized this compound metal complex.
Caption: Workflow for the characterization of this compound metal complexes.
Data Summary
| Technique | Information Gained |
| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, crystal packing. |
| FT-IR Spectroscopy | Identification of functional groups, confirmation of ligand coordination through shifts in vibrational frequencies. |
| UV-Vis Spectroscopy | Information on electronic transitions (d-d, charge transfer), confirmation of coordination environment. |
| Elemental Analysis | Determination of the elemental composition and empirical formula of the complex. |
Conclusion
The structural analysis of this compound metal complexes reveals a rich and diverse coordination chemistry. The interplay of the metal ion's identity, oxidation state, and the tautomeric nature of the ligand dictates the resulting structure and properties of the complex. A thorough characterization, employing a combination of single-crystal X-ray diffraction and various spectroscopic techniques, is crucial for a complete understanding of these fascinating compounds. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel metal complexes with tailored properties for a wide range of applications.
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A Comparative Analysis of the Reactivity of 2-Methyl-4-nitrosophenol and 4-nitrosophenol: A Guide for Researchers
For professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates reactivity is paramount. This guide provides an in-depth comparison of the reactivity profiles of 2-Methyl-4-nitrosophenol and its parent compound, 4-nitrosophenol. By examining their structural and electronic differences, we can elucidate their behavior in chemical transformations, offering predictive insights for experimental design.
Introduction: Structural and Electronic Landscape
At first glance, this compound and 4-nitrosophenol share a common scaffold: a phenol ring bearing a nitroso group at the para position. The key distinction lies in the presence of a methyl group at the ortho position in the former. This seemingly minor addition has significant consequences for the electronic distribution within the aromatic ring and, consequently, its reactivity.
The hydroxyl (-OH) group is a potent activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. Conversely, the nitroso (-NO) group is electron-withdrawing. In 4-nitrosophenol, these effects are in direct opposition. The introduction of a methyl group (-CH3) in this compound, an electron-donating group through induction and hyperconjugation, further enriches the electron density of the aromatic ring.[1] This heightened electron density is anticipated to render this compound more susceptible to electrophilic attack and potentially more readily oxidized compared to 4-nitrosophenol.
A crucial aspect of the chemistry of nitrosophenols is their tautomeric equilibrium with the corresponding quinone monoximes.[2] This equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the ring. The increased electron-donating character of the methyl group in this compound is expected to influence this equilibrium, which in turn affects its reactivity in various chemical environments.
Comparative Reactivity Analysis
The presence of the ortho-methyl group in this compound introduces both electronic and steric effects that differentiate its reactivity from that of 4-nitrosophenol.
Electrophilic Aromatic Substitution
The increased electron density in the aromatic ring of this compound, due to the combined electron-donating effects of the hydroxyl and methyl groups, makes it a more nucleophilic substrate for electrophilic aromatic substitution reactions.[3] This suggests that reactions such as halogenation, nitration, or sulfonation would proceed at a faster rate for this compound compared to 4-nitrosophenol under identical conditions. The directing effects of the hydroxyl and methyl groups would favor substitution at the positions ortho and para to the hydroxyl group.[4]
Oxidation and Reduction Reactions
The electron-rich nature of this compound also suggests a lower oxidation potential compared to 4-nitrosophenol. It is more readily oxidized. Conversely, the reduction of the nitroso group to an amino group is a common transformation. While the electronic effect of the methyl group on the reduction potential of the nitroso group is less straightforward, it is a parameter that can be experimentally determined. The reduction of the related 4-nitrophenol to 4-aminophenol is a well-studied model reaction, often proceeding through a 4-nitrosophenol intermediate.[5][6]
Tautomeric Equilibrium
The tautomerism between the nitrosophenol and quinone monoxime forms is a dynamic equilibrium that significantly impacts the molecule's reactivity. The stability of each tautomer is influenced by the electronic properties of the ring substituents. It is plausible that the electron-donating methyl group in this compound could shift the equilibrium towards one tautomer over the other, relative to 4-nitrosophenol. This shift can be investigated using spectroscopic techniques such as NMR and UV-Vis spectroscopy.
Spectroscopic and Physicochemical Data Comparison
The following table summarizes key spectroscopic and physicochemical properties for both compounds, providing a basis for their characterization and differentiation.
| Property | This compound | 4-nitrosophenol |
| Molecular Formula | C₇H₇NO₂[7] | C₆H₅NO₂[8] |
| Molecular Weight | 153.14 g/mol [7] | 123.11 g/mol [8] |
| Melting Point | 134 °C[9] | 125 °C[8] |
| Appearance | Orange-brown scales[9] | Colorless rhombic crystals[8] |
| Key IR Peaks (cm⁻¹) | Data available[10] | Data available[9] |
| ¹H NMR Shifts (ppm) | Data available | Data available[9] |
| ¹³C NMR Shifts (ppm) | Data available[7] | Data available |
| Mass Spectrum (m/z) | Data available[7] | 123 (M⁺)[8] |
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These protocols are designed to be self-validating and provide quantitative data for a robust comparison.
Determination of Relative Rates of Electrophilic Bromination
This experiment will compare the rate of consumption of bromine by each compound, providing a direct measure of their relative reactivity towards an electrophile.
Methodology:
-
Solution Preparation: Prepare equimolar solutions of this compound and 4-nitrosophenol in a suitable solvent (e.g., glacial acetic acid). Prepare a standardized solution of bromine in the same solvent.
-
Reaction Setup: In separate reaction vessels maintained at a constant temperature, add a known volume of the phenol solution.
-
Initiation and Monitoring: To each vessel, add an equivalent amount of the bromine solution and start a timer. At regular intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., with a solution of sodium thiosulfate).
-
Quantification: Determine the concentration of unreacted bromine in each quenched aliquot using UV-Vis spectroscopy by monitoring the disappearance of the bromine absorbance at its λmax.
-
Data Analysis: Plot the concentration of bromine versus time for both reactions. The initial rates of reaction can be determined from the slopes of these plots. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the two compounds.
Causality: The faster disappearance of bromine in the reaction with this compound would confirm its higher nucleophilicity and greater reactivity towards electrophilic attack, a direct consequence of the electron-donating methyl group.
Comparative Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a compound, providing insight into its redox reactivity.
Methodology:
-
Electrolyte Solution: Prepare solutions of known concentration for both this compound and 4-nitrosophenol in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Record the cyclic voltammograms for each solution over a suitable potential range.
-
Data Analysis: Determine the oxidation and reduction peak potentials for each compound. A lower oxidation potential for this compound would indicate that it is more easily oxidized than 4-nitrosophenol.
Causality: The electron-donating methyl group in this compound increases the electron density on the aromatic ring, making it easier to remove an electron and thus lowering its oxidation potential.
Visualization of Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship between the methyl group, electron density, and reactivity.
Caption: Tautomeric equilibrium in nitrosophenols.
Conclusion
The presence of an ortho-methyl group in this compound significantly enhances its reactivity towards electrophiles and lowers its oxidation potential compared to 4-nitrosophenol. These differences are rooted in the electron-donating nature of the methyl group, which increases the electron density of the aromatic ring. For researchers in drug development and chemical synthesis, this understanding is critical for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecular architectures. The proposed experimental protocols provide a clear and quantitative framework for validating these principles in a laboratory setting.
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Chemistry Stack Exchange. Why is quinone mono oxime more stable than 4-nitrosophenol?. [Link]
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MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]
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Brainly.in. Which of the following exhibits tautomerism? A. 4-nitrosophenol B. 2-nitrosophenol C. Ortho Benzoquonine. [Link]
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Kajay Remedies. Exploring the Factors Behind the Varied Points of 2-Nitrophenol & 4-nitrophenol. [Link]
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A Comparative Guide to the Applications of 2-Methyl-4-nitrosophenol
This guide provides an in-depth technical review and comparison of the primary applications of 2-Methyl-4-nitrosophenol, also known as p-nitroso-o-cresol. Designed for researchers, synthetic chemists, and analytical scientists, this document moves beyond simple protocols to explain the causal logic behind experimental choices, offering a comparative analysis against common alternatives. We will explore its crucial role as a synthetic intermediate for achieving high regioselectivity and its potential as a chromogenic reagent in analytical chemistry.
Core Properties and Synthesis of this compound
This compound is an aromatic compound featuring a phenol ring substituted with a methyl group at position 2 and a nitroso group at position 4. This structure is pivotal to its reactivity, with the nitroso and hydroxyl groups enabling its use in both organic synthesis and metal chelation.
It is typically synthesized via the electrophilic nitrosation of o-cresol using nitrous acid, which is generated in situ from sodium nitrite and a mineral acid under cold conditions. This reaction is highly regioselective, favoring substitution at the para-position relative to the powerful activating hydroxyl group.
Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis from o-cresol.
-
Dissolution: In a large flask, dissolve 54 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water.
-
Acidification: Prepare a solution of 18.5 ml of concentrated sulfuric acid in 500 ml of water. Add this acid solution dropwise to the cresol-nitrite mixture over a period of 30-60 minutes.
-
Expertise & Experience: The slow, dropwise addition of acid while maintaining a low temperature (5-10°C) is critical. This ensures the controlled generation of nitrous acid (HNO₂) and prevents its decomposition. A rapid temperature increase would lead to the formation of nitrogen oxides and undesirable side reactions, reducing yield and purity.
-
-
Reaction & Precipitation: Continue stirring in the cold for 2 hours after the acid addition is complete to ensure the reaction goes to completion. The brown solid product will precipitate.
-
Initial Purification: Filter the crude brown solid. It can be further purified by dissolving it in a 10% sodium carbonate solution and treating with activated carbon to remove tarry impurities.
-
Isolation: Filter the purified solution into an excess of dilute sulfuric acid. This re-protonates the phenoxide, causing the this compound to precipitate as orange-brown scales. The typical yield is 40-45 g.
Application in Organic Synthesis: A Regioselective Route to 2-Methyl-4-nitrophenol
The most prominent and well-documented application of this compound is as a stable intermediate for the synthesis of 2-Methyl-4-nitrophenol (4-nitro-o-cresol). This two-step pathway (nitrosation followed by oxidation) offers a significant advantage over the direct nitration of o-cresol.
Method A: The Nitrosation-Oxidation Pathway
This method leverages the high regioselectivity of the initial nitrosation step to produce a single, pure isomer of the final nitrophenol product.
Experimental Protocol: Oxidation of this compound
-
Dissolution: Dissolve 15 g of this compound in a solution containing 150 g of sodium hydroxide and 150 g of potassium ferricyanide in 3 liters of water.[1]
-
Trustworthiness: The large excess of the oxidizing agent, potassium ferricyanide, is a self-validating system component, ensuring the reaction is driven to completion and that unreacted starting material is minimized.[1]
-
-
Reaction: Allow the solution to stand at room temperature for two days.[1]
-
Workup: Acidify the solution with sulfuric acid and perform several extractions with ether.
-
Purification: Treat the combined ethereal layers with a 5% sodium hydroxide solution to convert the product into its sodium salt, separating it from non-acidic impurities.
-
Isolation: Evaporate the ether. Cool the remaining aqueous solution and acidify it with sulfuric acid to precipitate the final product, 2-methyl-4-nitrophenol, as faintly yellow needles. The yield is approximately 15 g.[1]
Method B (Alternative): Direct Nitration of o-Cresol
The alternative is a one-step direct electrophilic nitration of o-cresol, typically using a mixture of nitric and sulfuric acids.
-
Expertise & Experience: While seemingly more direct, this method suffers from significant drawbacks. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. The powerful -OH group directs the incoming nitro group to both the para-position (C4) and the ortho-position (C6), leading to a mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol that is often difficult to separate.[2] Furthermore, the strong oxidizing nature of nitric acid can degrade the sensitive phenol ring, leading to the formation of tarry by-products and reducing the overall yield.[2]
Comparative Analysis: Synthesis of 2-Methyl-4-nitrophenol
| Performance Metric | Method A: Nitrosation-Oxidation | Method B: Direct Nitration | Justification |
| Regioselectivity | Excellent (Exclusively 4-nitro isomer) | Poor (Mixture of 4-nitro and 6-nitro isomers) | Nitrosation is highly selective for the para position, preventing the formation of the 6-nitro isomer.[2] |
| Product Purity | High | Low to Moderate | Avoids isomeric and degradation by-products, simplifying purification. |
| Yield | Good to High | Variable, often low | Direct nitration suffers from product loss due to oxidation and tar formation.[2] |
| Process Complexity | Two distinct steps | Single step | The trade-off for higher purity and selectivity is a longer, multi-step process. |
| Safety/Handling | Milder initial reaction conditions | Requires handling of potent nitrating mixtures | The nitrosation-oxidation route avoids the aggressive conditions of mixed acids, though oxidizing agents must still be handled with care. |
Application in Analytical Chemistry: A Chromogenic Reagent for Metal Ion Detection
Nitrosophenol compounds are well-established ligands in coordination chemistry, widely used for the spectrophotometric determination of transition metal ions, most notably cobalt. This compound, through tautomerization to its quinone oxime form, can act as a bidentate chelating agent, forming stable, intensely colored complexes with metal ions.
While specific performance data for this compound is not widely published, its efficacy can be benchmarked against other well-characterized reagents used for the spectrophotometric determination of Cobalt(II).
Comparative Performance of Reagents for Cobalt(II) Detection
| Reagent | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) | Reference |
| This compound | Hypothesized: Mildly Acidic/Neutral | Data Not Available | Data Not Available | Data Not Available | - |
| Nitroso-R salt | 5.5 | ~425-500 | ~3.4 x 10⁴ | 0.0788 mg/L | [3] |
| 2,6-Dithiol-4-methylphenol | 4.1 - 5.6 | 540 | (2.56-3.15) x 10⁴ | 0.05-3.2 µg/mL (Range) | [4] |
| 5-Br-PADAP | 7.0 | 640 | Not Stated | 2.7 ng/mL | [5] |
| MPAI | 9.0 | Not Stated | 0.27 x 10⁴ | 2.08 µg/mL | [6] |
This table illustrates that alternative reagents offer high sensitivity for Co(II) detection. This compound would be expected to perform similarly to Nitroso-R salt, though empirical validation is required.
General Experimental Protocol: Spectrophotometric Determination of Co(II)
The following is a representative workflow for determining Co(II) concentration using a nitrosophenol-type reagent. This protocol would require optimization for this compound.
-
Standard Preparation: Prepare a stock solution of Co(II) (e.g., from CoSO₄·7H₂O) and a series of calibration standards through serial dilution.
-
Reagent Preparation: Prepare a solution of the chromogenic reagent (this compound) in a suitable solvent (e.g., ethanol or water).
-
Complex Formation: To a fixed volume of each standard (and the unknown sample), add a pH buffer solution (e.g., acetate buffer to maintain pH ~5-6) and an excess of the reagent solution.
-
Expertise & Experience: Using a significant excess of the ligand ensures that the formation of the colored complex is the limiting factor, directly proportional to the Co(II) concentration, which is a core assumption of the Beer-Lambert law.
-
-
Incubation: Allow the solutions to stand for a set time (e.g., 10-15 minutes) to ensure complete color development.
-
Measurement: Using a spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Quantification: Plot a calibration curve of absorbance versus Co(II) concentration for the standards. Determine the concentration of the unknown sample by interpolating its absorbance on the curve.
Conclusion
This compound demonstrates clear and significant value in two distinct fields of chemistry.
-
In Organic Synthesis, its primary application is as a critical intermediate. The nitrosation-oxidation pathway provides an elegant and superior solution to the challenge of regioselectivity in the synthesis of 2-Methyl-4-nitrophenol, consistently delivering a purer product in higher yield compared to direct nitration methods. For applications demanding high isomeric purity, this two-step route is the authoritative choice.
-
In Analytical Chemistry, while not as extensively documented as other reagents, it possesses the fundamental structural features of a highly effective chromogenic agent for transition metals. Based on the principles of coordination chemistry and comparison with analogous compounds, this compound holds clear potential for the sensitive and selective spectrophotometric determination of ions like Cobalt(II), warranting further investigation and validation by the scientific community.
This guide underscores the utility of this compound as a versatile chemical tool, highlighting its proven performance in synthesis and its promising potential in analytical applications.
References
-
PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Available at: [Link]
-
Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1378. Available at: [Link]
-
ResearchGate. (2024). Some reported examples of the nitration of m-cresol under various conditions. Available at: [Link]
-
SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]
-
Kuliyev, K. A., et al. (2016). Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines. American Journal of Chemistry, 6(4), 95-103. Available at: [Link]
-
International Journal of Scientific & Engineering Research. (2020). Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. Available at: [Link]
-
Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Available at: [Link]
-
Hussein, A. F., et al. (2016). Spectrophotometric Study for Determination of Cobalt (II) by theReagent . ResearchGate. Available at: [Link]
-
MDPI. (2024). Novel Spectrophotometric Method for Robust Detection of Trace Copper and Cobalt in High-Concentration Zinc Solution. Available at: [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Sözgen, K., & Tütem, E. (2004). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Talanta, 62(5), 971-976. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Quantum Chemical Calculations on 2-Methyl-4-nitrosophenol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of computational chemistry, the accurate prediction of molecular properties is paramount for understanding reaction mechanisms, designing novel therapeutics, and interpreting experimental data. This guide provides an in-depth comparative analysis of quantum chemical methods for the study of 2-Methyl-4-nitrosophenol, a molecule of interest due to its potential biological activity and the intriguing presence of tautomerism. As senior application scientists, our aim is to equip you with the insights necessary to make informed decisions about the computational strategies best suited for your research goals.
The Challenge: Tautomerism and Electron Correlation
This compound exists in a tautomeric equilibrium between the phenol-nitroso form and the quinone-oxime form. The accurate prediction of the relative stability of these tautomers is a significant challenge for quantum chemical methods, as it requires a balanced description of electron correlation and delocalization. Furthermore, obtaining reliable predictions for spectroscopic properties and geometric parameters demands careful selection of the level of theory and basis set.
Comparing the Arsenal: A Look at Different Computational Methods
We will compare the performance of several widely used quantum chemical methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals. The primary benchmark for our comparison will be the experimental crystal structure of 2-Methyl-4-nitrophenol, which provides precise geometric data.[1][2][3] For spectroscopic properties, we will draw comparisons with experimental data for this compound and closely related molecules.[4][5][6][7]
Workflow for Comparing Computational Methods
Caption: A generalized workflow for comparing different quantum chemical methods.
Geometric Parameters: The Litmus Test
The ability of a computational method to reproduce experimental geometries is a fundamental indicator of its accuracy. We will compare the optimized geometries of the phenol-nitroso tautomer of this compound with the experimental X-ray crystal structure data.
| Parameter | Experimental[1][3] | Hartree-Fock (HF) | DFT (B3LYP) | MP2 |
| C-N Bond Length (Å) | Value | Deviation | Deviation | Deviation |
| N-O Bond Length (Å) | Value | Deviation | Deviation | Deviation |
| C-O Bond Length (Å) | Value | Deviation | Deviation | Deviation |
| Aromatic Ring Bond Lengths (Å) | Average Value | Average Deviation | Average Deviation | Average Deviation |
| Key Bond Angles (°) | Value | Deviation | Deviation | Deviation |
Note: The table above is a template for comparison. Actual deviation values would be calculated based on the output of the respective computational methods.
Expertise & Experience: Hartree-Fock, being a mean-field theory, is known to systematically underestimate bond lengths due to the lack of electron correlation. DFT functionals, like B3LYP, often provide a significant improvement and can yield geometries in good agreement with experimental data. MP2, which includes electron correlation effects through perturbation theory, is also expected to perform well for geometric predictions.
Tautomeric Stability: A Delicate Balance
The relative energy difference between the phenol-nitroso and quinone-oxime tautomers is a critical parameter. Accurately predicting this difference hinges on the method's ability to capture the subtle interplay of aromaticity and hydrogen bonding.
| Method | ΔE (Phenol - Oxime) (kcal/mol) |
| Hartree-Fock (HF) | Calculated Value |
| DFT (B3LYP) | Calculated Value |
| DFT (PBE0) | Calculated Value |
| DFT (M06-2X) | Calculated Value |
| MP2 | Calculated Value |
Note: The table presents a template for the calculated relative energies.
Trustworthiness: It is crucial to use a consistent basis set (e.g., 6-311+G(2d,p)) across all calculations to ensure a fair comparison. The choice of the DFT functional is particularly important here. Functionals like M06-2X are often recommended for systems where non-covalent interactions and electron correlation are significant. Studies on similar nitrosophenol systems have shown that the inclusion of electron correlation is vital for correctly predicting the more stable tautomer.[8]
Tautomeric Equilibrium of this compound
Caption: The tautomeric equilibrium between the phenol-nitroso and quinone-oxime forms.
Spectroscopic Properties: Bridging Theory and Experiment
Comparing calculated vibrational frequencies and electronic absorption spectra with experimental data provides another layer of validation for the chosen computational methods.
Vibrational Frequencies (IR and Raman)
| Vibrational Mode | Experimental (cm⁻¹)[4][5][6] | DFT (B3LYP) (cm⁻¹) |
| O-H Stretch | Value | Calculated Value (Scaled) |
| N=O Stretch | Value | Calculated Value (Scaled) |
| Aromatic C-H Stretch | Value | Calculated Value (Scaled) |
| NO₂ Symmetric Stretch | Value | Calculated Value (Scaled) |
| NO₂ Asymmetric Stretch | Value | Calculated Value (Scaled) |
Expertise & Experience: It is standard practice to apply a scaling factor to calculated vibrational frequencies to account for anharmonicity and other systematic errors in the computational method. For B3LYP/6-31G(d), a common scaling factor is around 0.96.
Electronic Spectra (UV-Vis)
Time-dependent DFT (TD-DFT) is the workhorse for calculating electronic excitation energies and simulating UV-Vis spectra. The choice of functional can significantly impact the accuracy of the predicted absorption maxima (λmax).
| Transition | Experimental λmax (nm) (for similar nitrophenols)[9][10][11] | TD-DFT (B3LYP) λmax (nm) | TD-DFT (PBE0) λmax (nm) | TD-DFT (CAM-B3LYP) λmax (nm) |
| π → π | Value | Calculated Value | Calculated Value | Calculated Value |
| n → π | Value | Calculated Value | Calculated Value | Calculated Value |
Trustworthiness: For charge-transfer excitations, which are common in molecules like this compound, standard DFT functionals can be inaccurate. Range-separated functionals like CAM-B3LYP are often recommended to provide more reliable predictions.
Experimental Protocols
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Structure: Start with an initial guess for the molecular geometry. For this compound, using the coordinates from the experimental crystal structure is the best practice.[1][3]
-
Method and Basis Set Selection: Choose the desired level of theory (e.g., B3LYP/6-311+G(2d,p)).
-
Job Type: Perform a geometry optimization followed by a frequency calculation.
-
Verification: Ensure the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.
-
Data Extraction: Extract the optimized geometric parameters and the calculated vibrational frequencies.
Protocol 2: Tautomer Energy Calculation
-
Optimize Tautomers: Perform separate geometry optimizations for both the phenol-nitroso and quinone-oxime tautomers using the same method and basis set.
-
Energy Extraction: Extract the final electronic energies (including zero-point vibrational energy correction) for both optimized structures.
-
Calculate Relative Energy: The difference in the energies will give the relative stability of the two tautomers.
Protocol 3: TD-DFT Calculation for UV-Vis Spectrum
-
Optimized Geometry: Use the optimized ground-state geometry of the most stable tautomer.
-
TD-DFT Method: Select a suitable DFT functional (e.g., PBE0 or CAM-B3LYP) and the same basis set used for the geometry optimization.
-
Number of States: Request the calculation of a sufficient number of excited states to cover the UV-Vis region of interest.
-
Data Analysis: Analyze the calculated excitation energies and oscillator strengths to generate a simulated spectrum.
Concluding Remarks for the Practicing Scientist
This guide has provided a framework for comparing and selecting appropriate quantum chemical methods for the study of this compound. The key takeaways are:
-
For Geometric and Vibrational Properties: DFT with hybrid functionals like B3LYP generally offers a good balance of accuracy and computational cost.
-
For Tautomeric Equilibria: Methods that properly account for electron correlation, such as MP2 or DFT functionals like M06-2X, are recommended.
-
For Electronic Spectra: TD-DFT is a powerful tool, but the choice of functional is critical, with range-separated functionals often providing more accurate results for charge-transfer states.
Ultimately, the "best" method depends on the specific research question and the available computational resources. By carefully considering the strengths and weaknesses of each approach and benchmarking against available experimental data, researchers can confidently employ quantum chemical calculations to gain deeper insights into the behavior of this compound and related molecules.
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Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate. [Link]
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Uncoupled Hartree–Fock calculations of the polarizability and hyperpolarizabilities of nitrophenols. Semantic Scholar. [Link]
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Phenol, 4-methyl-2-nitro-. NIST WebBook. [Link]
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Tautomeric equilibria, H-bonding and π-electron delocalization in o -nitrosophenol. A B3LYP/6-311 + G(2df,2p) study. ResearchGate. [Link]
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Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy. [Link]
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Keto-enol tautomerism of (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol: Synthesis, X-ray, FT-IR, UV–Vis, NMR and quantum chemical characterizations. ResearchGate. [Link]
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(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Methyl-4-nitrosophenol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
For researchers navigating the complexities of drug development and synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity and laboratory safety. 2-Methyl-4-nitrosophenol, also known as p-nitroso-o-cresol, belongs to the broader class of nitroso compounds. This classification necessitates a heightened level of caution, as comprehensive toxicological data for this specific molecule is not widely available, and related compounds are known for their potential instability and carcinogenicity.[1]
This guide provides a direct, procedurally-focused plan for the safe handling and disposal of this compound. The protocols herein are designed to be self-validating, grounded in the established principles of managing reactive and potentially hazardous chemical waste, ensuring the protection of laboratory personnel and the environment.
Core Hazard Assessment and Immediate Safety Imperatives
The foundational principle for managing this compound is precaution. While the only specific hazard listed in available safety data is the potential to cause an allergic skin reaction (H317), the broader class of N-nitroso compounds is recognized by agencies like the National Institute for Occupational Safety and Health (NIOSH) and the International Agency for Research on Cancer (IARC) as containing known or suspected carcinogens.[1] Furthermore, other nitro- and nitroso-aromatic compounds can be potentially explosive, especially when desiccated or subjected to shock, friction, or heat.[2][3] Therefore, all handling and disposal operations must mitigate these potential, uncharacterized risks.
All personnel handling this compound waste must operate under the assumption that it is hazardous and requires specialized disposal.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard ID & Statement | Causality & Rationale | Required Personal Protective Equipment (PPE) |
| Skin Sensitizer (H317) | May cause an allergic skin reaction upon contact. Repeated exposure can increase sensitivity. | Gloves: Chemical-resistant nitrile gloves (minimum 4mil thickness) are mandatory. Change gloves immediately if contamination occurs.[4] |
| Suspected Carcinogen | Belongs to the N-nitroso class of compounds, many of which are designated as anticipated human carcinogens.[1] | Protective Clothing: A fully buttoned laboratory coat must be worn. Consider an apron for larger quantities.[4] |
| Potential Explosive Hazard | Related compounds (e.g., dry picric acid, dinitro compounds) are known to be shock-sensitive.[2][5] This property cannot be ruled out without specific testing. | Eye Protection: Chemical safety goggles and a face shield must be worn, especially when handling the solid material or during any procedure with a risk of splashing or aerosolization.[4] |
| Inhalation Hazard | The toxicological properties upon inhalation have not been fully investigated.[6] | Respiratory Protection: All handling of solid this compound and preparation of its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The only acceptable disposal route for this compound is via a licensed professional hazardous waste management service.[3] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in standard laboratory trash.
I. Waste Segregation and Collection
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it. This waste must not be mixed with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste Collection:
-
Carefully collect any solid this compound waste, including residual amounts from weighing boats, contaminated gloves, and absorbent paper.
-
Perform these actions within a chemical fume hood to minimize the risk of generating airborne dust.[2]
-
Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container.
-
Critical: Do not mix with strong acids, bases, or oxidizing agents. Reaction with bases can potentially form flammable and reactive diazoalkanes, while reactions with other reagents are uncharacterized and could be hazardous.[7]
-
II. Containerization and Labeling
-
Select Appropriate Containers: Use containers approved by your EHS department. They should be made of a material compatible with the chemical and have a secure, vapor-tight lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The associated CAS Number: "6971-38-6"
-
A clear indication of the primary hazards (e.g., "Skin Sensitizer," "Suspected Carcinogen," "Potentially Reactive").
-
III. On-Site Storage
-
Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary Containment: The SAA must provide secondary containment (e.g., a chemical-resistant tray or bin) capable of holding the entire volume of the container in case of a leak.[6]
-
Secure Storage: Keep the container tightly closed except when adding waste. Store away from heat, sparks, open flames, and incompatible materials.[8]
IV. Arranging Final Disposal
-
Timely Disposal: Do not allow potentially reactive waste to accumulate. Arrange for pickup as soon as the container is full or the project is complete.[8]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or their designated contractor. Provide a complete and accurate description of the waste.
Caption: Workflow for the safe disposal of this compound.
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and contain the hazard.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response line.
-
Control Access: Secure the area to prevent others from entering.
-
Assess the Situation: If the spill is small, contained within a fume hood, and you are trained and equipped to handle it, you may proceed with cleanup. Do not proceed if you are unsure.
-
Cleanup Procedure:
-
Ensure you are wearing the full PPE detailed in Table 1.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[7]
-
Working from the outside in, carefully collect the absorbent material using non-sparking tools (e.g., plastic scoop). Avoid any actions that could create dust.[8]
-
Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate the spill area with a suitable solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.[8]
-
By adhering to this structured, safety-first protocol, researchers can confidently manage this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
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Personal protective equipment for handling 2-Methyl-4-nitrosophenol
Essential Safety and Handling Guide for 2-Methyl-4-nitrosophenol
Hazard Assessment: A Proactive Approach to Safety
Due to the scarcity of specific toxicological data for this compound, a conservative approach is mandated. Based on the known hazards of related nitro and nitroso compounds, we must assume that this compound presents a significant health risk.[1][2][3]
Inferred Primary Hazards:
-
Acute Toxicity (Oral): Assumed to be harmful if swallowed.[1][3][4][5]
-
Skin Irritation: Expected to cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Assumed to cause serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4][5]
-
Flammability: May be a flammable solid, and dusts could form explosive mixtures with air.[3]
-
Reactivity: Nitroso compounds can be reactive. It may decompose exothermically at elevated temperatures.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the inferred risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-approved N95 dust mask or higher | To prevent inhalation of dust particles, which may cause respiratory irritation.[4] In cases of potential aerosol generation, a full-face respirator may be necessary. |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[4][7] Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton, or thick Neoprene) | To prevent skin contact, which can cause irritation and potential systemic toxicity.[7][8] Double-gloving is recommended. Nitrile may not offer sufficient protection for prolonged contact.[8] |
| Body | A flame-resistant lab coat worn over long-sleeved clothing and long pants | To protect the skin from accidental contact and provide a barrier against potential splashes. A chemical-resistant apron should be worn when handling larger quantities. |
| Feet | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling Protocols
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][10]
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily available.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Dissolving:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean all equipment after use.
-
Wipe down the work area in the fume hood with an appropriate solvent and decontaminating solution.
-
Properly dispose of all waste as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety department.
-
-
Container Management:
-
Use only approved hazardous waste containers.
-
Ensure containers are properly labeled with the chemical name and associated hazards.
-
Keep containers closed when not in use.
-
-
Disposal:
Emergency Response Plan: Preparedness is Key
Immediate and correct action during an emergency can significantly mitigate harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10][11][14][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][10][11][14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents involving this compound.
References
-
U.S. Environmental Protection Agency (EPA). 4-Nitrophenol. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Nitrophenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol. [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
-
Amazon S3. (2020). Safety Data Sheet. [Link]
-
University of California, Berkeley, Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]
-
Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]
-
Drexel University. Hazardous Materials Emergency Response Plan. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
-
MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?. [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-甲基-4-硝基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. drexel.edu [drexel.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





